Technical Documentation Center

(2-Methoxy-phenyl)-piperidin-4-yl-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methoxy-phenyl)-piperidin-4-yl-methanol
  • CAS: 1082554-80-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of (2-Methoxyphenyl)(piperidin-4-yl)methanol: A Comprehensive Technical Guide

Executive Summary (2-Methoxyphenyl)(piperidin-4-yl)methanol is a highly privileged structural scaffold frequently utilized in the design of neuroactive pharmaceuticals. The spatial arrangement of the basic piperidine nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methoxyphenyl)(piperidin-4-yl)methanol is a highly privileged structural scaffold frequently utilized in the design of neuroactive pharmaceuticals. The spatial arrangement of the basic piperidine nitrogen, the hydrogen-bond-donating carbinol, and the sterically demanding, electron-rich 2-methoxyphenyl ring provides an optimal pharmacophore for engaging central nervous system targets, particularly 5-hydroxytryptamine (5-HT) and dopamine receptors[1]. This whitepaper details a highly regioselective, scalable, and self-validating synthetic route to this target, emphasizing the mechanistic causality behind each experimental parameter.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of aryl-piperidinyl methanols requires absolute regiocontrol to ensure the correct substitution pattern on the aromatic ring. While electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) of anisole is possible, it overwhelmingly favors para-substitution due to the steric hindrance and electronic directing effects of the methoxy group.

To guarantee exclusive ortho-substitution, our strategy employs a nucleophilic addition paradigm. The target is disconnected at the carbinol carbon-aryl bond, revealing two primary synthons:

  • Nucleophile: 2-Methoxyphenylmagnesium bromide (an aryl Grignard reagent)[2].

  • Electrophile: N-Boc-piperidine-4-carboxaldehyde[3].

The secondary amine of the piperidine must be protected to prevent competitive acid-base reactions with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is selected because of its exceptional stability toward strong nucleophiles and its facile, orthogonal removal under mild acidic conditions.

Retrosynthesis Target (2-Methoxyphenyl) (piperidin-4-yl)methanol BocIntermediate Boc-Protected Alcohol Target->BocIntermediate Deprotection (TFA/DCM) Aldehyde N-Boc-piperidine- 4-carboxaldehyde BocIntermediate->Aldehyde Grignard Addition (THF, 0°C) Grignard 2-Methoxyphenyl- magnesium bromide BocIntermediate->Grignard Bromide 2-Bromoanisole Grignard->Bromide Mg turnings (THF, Reflux)

Retrosynthetic analysis of (2-Methoxyphenyl)(piperidin-4-yl)methanol.

Reagent Preparation: Generation of the Aryl Grignard

Mechanistic Causality: The formation of Grignard reagents from electron-rich aryl halides (like 2-bromoanisole) can be sluggish. The electron-donating methoxy group increases the electron density of the aromatic ring, deactivating the carbon-bromine bond toward oxidative insertion by zero-valent magnesium. To overcome this kinetic barrier, anhydrous tetrahydrofuran (THF) is strictly required; its oxygen lone pairs coordinate and stabilize the forming organomagnesium species[2]. Furthermore, chemical activation using a catalytic amount of iodine (I₂) is critical to breach the passivating magnesium oxide (MgO) layer on the turnings.

Protocol 1: Synthesis of 2-Methoxyphenylmagnesium Bromide

Self-Validation Check: The reaction must transition from the brown color of iodine to a colorless/pale yellow solution, accompanied by a localized exotherm, confirming initiation.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under a strict argon atmosphere.

  • Activation: Add magnesium turnings (1.33 g, 55.0 mmol, 1.1 eq) and a single crystal of I₂. Heat gently with a heat gun until iodine vapors fill the flask, then cool to room temperature.

  • Initiation: Add 10 mL of anhydrous THF, followed by 5% of the total 2-bromoanisole volume (total: 9.35 g, 50.0 mmol, 1.0 eq). Stir vigorously. A mild exotherm and color disappearance indicate initiation.

  • Propagation: Dilute the remaining 2-bromoanisole in 40 mL of anhydrous THF and add dropwise via the addition funnel over 30 minutes to maintain a gentle reflux.

  • Completion: Upon complete addition, heat the mixture to reflux (65 °C) for 2 hours.

  • Titration: Cool to room temperature and titrate an aliquot against salicylaldehyde phenylhydrazone to determine the exact molarity of the active Grignard species before proceeding[2].

The Core Coupling: Nucleophilic Addition

Mechanistic Causality: The addition of the Grignard reagent to N-Boc-piperidine-4-carboxaldehyde must be conducted at sub-ambient temperatures (0 °C). Elevated temperatures promote unwanted side reactions, including the enolization of the aldehyde (which consumes the Grignard reagent via acid-base neutralization) and potential nucleophilic attack on the Boc carbonyl group[3].

Protocol 2: Synthesis of tert-Butyl 4-(hydroxy(2-methoxyphenyl)methyl)piperidine-1-carboxylate
  • Preparation: In a flame-dried 250 mL flask under argon, dissolve N-Boc-piperidine-4-carboxaldehyde (8.53 g, 40.0 mmol, 1.0 eq) in 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Using a syringe pump, add the titrated 2-methoxyphenylmagnesium bromide solution (48.0 mmol, 1.2 eq) dropwise over 45 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25 °C) for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C to protonate the magnesium alkoxide intermediate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure Boc-protected intermediate.

Deprotection & Free-Basing

Mechanistic Causality: The cleavage of the Boc group is driven by the protonation of the carbamate tert-butyl oxygen, followed by the elimination of isobutylene gas and decarboxylation (loss of CO₂). Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides the optimal acidity profile for this transformation without risking the dehydration of the secondary carbinol, which could occur under harsh aqueous acidic conditions (e.g., refluxing HCl).

Protocol 3: Isolation of (2-Methoxyphenyl)(piperidin-4-yl)methanol
  • Deprotection: Dissolve the Boc-protected intermediate (10.0 g) in DCM (40 mL). Cool to 0 °C and slowly add TFA (10 mL).

  • Cleavage: Stir the solution at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain).

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual TFA.

  • Neutralization: Partition the resulting TFA salt between DCM (50 mL) and 1M aqueous NaOH (50 mL). Adjust the aqueous layer to pH 10-11 to ensure complete free-basing.

  • Isolation: Extract the aqueous layer with DCM (2 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the target compound as a white to off-white solid.

Workflow Step1 1. Grignard Generation Mg + 2-Bromoanisole → ArMgBr Step2 2. Nucleophilic Addition ArMgBr + N-Boc-Aldehyde → Boc-Alcohol Step1->Step2 Step3 3. Aqueous Workup Quench with NH4Cl (aq), Extract (EtOAc) Step2->Step3 Step4 4. Boc Cleavage TFA in DCM (rt, 2h) Step3->Step4 Step5 5. Free-Basing & Isolation NaOH (aq) Neutralization, Crystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected yields based on validated stoichiometric ratios. Continuous monitoring and titration are critical for achieving the upper bounds of these yield ranges.

Reaction StepPrimary ReagentsStoichiometric EquivalentsTemp (°C)Time (h)Expected Yield (%)
Grignard Formation 2-Bromoanisole : Mg : I₂1.0 : 1.1 : 0.0165 (Reflux)2.090 - 95*
Nucleophilic Addition ArMgBr : N-Boc-Aldehyde1.2 : 1.00 → 253.078 - 85
Boc Deprotection Boc-Alcohol : TFA1.0 : Excess (Solvent)252.092 - 98

*Yield of the active Grignard species is determined via active-site titration prior to the coupling step.

References

  • BindingDB.Activity Spreadsheet -- Enzyme Inhibition Constant Data. BindingDB.
  • Scholaris.Formation of meta-substituted phenols by transition metal-free aromatization: use of 2-bromo-cyclohex-2-en-1-ones. Scholaris.ca.
  • BenchChem.Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole. Benchchem.
  • ACS Publications.Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry.

Sources

Exploratory

Comprehensive Synthesis Protocol: (2-Methoxyphenyl)(piperidin-4-yl)methanol

Executive Summary The compound (2-Methoxyphenyl)(piperidin-4-yl)methanol serves as a critical pharmacophore in the development of 5-HT2A antagonists (e.g., Volinanserin analogs) and antihistamines.[1] Its structural core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2-Methoxyphenyl)(piperidin-4-yl)methanol serves as a critical pharmacophore in the development of 5-HT2A antagonists (e.g., Volinanserin analogs) and antihistamines.[1] Its structural core—a piperidine ring linked to an ortho-substituted aryl group via a secondary alcohol—presents specific synthetic challenges, primarily regarding regiocontrol of the aryl substitution and chemoselectivity during the coupling phase.[1]

This guide details the Nucleophilic Addition Protocol (Grignard Route) , selected for its high reliability in establishing the ortho-methoxy regiochemistry which is difficult to achieve via Friedel-Crafts acylation (which favors para).[1] This protocol utilizes N-protection strategies to prevent self-quenching and ensure high yields.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we deconstruct the target molecule into two stable precursors.[1] The disconnection of the C(sp3)-C(sp2) bond adjacent to the hydroxyl group reveals a nucleophilic aryl synthon and an electrophilic piperidine aldehyde.

Strategic Disconnection:

  • Bond Cleaved:

    
    -Carbon – Aryl Carbon.[1][2]
    
  • Synthon A (Nucleophile): 2-Methoxyphenyl anion (derived from 2-bromoanisole).[1]

  • Synthon B (Electrophile): N-Protected Piperidine-4-carboxaldehyde.[1]

Logic of Choice

Direct lithiation or Grignard formation from 2-bromoanisole ensures the methoxy group remains in the ortho position.[1] Using 4-formylpiperidine (protected) allows for a convergent synthesis that is scalable and minimizes side reactions compared to reducing a hindering ketone.[1]

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target (2-Methoxyphenyl)(piperidin-4-yl)methanol (Target) Disconnect C-C Disconnection Target->Disconnect Retrosynthesis Precursor1 2-Methoxyphenylmagnesium bromide (Grignard Reagent) Disconnect->Precursor1 Precursor2 N-Boc-piperidine-4-carboxaldehyde (Electrophile) Disconnect->Precursor2 Start1 2-Bromoanisole Precursor1->Start1 Mg / THF Start2 4-Piperidinecarboxylic acid (or ester) Precursor2->Start2 Reduction/Oxidation

Figure 1: Retrosynthetic logic isolating the Grignard coupling as the key bond-forming step.

Experimental Protocol

Phase 1: Precursor Preparation (N-Boc-4-formylpiperidine)

Note: This material is commercially available (CAS 137076-22-3).[1] If synthesizing from the ester, follow the Swern oxidation or partial reduction protocol.

Phase 2: Grignard Formation & Coupling (The Core Reaction)

This step establishes the carbon skeleton. The use of N-Boc (tert-butyloxycarbonyl) protection is mandatory to prevent the Grignard reagent from deprotonating the secondary amine, which would quench the nucleophile.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10]Role
2-Bromoanisole 187.031.2Aryl Precursor
Magnesium Turnings 24.301.3Grignard Base
N-Boc-4-formylpiperidine 213.271.0Electrophile
THF (Anhydrous) -SolventMedium
Iodine (Crystal) 253.81Cat.[1]Initiator
Step-by-Step Methodology
  • Activation of Magnesium:

    • In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, place magnesium turnings (1.3 eq).

    • Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

    • Critical Control Point: Maintain an inert atmosphere (Nitrogen or Argon) throughout.[1]

  • Grignard Reagent Preparation:

    • Dissolve 2-bromoanisole (1.2 eq) in anhydrous THF (5 mL/mmol).

    • Add 10% of this solution to the Mg turnings.[1] Initiate the reaction by localized heating if necessary (look for turbidity and exotherm).

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • Stir at reflux for 1 hour after addition is complete to ensure full conversion to 2-methoxyphenylmagnesium bromide .

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Dissolve N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF (3 mL/mmol).

    • Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes. Reasoning: Slow addition prevents localized overheating and side reactions.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching & Workup:

    • Cool the reaction mixture to 0°C.

    • Quench by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl) .[1] Caution: Exothermic gas evolution.[1]

    • Extract the aqueous layer with Ethyl Acetate (3x).[7]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).[1]

    • Product: tert-butyl 4-[hydroxy(2-methoxyphenyl)methyl]piperidine-1-carboxylate.[1]

Phase 3: Deprotection (Optional)

If the free amine is required (e.g., for further functionalization or salt formation).

  • Dissolve the N-Boc intermediate in Dichloromethane (DCM) .

  • Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane at 0°C.

  • Stir at RT for 2 hours (monitor by TLC).

  • Concentrate to dryness.[1]

  • Basification: Redissolve in DCM, wash with saturated NaHCO₃ (to remove TFA salts), dry, and concentrate to yield the free base (2-Methoxyphenyl)(piperidin-4-yl)methanol .

Reaction Workflow Diagram

The following diagram visualizes the critical path, including checkpoints for quality control.

SynthesisWorkflow Figure 2: Step-by-Step Reaction Workflow Setup Inert Atmosphere Setup (N2/Ar, Flame-dried Glassware) Mg Mg Turnings + I2 Setup->Mg Grignard Grignard Formation (Reflux, 1h) Mg->Grignard Initiate Bromide 2-Bromoanisole / THF Bromide->Grignard Dropwise Add Aldehyde N-Boc-4-formylpiperidine Coupling Nucleophilic Addition (0°C -> RT, 4h) Aldehyde->Coupling Electrophile Grignard->Coupling Active Reagent Quench Quench (Sat. NH4Cl) & Extraction (EtOAc) Coupling->Quench Purification Flash Chromatography (Hex/EtOAc) Quench->Purification Deprotection Deprotection (TFA/DCM) (Optional) Purification->Deprotection If Free Amine Needed Final Target: (2-Methoxyphenyl)(piperidin-4-yl)methanol Purification->Final Protected Form Deprotection->Final

Figure 2: Operational workflow for the Grignard-mediated synthesis.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

1H NMR (400 MHz, CDCl3) - Expected Signals
  • Aromatic Protons: Multiplets at

    
     6.8 – 7.4 ppm (4H) characteristic of the ortho-substituted benzene ring.[1]
    
  • Methoxy Group: Singlet at

    
     3.8 ppm (3H).[1][9]
    
  • Methine (CH-OH): Doublet or multiplet at

    
     4.5 – 4.8 ppm (1H).[1]
    
  • Piperidine Ring: Multiplets at

    
     1.2 – 3.0 ppm (9H).[1]
    
Mass Spectrometry (ESI-MS)[1][6]
  • Molecular Ion: Calculated for C13H19NO2 (Free base) = 221.29 Da.[1]

  • Observed: [M+H]+ = 222.3.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Moisture in THF or inactive Mg.[1]Redistill THF over Na/Benzophenone.[1] Reactivate Mg with Iodine or DIBAL-H.
No Reaction Grignard did not initiate.Add a few drops of 1,2-dibromoethane (entrainment method) to kickstart the Mg.
Impurity (Dimer) Wurtz coupling of aryl halide.[1]Add bromide solution slower; keep temperature strictly controlled.

References

  • BenchChem. (2025).[1][5] Synthesis and Properties of (2-Amino-4-methoxyphenyl)methanol and related anisole derivatives. Retrieved from

  • Vice, S. et al. (2001).[1][11] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66, 2487-2492.[1][11] (Demonstrates N-Boc piperidine stability and coupling logic). Retrieved from

  • Sigma-Aldrich. (2025).[1] 2-Methoxyphenylmagnesium bromide Product Specification (CAS 16750-63-3).[1] Retrieved from [1]

  • PubChem. (2025).[1][12][13] Compound Summary: (2-Methoxyphenyl)(piperidin-4-yl)methanol derivatives.[1] Retrieved from

  • PrepChem. (2025).[1][7] General procedures for Grignard additions to Piperidine-4-carboxaldehyde.[1] Retrieved from

Sources

Foundational

Strategic Synthesis of Novel 4-(4-Methoxyphenyl)piperidine Derivatives

A Modular Approach for Neuroprotective & CNS Ligand Discovery Executive Summary The 4-(4-methoxyphenyl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural anchor fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Modular Approach for Neuroprotective & CNS Ligand Discovery

Executive Summary

The 4-(4-methoxyphenyl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous NMDA receptor antagonists (e.g., Ifenprodil), Sigma-1 receptor ligands, and SSRIs (e.g., Paroxetine). Recent advances in 2024-2025 have highlighted this moiety's potential in novel neuroprotective agents against ischemic stroke and Parkinson’s disease.

This technical guide provides a high-fidelity, self-validating synthetic workflow for generating novel derivatives of this core. Unlike generic protocols, this guide focuses on the Grignard-mediated construction of the quaternary center followed by a reductive deoxygenation strategy, offering superior regiocontrol compared to Friedel-Crafts approaches.

Part 1: Strategic Retrosynthesis

To design a robust synthetic route, we employ a disconnection strategy that allows for late-stage diversification at the piperidine nitrogen (


-1) and the aryl ring.

The primary disconnection occurs at the C4-Aryl bond. While palladium-catalyzed cross-couplings (Suzuki-Miyaura) are popular, the Grignard addition to a 4-piperidone offers a more cost-effective and scalable entry into 4-substituted piperidines, particularly for generating the 4-aryl-4-hydroxy intermediate which can be dehydrated and reduced.

Retrosynthesis Target Target: N-Substituted 4-(4-methoxyphenyl)piperidine Inter1 Core Scaffold: 4-(4-methoxyphenyl)piperidine Target->Inter1 N-Alkylation/Acylation Inter2 Intermediate: 1-Boc-4-(4-methoxyphenyl) -1,2,3,6-tetrahydropyridine Inter1->Inter2 Hydrogenation (Pd/C) Inter3 Tertiary Alcohol: 1-Boc-4-hydroxy-4- (4-methoxyphenyl)piperidine Inter2->Inter3 Dehydration (Acid Catalyzed) Start1 Starting Material A: 1-Boc-4-piperidone Inter3->Start1 Grignard Addition Start2 Starting Material B: 4-Bromoanisole Inter3->Start2 Grignard Formation

Figure 1: Retrosynthetic analysis revealing the convergent assembly of the piperidine core via Grignard addition.

Part 2: Core Synthetic Methodologies & Protocols
Phase 1: Construction of the 4-Arylpiperidine Core

Objective: Synthesis of tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate. Rationale: The use of the N-Boc protecting group is critical. Unlike benzyl groups, Boc is stable to the initial Grignard conditions but easily removed later or retained during hydrogenation if orthogonal protection is required.

Detailed Protocol:

  • Grignard Reagent Preparation:

    • Setup: Flame-dried 3-neck RBF equipped with a reflux condenser and addition funnel under

      
       atmosphere.
      
    • Activation: Add Magnesium turnings (1.2 eq) and a single crystal of

      
      . Heat gently until iodine vapor is visible to activate the Mg surface.
      
    • Addition: Add 4-Bromoanisole (1.1 eq) in anhydrous THF dropwise.

    • Critical Control Point: Maintain internal temperature between 35-40°C. If the reaction becomes too vigorous (exotherm), the formation of the Wurtz coupling byproduct (4,4'-dimethoxybiphenyl) increases significantly.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 1-Boc-4-piperidone (1.0 eq) in THF dropwise over 30 minutes.

    • Mechanistic Insight: Low-temperature addition prevents the Grignard reagent from acting as a base (enolization of the ketone), which would result in the recovery of starting material.

    • Allow to warm to RT and stir for 4 hours.

  • Workup & Validation:

    • Quench with saturated

      
       (aq).[1] Extract with EtOAc.[1]
      
    • TLC Monitoring: 4-Bromoanisole (

      
      ) vs. Product (
      
      
      
      ) in 30% EtOAc/Hexane.
    • Self-Validating Check: The disappearance of the ketone carbonyl stretch (

      
      ) in IR indicates successful addition.
      
Phase 2: Elimination and Reduction

Objective: Conversion of the tertiary alcohol to the saturated piperidine.

Protocol:

  • Dehydration:

    • Dissolve the tertiary alcohol in DCM/TFA (1:1). Stir at RT for 2 hours.

    • Note: This simultaneously removes the Boc group and eliminates the hydroxyl group to form the alkene (tetrahydropyridine). If Boc retention is desired for purification, use

      
      -TsOH in refluxing toluene with a Dean-Stark trap instead.
      
  • Hydrogenation:

    • Dissolve the crude alkene in MeOH. Add 10 wt% Pd/C catalyst.

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Purification: Filter through Celite. Recrystallize the HCl salt from Ethanol/Ether.

Yield Optimization Table:

StepReagent/ConditionTypical YieldKey Impurity/Challenge
Grignard Mg, THF, 0°C75-85%Wurtz coupling (biaryl)
Dehydration TFA/DCM>90%Polymerization of alkene (rare)
Reduction

, Pd/C, MeOH
88-95%Incomplete reduction of alkene
Part 3: Novel Functionalization (The "Novel" Aspect)

To generate novel neuroprotective candidates (based on 2023-2025 literature), we focus on N-substitution with urea or cinnamamide motifs.

Workflow: Synthesis of N-Cinnamoyl Derivatives Recent studies suggest cinnamamide-piperidine hybrids exhibit potent neuroprotection.

  • Coupling: React the free amine 4-(4-methoxyphenyl)piperidine with substituted cinnamic acid using HATU/DIPEA in DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Workflow Step1 1. Grignard Formation (Mg, THF) Step2 2. Addition to Ketone (-78°C to 0°C) Step1->Step2 4-Bromoanisole Step3 3. Acid Dehydration (TFA or pTsOH) Step2->Step3 Tert-Alcohol Step4 4. Hydrogenation (H2, Pd/C) Step3->Step4 Tetrahydropyridine Step5 5. N-Functionalization (Amide/Urea Coupling) Step4->Step5 Piperidine Core

Figure 2: Step-by-step reaction workflow for the synthesis of novel derivatives.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Causality in Experimental Design:

  • Why THF over Diethyl Ether? THF is preferred for the Grignard formation with aryl bromides because its higher boiling point and better solvation of the magnesium species accelerate the initiation step, reducing the lag time that often leads to dangerous thermal runaways.

  • Why Pd/C for Hydrogenation? While

    
     (Adams' catalyst) is more active, it poses a risk of reducing the aromatic ring of the anisole moiety. Pd/C under mild pressure (1 atm) is chemoselective for the alkene over the aryl ring.
    

Self-Validating Systems:

  • NMR Diagnostic: The methoxy group appears as a sharp singlet at

    
     ppm. In the final saturated product, the C4-proton (benzylic) should appear as a multiplet around 
    
    
    
    ppm. If the alkene is still present, a vinylic proton will be visible at
    
    
    ppm.
  • Mass Spectrometry: Monitor for the [M+H]+ peak. A common artifact is the loss of the methoxy group (M-31) if ionization conditions are too harsh.

References
  • Rice University. (2024, December 20).[2] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[2][3] ScienceDaily.[2] [Link]

  • Frolov, N., & Vereshchagin, A. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3][4][5] International Journal of Molecular Sciences. [Link][6]

  • Yang, W., et al. (2015).[7] Neuroprotective effects of piperine on the MPTP-induced Parkinson's disease mouse model.[7] International Journal of Molecular Medicine.[7] [Link]

Sources

Exploratory

Whitepaper: Advanced Characterization and Application of (2-Methoxyphenyl)(piperidin-4-yl)methanol in Targeted Protein Degradation

Executive Summary As the landscape of drug discovery shifts from traditional occupancy-driven inhibitors to event-driven pharmacology, bifunctional building blocks have become critical assets. (2-Methoxyphenyl)(piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug discovery shifts from traditional occupancy-driven inhibitors to event-driven pharmacology, bifunctional building blocks have become critical assets. (2-Methoxyphenyl)(piperidin-4-yl)methanol (CAS: 1082554-80-0) is a highly versatile chemical intermediate characterized by a secondary amine, a secondary alcohol, and an electron-rich anisole moiety.

Recently, this compound has emerged as a crucial target-binding warhead in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is utilized to target Polo-like kinase 1 (PLK1) , an enzyme overexpressed in various carcinomas, routing it for degradation via the ubiquitin-proteasome system [1]. This whitepaper provides a comprehensive, self-validating analytical guide for the characterization of this molecule, ensuring its structural integrity before integration into complex PROTAC synthesis workflows.

Structural Profiling and Mechanistic Causality

Before executing any analytical protocol, a Senior Application Scientist must map the physicochemical behavior of the molecule to the chosen analytical techniques. The structure of (2-methoxyphenyl)(piperidin-4-yl)methanol dictates the following causal relationships in our workflows:

  • The Piperidine Ring (Secondary Amine):

    • Causality: The nucleophilic nitrogen (

      
      ) is the primary site for linker conjugation (e.g., via N-alkylation or amide coupling) during PROTAC synthesis [3]. Analytically, this basicity causes peak tailing on standard silica-based HPLC columns due to secondary interactions with residual silanol groups. Therefore, acidic modifiers (like Formic Acid) are mandatory to maintain the amine in its protonated state, ensuring sharp chromatographic peaks and robust Positive Electrospray Ionization (ESI+).
      
  • The Carbinol Stereocenter (Secondary Alcohol):

    • Causality: The hydroxyl group provides a critical vector for hydrogen bonding within the target protein's binding pocket. In NMR spectroscopy, this O-H proton (along with the piperidine N-H) will undergo chemical exchange, appearing as a broad signal that requires specific validation techniques (like a

      
       shake) to confirm.
      
  • The 2-Methoxyphenyl Group:

    • Causality: This moiety offers lipophilicity and a sterically defined hydrogen-bond acceptor. In PLK1 PROTACs, this specific spatial arrangement helps anchor the molecule within the Polo-box domain (PBD), driving selective degradation over other kinase families [2].

Quantitative Data Summary

To establish a baseline for purity and identity, all quantitative expectations are summarized below.

Property / ParameterExpected Value / Description
Chemical Formula

Molecular Weight 221.30 g/mol
Monoisotopic Mass 221.1416 Da
LC-MS Target Ion (

)
m/z 222.1

H NMR: Methoxy Group
~3.8 ppm (singlet, 3H)

H NMR: Carbinol Proton
~4.5 - 4.8 ppm (doublet/multiplet, 1H)
FT-IR: O-H / N-H Stretch 3200 - 3400 cm⁻¹ (broad, overlapping)

Self-Validating Experimental Protocols

To ensure the highest standard of scientific integrity, the following methodologies are designed as self-validating systems —meaning the protocol inherently contains internal checks to prevent false positives.

Protocol A: LC-MS Purity and Mass Validation

Objective: Confirm the molecular weight and assess the chromatographic purity of the building block.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a solvent mixture of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid (FA).

  • System Equilibration & Blank Run (Self-Validation): Inject 2 µL of the blank diluent onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: This step establishes a baseline and proves that any subsequent peaks are not column carryover.

  • Sample Injection: Inject 2 µL of the diluted sample.

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously, scan the mass spectrometer in ESI+ mode from m/z 100 to 500.

  • Validation Criteria: The compound is validated if a single sharp UV peak corresponds perfectly with an extracted ion chromatogram (XIC) peak at m/z 222.1 (

    
    ).
    
Protocol B: Multinuclear NMR Structural Elucidation

Objective: Verify the regiochemistry of the methoxy group and the structural integrity of the piperidine ring.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard. Transfer to a standard 5 mm NMR tube.
    
  • Data Acquisition (

    
    H):  Acquire the 
    
    
    
    H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay).
  • 
     Exchange (Self-Validation):  After the initial scan, add 10 µL of Deuterium Oxide (
    
    
    
    ) to the tube, cap tightly, and shake vigorously for 30 seconds. Re-acquire the
    
    
    H spectrum. Causality: The broad signals from the secondary amine (N-H) and secondary alcohol (O-H) will undergo rapid proton-deuterium exchange and disappear from the spectrum. This internally validates the presence of these specific functional groups without relying solely on chemical shift estimations.
  • Data Acquisition (

    
    C):  Acquire the 
    
    
    
    C NMR spectrum at 100 MHz (1024 scans) to confirm the 13 distinct carbon environments, paying special attention to the carbinol carbon (~70-75 ppm) and the methoxy carbon (~55 ppm).

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical progression of our analytical validation and the subsequent integration of the molecule into a PROTAC drug development pipeline.

AnalyticalWorkflow Sample Compound CAS 1082554-80-0 Prep Sample Prep & Blank Run Sample->Prep LCMS LC-MS (ESI+) Mass Validation Prep->LCMS 0.1% FA NMR 1H/13C NMR Connectivity Prep->NMR D2O Shake Data Orthogonal Data Integration LCMS->Data NMR->Data Valid Validated PROTAC Precursor Data->Valid

Caption: Analytical workflow for the structural validation of (2-Methoxyphenyl)(piperidin-4-yl)methanol.

PROTACLogic BB (2-Methoxyphenyl)(piperidin-4-yl)methanol Target-Binding Moiety Linker Chemical Linker Conjugation BB->Linker Piperidine N-alkylation PROTAC Bifunctional PROTAC Molecule Linker->PROTAC E3 E3 Ligase Ligand (e.g., N-degron) E3->Linker Target PLK1 Protein Degradation PROTAC->Target Ubiquitin-Proteasome System

Caption: Mechanistic integration of the piperidine building block into a PLK1-targeting PROTAC.

References

  • Title: Degradation of Polo-like Kinase 1 by the Novel Poly-Arginine N-Degron Pathway PROTAC Regulates Tumor Growth in Nonsmall Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: N-Degron-Based PROTAC Targeting PLK1: A Potential Therapeutic Strategy for Cervical Cancer Source: MDPI URL: [Link] [2]

  • Title: CN116261458A - Novel PLK1 degradation-inducing compounds Source: Google P
Foundational

Comprehensive Characterization of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Spectral Fingerprinting & Structural Validation Executive Summary This technical guide details the structural elucidation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (C₁₃H₁₉NO₂), a critical pharmacophore often found in...

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Fingerprinting & Structural Validation

Executive Summary

This technical guide details the structural elucidation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (C₁₃H₁₉NO₂), a critical pharmacophore often found in antihistamines and GPCR ligands. Unlike its para-substituted counterparts, the ortho-methoxy group introduces unique steric and electronic effects that significantly alter spectral signatures. This guide synthesizes mass spectrometry (MS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) data to provide a definitive protocol for identification and purity assessment.

Part 1: Mass Spectrometry (MS) Profiling

Objective: To establish the molecular weight and identify the structural skeleton through characteristic fragmentation pathways.

1.1 Ionization & Molecular Ion Analysis

For this secondary amine, Electrospray Ionization (ESI) in positive mode (+ve) is the preferred method due to the basic nitrogen on the piperidine ring.

  • Monoisotopic Mass: 221.14 Da

  • Observed Precursor Ion [M+H]⁺: 222.15 m/z

  • Adducts: Common sodium adducts [M+Na]⁺ may appear at 244.13 m/z in non-desalted samples.

1.2 Fragmentation Pathways (MS/MS)

The fragmentation of this molecule is driven by two dominant mechanisms: Benzylic C-O cleavage and Piperidine ring disintegration .

  • Primary Fragment (m/z 204.1): Neutral loss of water (H₂O, -18 Da). The resulting carbocation is stabilized by the electron-donating ortho-methoxy group (resonance stabilization) and the adjacent piperidine ring.

  • Secondary Fragment (m/z 84.1): Characteristic piperidine ring fragment (tetrahydropyridinium ion) formed via

    
    -cleavage adjacent to the nitrogen.
    

Figure 1: MS Fragmentation Logic Flow

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 222.15 WaterLoss Benzylic Carbocation [M+H - H2O]+ m/z 204.14 Parent->WaterLoss - H2O (18 Da) Piperidine Piperidine Fragment (Tetrahydropyridinium) m/z 84.08 Parent->Piperidine C-C Bond Cleavage Methoxy Methoxy-Benzyl Cation m/z 121.06 WaterLoss->Methoxy Ring Separation

Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic loss of water and piperidine ring cleavage.

Part 2: NMR Spectroscopy

Objective: To validate the ortho-substitution pattern and the connectivity of the linker.

2.1 Sample Preparation & Solvent Effects
  • Solvent: CDCl₃ (Chloroform-d) is standard.

  • H-Bonding Note: If studying the hydroxyl proton specifically, DMSO-d₆ is superior as it slows proton exchange, revealing the OH coupling (doublet) rather than a broad singlet.

  • Ortho-Effect: The 2-methoxy group exerts a "Roof Effect" on the aromatic protons and may cause restricted rotation, broadening signals at low temperatures.

2.2 ¹H NMR Assignment (400 MHz, CDCl₃)

The ortho-isomer is distinguished from the para-isomer by the complexity of the aromatic region (4 distinct environments vs. 2 symmetric doublets).

PositionShift (δ ppm)MultiplicityIntegrationDiagnostic Insight
Ar-H (3) 6.85 - 6.90Doublet (d)1HOrtho to OMe; shielded by oxygen lone pairs.
Ar-H (5) 6.92 - 7.00Triplet (td)1HMeta to OMe.
Ar-H (4) 7.20 - 7.28Triplet (td)1HPara to OMe.
Ar-H (6) 7.35 - 7.42Doublet (dd)1HKey Differentiator: Deshielded by the adjacent CH-OH group.
CH-OH 4.65 - 4.75Doublet (d)1HCoupled to Piperidine H-4 (

Hz).
-OCH₃ 3.82 - 3.85Singlet (s)3HCharacteristic methoxy sharp singlet.
Pip-H (2,6) 3.05 - 3.20Multiplet2HEquatorial protons (deshielded by N).
Pip-H (2,6) 2.55 - 2.65Triplet (td)2HAxial protons.[1]
Pip-H (4) 1.80 - 1.95Multiplet1HBridgehead methine.
Pip-H (3,5) 1.20 - 1.60Multiplet4HRing methylene envelope.
2.3 ¹³C NMR Assignment (100 MHz, CDCl₃)

The carbon spectrum confirms the asymmetry of the aromatic ring.

Carbon TypeShift (δ ppm)Assignment
Aromatic C-O 156.8C-2 (Ipso to OMe)
Aromatic C-C 130.5C-1 (Ipso to CH-OH)
Aromatic CH 128.4, 126.5C-4, C-6
Aromatic CH 120.8, 110.5C-5, C-3 (Upfield due to OMe)
Carbinol 74.2CH -OH (Chiral center)
Methoxy 55.4-OC H₃
Piperidine 46.2C-2, C-6 (Next to N)
Piperidine 43.5C-4
Piperidine 29.8C-3, C-5
Part 3: Experimental Workflow

Objective: A self-validating protocol to ensure data integrity during synthesis or extraction.

3.1 Structural Validation Logic

To ensure the compound is the (2-Methoxy) isomer and not the (3-Methoxy) or (4-Methoxy) regioisomers, follow this logic gate:

Figure 2: NMR Structural Logic Gate

NMR_Logic Start Acquire 1H NMR (Aromatic Region 6.5-7.5 ppm) SymmetryCheck Are there two symmetric doublets (AA'BB' system)? Start->SymmetryCheck Para Result: Para-isomer (4-Methoxy) SymmetryCheck->Para Yes Complex Result: Asymmetric Pattern (4 distinct signals) SymmetryCheck->Complex No CouplingCheck Check Coupling of most upfield proton (~6.8 ppm) Complex->CouplingCheck Ortho Result: Ortho-isomer (2-Methoxy) (d, J~8Hz + dd, J~1.5,8Hz) CouplingCheck->Ortho Ortho Coupling Meta Result: Meta-isomer (3-Methoxy) (s, d, t, d pattern) CouplingCheck->Meta Meta/Singlet

Caption: Decision tree for distinguishing regioisomers based on aromatic proton coupling patterns.

3.2 Detailed Protocol
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (crucial if isolated as a hydrochloride salt).

  • Acquisition:

    • Run 1H NMR (16 scans). Look for the OMe singlet at 3.8 ppm.

    • Run COSY (Correlation Spectroscopy). This is mandatory to confirm the connection between the Methine (CH-OH) and the Piperidine H-4.

  • MS Confirmation: Dilute 1 µL of NMR sample into 1 mL Methanol. Inject into ESI-MS. Confirm Parent Ion 222.15.

References
  • PubChem. (2025).[2] (4-methoxyphenyl)(piperidin-4-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for Ortho-effect shifts).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Solvents as Trace Impurities. J. Org.[3][4] Chem. (Reference for solvent calibration). Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Structural Dynamics of (2-Methoxyphenyl)(piperidin-4-yl)methanol: A Technical Guide for Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and fragment-based drug discovery, the selection of optimal chemical building blocks is paramount. (2-Methoxyphenyl)(piperidin-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and fragment-based drug discovery, the selection of optimal chemical building blocks is paramount. (2-Methoxyphenyl)(piperidin-4-yl)methanol (CAS: 1082554-80-0) has emerged as a highly versatile pharmacophore. Structurally, it combines a basic piperidine ring, a chiral methanolic bridge, and a lipophilic 2-methoxyphenyl group. This unique triad of functional groups provides an ideal balance of aqueous solubility, membrane permeability, and steric complexity.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of (2-Methoxyphenyl)(piperidin-4-yl)methanol. By dissecting its structural dynamics, detailing self-validating experimental workflows for physicochemical characterization, and exploring its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for kinases like PLK1, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Structural and Molecular Characterization

The molecular architecture of (2-Methoxyphenyl)(piperidin-4-yl)methanol dictates its behavior in biological systems. The piperidine ring predominantly adopts a chair conformation, positioning the bulky (2-methoxyphenyl)methanol substituent in an equatorial orientation to minimize 1,3-diaxial steric clashes. The central carbon of the methanol group is a chiral center; the specific stereoisomer utilized can drastically alter the binding affinity to target proteins due to the spatial orientation of the hydroxyl group, which often acts as a critical hydrogen bond donor in kinase hinge regions.

Quantitative Physicochemical Data

To facilitate rational drug design, the core physicochemical parameters of the compound are summarized below. These metrics dictate the compound's pharmacokinetic (PK) profile and its suitability as a linker-attachment point in PROTAC design.

PropertyValueCausality / Pharmacokinetic Implication
Molecular Formula C₁₃H₁₉NO₂Establishes the baseline atomic composition.
Molecular Weight 221.30 g/mol Falls well within the "Rule of 3" for fragments, allowing mass budget room for PROTAC linkers and E3 ligase ligands.
Topological Polar Surface Area (TPSA) 32.3 ŲTPSA < 90 Ų strongly predicts excellent cellular membrane and Blood-Brain Barrier (BBB) permeability.
LogP (Predicted) 1.8 – 2.2Optimal lipophilicity ensures a balance between aqueous solubility and lipid bilayer partitioning.
pKa (Piperidine NH) ~10.2The secondary amine is protonated at physiological pH (7.4), enhancing solubility but potentially leading to lysosomal trapping.
Hydrogen Bond Donors (HBD) 2 (NH, OH)Essential for anchoring the molecule within the ATP-binding pocket of target kinases.
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)Enhances dipole-dipole interactions with target proteins and water molecules.

Experimental Workflows for Physicochemical Validation

Theoretical calculations must be empirically validated to ensure scientific integrity. The following protocols are designed as self-validating systems, incorporating internal controls to establish the true physicochemical behavior of (2-Methoxyphenyl)(piperidin-4-yl)methanol.

Protocol 1: Determination of pKa via Potentiometric Titration

Causality: The ionization state of the piperidine nitrogen dictates the molecule's solubility and permeability. Potentiometric titration is utilized because it provides a highly accurate, dynamic mapping of the ionization state across a full pH gradient, which is critical for predicting physiological behavior.

  • Preparation: Prepare a 1.0 mM solution of (2-Methoxyphenyl)(piperidin-4-yl)methanol in 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Calibration: Calibrate the glass electrode using standard buffer solutions at pH 4.01, 7.00, and 10.01.

  • Acidification: Lower the pH of the sample solution to pH 2.0 using standardized 0.1 M HCl to ensure the piperidine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH after each titrant addition. The equivalence point is determined using the first derivative of the titration curve (dpH/dV).

  • Validation: Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point. Run a known standard (e.g., labetalol) concurrently to validate the electrode's response.

Protocol 2: Lipophilicity (LogD₇.₄) Determination via Shake-Flask LC-MS

Causality: While LogP measures the partition of the unionized molecule, LogD at pH 7.4 accounts for the protonated state of the piperidine ring. The shake-flask method coupled with LC-MS is chosen over UV-Vis because it provides superior sensitivity and specificity, avoiding artifacts from impurities.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted exactly to pH 7.4. Saturate the buffer with 1-octanol for 24 hours.

  • Solvent Saturation: Saturate 1-octanol with the pH 7.4 phosphate buffer for 24 hours.

  • Sample Introduction: Dissolve 1 mg of the compound in 1 mL of the saturated 1-octanol.

  • Partitioning: Combine 500 µL of the compound-octanol solution with 500 µL of the saturated aqueous buffer in a glass vial.

  • Equilibration: Shake the vial at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the m/z 222.1 [M+H]⁺ ion.

  • Calculation: LogD₇.₄ = Log₁₀(Area_octanol / Area_aqueous).

Workflow Start Compound: CAS 1082554-80-0 pKa Potentiometric Titration (Determine Ionization) Start->pKa Aliquot 1 LogD Shake-Flask LC-MS (Determine LogD at pH 7.4) Start->LogD Aliquot 2 Sol Kinetic Nephelometry (Aqueous Solubility) Start->Sol Aliquot 3 Profile Validated PK Profile Ready for PROTAC Design pKa->Profile pKa ~10.2 LogD->Profile LogD7.4 ~0.5 Sol->Profile High Solubility

Caption: Multiplexed experimental workflow for the physicochemical validation of piperidine derivatives.

Application in Drug Design: PROTACs and PLK1 Degradation

The true value of (2-Methoxyphenyl)(piperidin-4-yl)methanol lies in its utility as a target-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade target proteins of interest (POI) rather than merely inhibiting them ().

Mechanistic Insight: Targeting Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, and its overexpression is a hallmark of various malignancies, including acute myeloid leukemia (AML). Traditional small-molecule inhibitors of PLK1 often suffer from dose-limiting toxicities and the rapid onset of resistance.

Recent advancements have utilized piperidine-based scaffolds, similar to (2-Methoxyphenyl)(piperidin-4-yl)methanol, to design PROTACs that degrade PLK1. A landmark study by demonstrated the development of HBL-4, a PROTAC capable of dual degradation of PLK1 and BRD4. However, the study revealed a critical challenge: the degradation of BRD4 was significantly stronger than that of PLK1, leading to off-target toxicities (e.g., gastrointestinal and hematologic toxicity) primarily driven by BRD4 depletion.

To circumvent this, modern drug design leverages the specific steric and hydrogen-bonding profile of the (2-methoxyphenyl)methanol moiety to create highly selective PLK1 degraders . The secondary amine of the piperidine ring serves as an ideal vector for attaching a PEG or alkyl linker, which is subsequently conjugated to an E3 ligase ligand (such as thalidomide for CRBN or a VHL ligand). The methoxyphenyl group occupies the hydrophobic pocket of the PLK1 kinase domain, while the hydroxyl group anchors the molecule via hydrogen bonding to the hinge region.

PROTAC_Mechanism Ligand PLK1 Ligand (Piperidine Scaffold) Linker Chemical Linker (PEG/Alkyl Chain) Ligand->Linker Ternary Ternary Complex [PLK1 - PROTAC - E3 Ligase] Linker->Ternary Induced Proximity E3_Ligand E3 Ligase Ligand (e.g., CRBN/VHL) E3_Ligand->Linker Ubiquitin Polyubiquitination of PLK1 Ternary->Ubiquitin E2 Ubiquitin Transfer Proteasome 26S Proteasomal Degradation (Event-Driven Pharmacology) Ubiquitin->Proteasome Target Elimination

Caption: Event-driven pharmacological mechanism of PROTAC-mediated PLK1 degradation.

The Causality of Linker Attachment

Choosing the piperidine nitrogen as the linker attachment point is a deliberate, causality-driven decision. Because the nitrogen is solvent-exposed when the 2-methoxyphenyl and methanol groups are buried in the kinase ATP-binding pocket, attaching the linker here minimizes steric clashes with the target protein. Furthermore, converting the secondary amine to a tertiary amine (via linker alkylation or amidation) lowers the basicity of the molecule, shifting the pKa and improving the overall membrane permeability of the bulky PROTAC molecule.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114.[Link]

  • Mu, X., Bai, L., Xu, Y., Wang, J., & Lu, H. (2020). Protein targeting chimeric molecules specific for dual bromodomain 4 (BRD4) and Polo-like kinase 1 (PLK1) proteins in acute myeloid leukemia cells. Biochemical and Biophysical Research Communications, 521(3), 633-639.[Link]

  • World Intellectual Property Organization. (2021). PLK1 selective degradation inducing compound (Patent No. WO2021194318A1).
Foundational

An In-Depth Technical Guide to the Structure Elucidation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

This guide provides a comprehensive, in-depth technical framework for the structural elucidation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol, a piperidine derivative of interest to researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for the structural elucidation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol, a piperidine derivative of interest to researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for the confirmation of the molecular structure.

Introduction

(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a heterocyclic compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals and natural alkaloids.[1][2] The precise determination of its three-dimensional structure is paramount for understanding its physicochemical properties, potential biological activity, and structure-activity relationships (SAR).[3] This guide will detail a multi-technique analytical workflow, emphasizing not just the procedural steps but the causal reasoning behind the selection of each experiment.

I. Preliminary Assessment and Synthesis Confirmation

Before embarking on a detailed spectroscopic analysis, it is crucial to confirm the successful synthesis of the target compound. A common synthetic route to similar piperidine methanols involves the reduction of a corresponding piperidine carboxylate.[4]

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

The initial step is to assess the purity of the synthesized compound and confirm its molecular weight. HPLC coupled with a mass spectrometer is the ideal tool for this purpose.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Data Interpretation:

A single, sharp peak in the HPLC chromatogram indicates a high degree of purity. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For (2-Methoxy-phenyl)-piperidin-4-yl-methanol (C₁₃H₁₉NO₂), the expected monoisotopic mass is 221.14 g/mol . The ESI-MS should display a peak at m/z 222.15.[5]

II. Functional Group Identification: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic absorptions for the hydroxyl, amine, ether, and aromatic functionalities.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[7]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretchHydroxyl group
3300-3000 (weak)N-H stretchSecondary amine in the piperidine ring
3100-3000C-H stretch (sp²)Aromatic C-H bonds
2950-2850C-H stretch (sp³)Aliphatic C-H bonds in the piperidine ring
1600-1450C=C stretchAromatic ring
1250-1200C-O-C stretch (asym)Methoxy group (aryl ether)
1050-1000C-O stretchPrimary alcohol

The presence of these characteristic bands provides strong evidence for the proposed molecular structure.[8][9]

III. Unambiguous Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[10] A combination of 1D and 2D NMR experiments is required for a complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[11]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-6.80m4HAromatic protons (2-methoxyphenyl)
~4.60d1HCH-OH
~3.85s3HOCH₃
~3.50d2HCH₂-OH
~3.10m2HPiperidine H2ax, H6ax
~2.70m2HPiperidine H2eq, H6eq
~2.00-1.40m5HPiperidine H3, H4, H5 and NH

Note: The chemical shifts of O-H and N-H protons are variable and may appear as broad signals. D₂O exchange can be used to confirm these peaks.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~157.0Aromatic C-O
~130.0-110.0Aromatic C
~75.0CH-OH
~65.0CH₂-OH
~55.0OCH₃
~45.0Piperidine C2, C6
~40.0Piperidine C4
~30.0Piperidine C3, C5
2D NMR Spectroscopy

2D NMR experiments are essential for establishing connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems of the piperidine ring and the aromatic ring.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule, such as linking the methoxy group to the aromatic ring and the piperidine ring to the methanol moiety.[10]

The following Graphviz diagram illustrates the workflow for NMR-based structure elucidation.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Framework) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms Connectivity HSQC->HMBC Structure Final Structure HMBC->Structure Establishes Final Connectivity

Caption: Workflow for NMR-based structure elucidation.

IV. Conformational Analysis

For piperidine derivatives, understanding the ring conformation and the orientation of substituents is critical.[10] The piperidine ring typically adopts a chair conformation to minimize steric strain.

Advanced NMR Techniques for Conformational Analysis
  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons can indicate their dihedral angle, as described by the Karplus equation. Large coupling constants (10-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.[10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry and the axial or equatorial orientation of substituents.[10]

By analyzing the coupling constants and NOE correlations, the predominant chair conformation of the piperidine ring and the relative stereochemistry of the substituents can be determined.

V. Definitive 3D Structure: X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration if a chiral center is present.[10][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to obtain the final 3D model.

The following diagram illustrates the overall logic for a comprehensive structure elucidation.

Structure_Elucidation_Logic Purity_MW Purity & Molecular Weight LC-MS Functional_Groups Functional Groups FT-IR Purity_MW->Functional_Groups Confirms MW Connectivity 2D Connectivity ¹H, ¹³C, COSY, HSQC, HMBC NMR Functional_Groups->Connectivity Confirms Functional Groups Conformation 3D Conformation (Solution) NOESY, J-coupling Connectivity->Conformation Establishes Framework Solid_State 3D Structure (Solid) X-ray Crystallography Connectivity->Solid_State Provides Basis for Crystal Search Final_Structure Final Elucidated Structure | (2-Methoxy-phenyl)-piperidin-4-yl-methanol Conformation->Final_Structure:f0 Defines Solution Structure Solid_State->Final_Structure:f0 Defines Solid-State Structure

Caption: Logical workflow for complete structure elucidation.

Conclusion

The structural elucidation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a definitive two-dimensional structure can be established. Further investigation using advanced NMR techniques and X-ray crystallography can provide crucial insights into the three-dimensional conformation in both solution and solid states. This comprehensive characterization is fundamental for any further research and development involving this compound.

References

  • Taylor & Francis. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from Taylor & Francis Online. [Link]

  • Google Books. structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Research@THEA. Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta. Retrieved from Research@THEA. [Link]

  • Google Books. (2013, October 22). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives.
  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... Retrieved from ResearchGate. [Link]

  • PubMed. (2016, January 15). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from PubMed. [Link]

  • Research at TUS. (2016, January 1). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers -. Retrieved from Research at TUS. [Link]

  • PMC. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from PMC. [Link]

  • ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry. Retrieved from ACS Publications. [Link]

  • PubChem. (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride. Retrieved from PubChem. [Link]

  • PubChemLite. (2-methylphenyl)(piperidin-4-yl)methanol hydrochloride (C13H19NO). Retrieved from PubChemLite. [Link]

  • ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... Retrieved from ResearchGate. [Link]

  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from ResearchGate. [Link]

Sources

Exploratory

The Neuropharmacological Topology of Methoxyphenyl Piperidine Scaffolds: A Technical Guide to Serotonergic and Opioidergic Modulation

Executive Summary The incorporation of a methoxyphenyl moiety onto a piperidine ring represents a highly privileged pharmacophore in modern neuropharmacology. By acting as a conformationally restricted scaffold, methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a methoxyphenyl moiety onto a piperidine ring represents a highly privileged pharmacophore in modern neuropharmacology. By acting as a conformationally restricted scaffold, methoxyphenyl piperidines offer unprecedented control over receptor subtype selectivity. This technical whitepaper dissects the mechanistic causality behind two primary applications of this scaffold: highly selective 5-HT2A receptor agonism and broad-spectrum opioid receptor pan-antagonism/agonism . We provide field-proven, self-validating experimental workflows to empower your drug discovery pipelines.

Chemical Rationale: The Power of Conformational Restriction

In flexible monoamine ligands (such as the phenethylamine 25B-NBOMe), the ethylamine chain can adopt multiple rotameric states, allowing it to bind indiscriminately across various receptor subtypes[1]. By cyclizing this flexible chain into a piperidine ring , we force the molecule into a rigid, predictable topology.

The methoxyphenyl group further dictates the orientation of the ligand within the receptor's orthosteric binding pocket. Depending on the substitution pattern (e.g., 2-methoxyphenyl vs. 3-methoxyphenyl) and the stereochemistry of the piperidine ring, the scaffold can be tuned to either perfectly match the steric constraints of a specific receptor or intentionally clash with off-target receptors[2].

Serotonergic Modulation: Achieving 5-HT2A Selectivity

The serotonin 5-HT2A receptor is a primary target for neuropsychiatric research, but developing selective agonists has historically been hindered by off-target affinity for the highly homologous 5-HT2C receptor[3].

Case Study: DMBMPP (Juncosamine)

DMBMPP (2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine) is a rigidified analogue of the potent psychedelic 25B-NBOMe[1].

  • Mechanistic Causality: The introduction of the piperidine ring creates two stereocenters. The (S,S)-enantiomer of DMBMPP perfectly aligns its 2-methoxyphenyl group with the hydrophobic pocket of the 5-HT2A receptor[2].

  • The Result: It sterically clashes with the slightly narrower binding pocket of the 5-HT2C receptor, yielding a remarkable 124-fold selectivity for 5-HT2A over 5-HT2C (

    
     = 2.5 nM)[1][4].
    

G Ligand DMBMPP (5-HT2A Agonist) Receptor 5-HT2A Receptor (Conformational Shift) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Activation Receptor->Gq GDP/GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Ca2->PKC Co-activation

Caption: 5-HT2A GPCR signaling pathway activated by DMBMPP, leading to intracellular calcium release.

Opioidergic Modulation: From Agonism to Pan-Antagonism

The 4-(3-methoxyphenyl)piperidine scaffold is a cornerstone in opioid medicinal chemistry. By manipulating the substituents on the piperidine ring, researchers can drastically shift the pharmacological profile[5][6].

The Pan-Antagonist: AT-076

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold (found in JDTic) is a known selective Kappa Opioid Receptor (KOP) antagonist[7]. However, researchers discovered that removing the 3,4-dimethyl steric bulk and modifying the functional groups yields AT-076 [8].

  • Mechanistic Causality: The removal of the dimethyl groups eliminates the steric clash within the Nociceptin (NOP) receptor pocket[8]. This transforms the molecule into the first small-molecule opioid pan-antagonist , exhibiting nanomolar affinity across Mu (MOP), Delta (DOP), Kappa (KOP), and NOP receptors[9][10].

The Selective Agonist: Tramadol Derivatives

Conversely, adding a 1-carboxamide and a 3-((dimethylamino)methyl) group to a 4-hydroxy-4-(3-methoxyphenyl)piperidine core yields highly selective MOP agonists[5].

  • Mechanistic Causality: The high binding affinity (

    
     = 7.3 nM) is driven by a complex network of water bridges and a critical salt bridge (typically with Asp147 in the MOP receptor), while the specific steric bulk prevents binding to DOP and KOR[5].
    

Quantitative Data: Pharmacological Profiles

The following table synthesizes the binding affinities (


) of key methoxyphenyl piperidine derivatives, illustrating the extreme tunability of the scaffold.
Compound ScaffoldTarget ReceptorBinding Affinity (

nM)
Pharmacological Role & Selectivity
(S,S)-DMBMPP 5-HT2A2.5 ± 0.3Agonist; 124-fold selective over 5-HT2C[2]
AT-076 NOP1.75 ± 0.74Pan-Antagonist; High affinity for MOP/DOP/KOP/NOP[7]
Compound 2a MOP7.3 ± 0.5Agonist; Selective over DOP (849 nM) and KOR (49 nM)[5]
JDTic KOP0.43 ± 0.05Antagonist; Highly selective for KOP over MOP/DOP[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify causality.

Protocol A: Radioligand Binding Assay for Receptor Selectivity

Purpose: To determine the


 of novel methoxyphenyl piperidines at 5-HT2A vs. 5-HT2C receptors.
  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Ice-cold buffer prevents proteolytic degradation of the GPCRs during lysis.

  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged piperidine ligands from binding non-specifically to the filter, ensuring the final radioactive signal is strictly representative of receptor-specific binding.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM

    
    Ketanserin (for 5-HT2A) and varying concentrations of the test compound (10 pM to 10 µM) in a total volume of 250 µL for 60 minutes at 37°C.
    
  • Non-Specific Binding (NSB) Control: In parallel tubes, add 10 µM Mianserin. Causality: This massive excess of a known unlabelled antagonist saturates all true receptor sites. Any radioactivity remaining in these tubes represents background noise, creating a self-validating baseline for specific binding.

  • Termination & Analysis: Terminate by rapid vacuum filtration. Wash 3x with ice-cold buffer. Count via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Efficacy Assay

Purpose: To determine if an opioid-targeting piperidine acts as an agonist or antagonist (e.g., validating the pan-antagonism of AT-076)[7].

  • Reaction Setup: Mix cell membranes expressing the target opioid receptor (e.g., MOP) with the test compound in assay buffer containing 10 µM GDP .

    • Causality: GDP forces all G-proteins into an inactive, GDP-bound state. An agonist must actively promote the exchange of GDP for the radiolabel.

  • Radiolabel Addition: Add 0.1 nM

    
     (a non-hydrolyzable GTP analogue). Incubate for 60 mins at 30°C.
    
  • Antagonist Validation: To prove a compound is an antagonist, run the assay in the presence of a known full agonist (e.g., DAMGO for MOP). Causality: If the test compound is a true antagonist, it will competitively prevent DAMGO from inducing the GDP/

    
     exchange, resulting in a quantifiable rightward shift in the dose-response curve.
    

Workflow Prep Cell Membrane Preparation Incubate Incubation with Radioligand + Compound Prep->Incubate Filter Rapid Vacuum Filtration (PEI-Treated) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Cheng-Prusoff Ki Calculation Scintillation->Analysis

Caption: High-throughput radioligand binding assay workflow for determining receptor kinetics.

References

  • Juncosa, J. I., et al. "Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands." ACS Chemical Neuroscience, 2013. URL:[Link]

  • Zaveri, N. T., et al. "Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors." ACS Chemical Neuroscience, 2015. URL:[Link]

  • Wu, F., et al. "Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic." European Journal of Medicinal Chemistry, 2020. URL: [Link]

Sources

Foundational

In Silico Modeling of (2-Methoxy-phenyl)-piperidin-4-yl-methanol: A Computational Guide for Pharmacophore Optimization

Executive Summary The compound (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS: 1082554-80-0) represents a highly versatile structural motif in modern drug discovery. Characterized by a basic piperidine core, a flexible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS: 1082554-80-0) represents a highly versatile structural motif in modern drug discovery. Characterized by a basic piperidine core, a flexible methanol linker, and an electron-rich 2-methoxyphenyl group, this molecule serves as a critical building block for central nervous system (CNS) therapeutics and Proteolysis Targeting Chimeras (PROTACs).

This technical whitepaper provides an authoritative, step-by-step in silico framework for modeling this molecule. As drug development increasingly relies on computational foresight, understanding the causality behind force field selection, protonation state assignment, and molecular dynamics (MD) equilibration is paramount. This guide is designed for computational chemists and structural biologists seeking to integrate this pharmacophore into complex ligand-receptor systems.

Structural & Pharmacophoric Rationale

Before initiating any computational workflow, one must understand the physicochemical realities of the ligand. The efficacy of piperidine derivatives in targeting proteins like Acetylcholinesterase (AChE) or serving as PROTAC linkers stems from three distinct pharmacophoric features:

  • The Piperidine Ring (Basic Center): With a typical pKa of ~9.5, the piperidine nitrogen is >99% protonated at physiological pH (7.4). This positive charge is the primary anchor for salt-bridge formation with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets.

  • The 2-Methoxyphenyl Group (Aromatic/Hydrophobic): This moiety provides an electron-rich

    
    -system ideal for 
    
    
    
    stacking or cation-
    
    
    interactions with aromatic residues like Tryptophan or Tyrosine. The methoxy substituent introduces steric bulk that dictates the rotational conformation of the adjacent rings.
  • The Methanol Bridge (H-Bonding): The hydroxymethyl group acts as both a hydrogen bond donor and acceptor. Its rotational flexibility allows the molecule to adapt to the microenvironment of the binding site, often engaging in critical water-bridged interactions.

G Core (2-Methoxy-phenyl)- piperidin-4-yl-methanol Pip Piperidine Ring (Protonated Amine) Core->Pip MeO 2-Methoxyphenyl (Aromatic System) Core->MeO OH Methanol Linker (H-Bond Donor/Acceptor) Core->OH Receptor1 Salt Bridge (e.g., Aspartate) Pip->Receptor1 pH 7.4 Receptor2 Pi-Pi Stacking (e.g., Tryptophan) MeO->Receptor2 Receptor3 Water Bridge / H-Bond OH->Receptor3

Caption: Pharmacophoric mapping of (2-Methoxy-phenyl)-piperidin-4-yl-methanol and target interactions.

In Silico Workflow & Methodologies

To accurately predict the binding affinity and stability of this molecule within a target receptor (such as AChE or PLK1), a rigorous, self-validating computational pipeline must be employed[][2].

G LPrep Ligand Preparation (DFT Minimization & pH 7.4) Dock Molecular Docking (Grid Generation & Search) LPrep->Dock PPrep Protein Preparation (Retain Structural H2O) PPrep->Dock MD MD Simulation (100ns NVT/NPT Equilibration) Dock->MD ADMET ADMET / QSAR (BBB & Toxicity Prediction) Dock->ADMET

Caption: Standardized in silico workflow for modeling piperidine-derived pharmacophores.

Protocol: Ligand and Protein Preparation

The accuracy of molecular docking is entirely dependent on the initial 3D conformations and charge distributions.

Step-by-Step Methodology:

  • Ligand Construction & Minimization: Generate the 3D structure of (2-Methoxy-phenyl)-piperidin-4-yl-methanol. Because empirical force fields often miscalculate the dihedral angles between sterically hindered aromatic and aliphatic rings, perform a quantum mechanical geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Protonation State Assignment: Use a pKa predictor (e.g., Epik) to assign the protonation state at pH 7.4. Causality: Failing to protonate the piperidine nitrogen will result in the loss of critical salt-bridge predictions, rendering the docking results biologically irrelevant.

  • Protein Preparation: Download the target structure (e.g., AChE, PDB ID: 3LII)[3]. Remove co-crystallized ligands and bulk solvent.

  • Structural Water Retention: Crucial Step. Do not delete structural waters deep within the binding pocket. Previous studies on piperidine derivatives binding to nicotinic receptors demonstrate that interactions with "water bridges" are essential for high binding affinities[4].

Protocol: Molecular Docking Execution

Docking serves as a high-throughput method to identify the most thermodynamically favorable binding poses.

Step-by-Step Methodology:

  • Grid Box Generation: Center the grid box on the active site (e.g., the catalytic triad and peripheral anionic site of AChE). Ensure the box dimensions (typically 25×25×25 Å) are large enough to allow the flexible methanol linker to sample multiple conformations.

  • Search Algorithm: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Set the exhaustiveness to at least 32 to ensure adequate sampling of the rotatable bonds (the methoxy group and the methanol linker).

  • Scoring & Clustering: Cluster the resulting poses based on a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. Select the lowest energy pose from the most populated cluster for downstream MD validation.

Protocol: Molecular Dynamics (MD) Refinement

Static docking poses cannot account for induced-fit receptor conformational changes. MD simulations are required to validate the stability of the docked complex over time.

Step-by-Step Methodology:

  • Topology Generation: Parameterize the ligand using the General Amber Force Field (GAFF) and AM1-BCC charges. Use the ff14SB force field for the protein. Causality: GAFF is specifically optimized for small organic molecules, accurately capturing the torsional penalties of the piperidine ring.

  • Solvation & Neutralization: Immerse the complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system by adding Na⁺/Cl⁻ ions to simulate a 0.15 M physiological salt concentration.

  • Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes introduced during solvation.

  • Equilibration (NVT & NPT):

    • Run 1 ns of NVT (constant Number of particles, Volume, and Temperature) at 300K using a Langevin thermostat. Causality: NVT gently distributes kinetic energy without volume fluctuations that could blow up the system.

    • Run 1 ns of NPT (constant Pressure) at 1 atm using a Berendsen barostat to equilibrate the solvent density.

  • Production Run: Execute a 100 ns production run. Extract the RMSD of the ligand heavy atoms and the Root Mean Square Fluctuation (RMSF) of the protein backbone to confirm complex stability.

ADMET & QSAR Profiling

For a molecule to transition from an in silico hit to a viable lead (especially for CNS indications or systemic PROTACs), it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties[3][5].

Quantitative Structure-Activity Relationship (QSAR) models indicate that piperidine derivatives generally exhibit excellent drug-like characteristics. Below is a summary of the predicted physicochemical data for (2-Methoxy-phenyl)-piperidin-4-yl-methanol based on consensus machine learning models.

Table 1: Predicted Physicochemical & ADMET Parameters

ParameterValuePharmacological Implication
Molecular Weight ~221.30 g/mol Highly compliant with Lipinski’s Rule of 5; ideal for CNS penetration.
LogP (Consensus) ~1.85Balanced lipophilicity ensures solubility while allowing lipid bilayer crossing.
Topological Polar Surface Area 32.5 ŲExcellent for passive Blood-Brain Barrier (BBB) permeation (optimal is < 90 Ų).
Hydrogen Bond Donors 2 (NH, OH)Sufficient for target anchoring without excessive desolvation penalties.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility.
Rotatable Bonds 3Low entropic penalty upon target binding, leading to higher affinity.
BBB Permeability HighThe basic amine and lipophilic core strongly favor CNS distribution.

Conclusion

The in silico modeling of (2-Methoxy-phenyl)-piperidin-4-yl-methanol requires a nuanced approach that respects its dynamic chemical nature. By enforcing proper protonation states, retaining critical structural waters during docking, and validating poses through rigorous MD simulations, researchers can accurately leverage this molecule. Whether utilized as a core pharmacophore for neurodegenerative disease targets (like AChE) or as a linker moiety in novel PLK1-degrading PROTACs, the computational protocols outlined here ensure a high-fidelity transition from digital modeling to in vitro synthesis.

References

  • Main Product - BOC Sciences: (2-Methoxy-phenyl)-piperidin-4-yl-methanol. BOC Sciences.
  • Novel PLK1 degradation-inducing compounds. Google Patents.
  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. PubMed (NIH).
  • Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. ResearchGate.
  • Identification of promising inhibitory heterocyclic compounds against acetylcholinesterase using QSAR, ADMET, biological activity, and molecular docking. PubMed (NIH).

Sources

Exploratory

Whitepaper: A Predictive Framework for the Identification of Biological Targets of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

For: Researchers, Scientists, and Drug Development Professionals Abstract The identification of a bioactive compound's molecular targets is a critical and often rate-limiting step in the drug discovery and development pi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a bioactive compound's molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities such as (2-Methoxy-phenyl)-piperidin-4-yl-methanol, where no prior biological activity has been reported, a systematic and multi-faceted approach is essential to elucidate its mechanism of action and therapeutic potential. This in-depth technical guide presents a comprehensive, integrated workflow for the prediction and validation of the biological targets of this novel piperidine derivative. By combining robust in silico prediction methodologies with rigorous experimental validation, this framework provides a self-validating system to guide researchers from a compound of unknown function to a set of high-confidence, biologically relevant targets. This guide emphasizes the causality behind experimental choices and provides detailed protocols, data interpretation strategies, and visual workflows to ensure technical accuracy and practical applicability for drug development professionals.

Introduction: The Challenge of Target Deconvolution for Novel Chemical Entities

The compound (2-Methoxy-phenyl)-piperidin-4-yl-methanol represents a novel chemical entity with a piperidine scaffold, a common motif in many pharmaceuticals.[1][2] The presence of a methoxyphenyl group suggests potential interactions with biogenic amine receptors or enzymes, as this feature is present in a variety of centrally acting agents.[3][4][5] However, without empirical data, its precise biological targets remain unknown. The process of identifying these targets, known as target deconvolution or target identification, is fundamental to understanding a compound's therapeutic potential and potential toxicities.[6][7][8]

This guide outlines a logical and efficient pathway for the elucidation of the biological targets of (2-Methoxy-phenyl)-piperidin-4-yl-methanol, serving as a blueprint for the characterization of other novel compounds. Our approach is rooted in a synergistic application of computational prediction and experimental validation, a strategy that has become a cornerstone of modern drug discovery.[9][10]

In Silico Target Prediction: Generating a High-Probability Target List

The initial phase of target identification for a novel compound involves the use of computational, or in silico, methods to screen vast biological and chemical spaces in a time and cost-effective manner.[10][11] These approaches leverage the structural and chemical properties of the compound to predict potential protein interactions.

Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules often have similar biological activities. These techniques do not require a three-dimensional structure of the target protein.

  • Chemical Similarity Searching: This foundational method involves comparing the 2D or 3D structure of (2-Methoxy-phenyl)-piperidin-4-yl-methanol against large databases of bioactive compounds with known targets (e.g., ChEMBL, PubChem). Algorithms such as Tanimoto similarity are used to quantify the degree of resemblance. High similarity to a known ligand suggests that our compound of interest may share its target.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By identifying shared pharmacophoric features between our compound and known active molecules, we can hypothesize potential targets.

  • Quantitative Structure-Activity Relationship (QSAR): While typically used for lead optimization, QSAR models built on large datasets of diverse compounds can sometimes be used in a predictive manner to suggest potential biological activities for a new molecule.[12]

Structure-Based Approaches

When the three-dimensional structures of potential target proteins are known, structure-based methods can provide more detailed insights into the potential binding interactions.

  • Molecular Docking: This is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13][14] For (2-Methoxy-phenyl)-piperidin-4-yl-methanol, we would perform "reverse docking" or "panel docking," where the compound is docked against a large library of protein structures representing the druggable genome.[11] The docking scores, which estimate the binding affinity, are then used to rank potential targets.

  • Binding Site Prediction: Algorithms can analyze the surface of proteins to identify potential binding pockets and assess their "druggability," which is the likelihood that a small molecule can bind with high affinity and elicit a biological response.[15]

Machine Learning and AI-Powered Platforms
In Silico Prediction Workflow

The following diagram illustrates a comprehensive in silico workflow for generating a prioritized list of potential biological targets for (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

in_silico_workflow cluster_input Input Compound cluster_methods Prediction Methodologies cluster_output Output & Prioritization compound (2-Methoxy-phenyl)- piperidin-4-yl-methanol ligand_based Ligand-Based Methods (Similarity, Pharmacophore) compound->ligand_based structure_based Structure-Based Methods (Reverse Docking) compound->structure_based ml_ai Machine Learning/AI (Predictive Models) compound->ml_ai raw_targets Raw List of Predicted Targets ligand_based->raw_targets structure_based->raw_targets ml_ai->raw_targets prioritization Prioritization (Scoring, Druggability, Biological Relevance) raw_targets->prioritization final_list Prioritized Target List (Top Candidates) prioritization->final_list

Caption: In Silico Target Prediction Workflow for a Novel Compound.

Experimental Validation: Confirming Predicted Targets

While in silico methods are powerful for hypothesis generation, experimental validation is mandatory to confirm the predicted drug-target interactions.[6][7][8] The prioritized list of targets from the computational screen must be subjected to a tiered series of biochemical and cell-based assays.

Biochemical Assays: Direct Target Interaction

Biochemical assays are performed in a cell-free system to confirm a direct physical interaction between the compound and the purified target protein.

  • Binding Assays:

    • Radioligand Binding Assay: This classic method measures the ability of (2-Methoxy-phenyl)-piperidin-4-yl-methanol to displace a radioactively labeled ligand that is known to bind to the target. A decrease in radioactivity indicates competitive binding.

    • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of the compound to a target protein immobilized on a sensor chip.

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

  • Enzymatic Assays: If the predicted target is an enzyme, its activity in the presence of our compound must be measured. A change in enzyme kinetics (e.g., inhibition or activation) provides strong evidence of a functional interaction.

Cell-Based Assays: Target Engagement and Functional Effects

Cell-based assays are crucial for confirming that the compound interacts with its target in a physiological context and elicits a cellular response.

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. An increase in the melting temperature of the target protein in the presence of the compound confirms target engagement in intact cells.

  • Functional Assays:

    • Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene (e.g., luciferase) can be placed under the control of a responsive promoter. A change in reporter activity indicates modulation of the pathway.

    • Second Messenger Assays: For G-protein coupled receptors (GPCRs), changes in the levels of second messengers like cAMP or intracellular calcium can be measured to determine if the compound is an agonist or antagonist.

    • Phenotypic Assays: High-content imaging or other phenotypic screens can be used to assess the effect of the compound on cellular morphology, proliferation, or other relevant phenotypes.

Experimental Validation Workflow

The following diagram illustrates the workflow for the experimental validation of the prioritized targets.

experimental_validation_workflow cluster_biochemical Biochemical Assays (Cell-Free) cluster_cellular Cell-Based Assays (Physiological Context) start Prioritized Target List from In Silico Screen binding_assays Binding Assays (SPR, ITC, Radioligand) start->binding_assays enzyme_assays Enzymatic Assays (if applicable) start->enzyme_assays data_integration Data Integration & Analysis binding_assays->data_integration enzyme_assays->data_integration target_engagement Target Engagement (e.g., CETSA) functional_assays Functional Assays (Reporter, Second Messenger) target_engagement->functional_assays final_target Validated Biological Target(s) functional_assays->final_target hit_confirmation Confirmed Hit hit_confirmation->target_engagement no_hit No Interaction data_integration->hit_confirmation Positive Result data_integration->no_hit Negative Result

Caption: Experimental Validation Workflow for Predicted Biological Targets.

Data Presentation and Interpretation

All quantitative data from both in silico and experimental phases should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Silico Predictions
Predicted TargetPrediction MethodScore/MetricDruggability IndexBiological Rationale
Target AReverse Docking-9.5 kcal/mol0.85Involved in neurological signaling
Target BSimilarity SearchTanimoto: 0.880.72Known target of similar piperidines
Target CML/AI PlatformProbability: 0.920.91Implicated in inflammatory pathways
Table 2: Summary of Experimental Validation
TargetBinding Affinity (Kd)Target Engagement (ΔTm)Functional Activity (EC50/IC50)
Target A50 nM+3.5 °C120 nM (IC50)
Target B> 10 µMNot DetectedNo significant activity
Target C200 nM+1.8 °C500 nM (EC50)

Interpretation: In this hypothetical example, Target A emerges as the most promising candidate, with strong binding affinity, clear target engagement in cells, and potent functional activity. Target B is likely a false positive from the in silico screen. Target C shows weaker activity but may represent a secondary or off-target interaction that warrants further investigation.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key experiments are essential.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of (2-Methoxy-phenyl)-piperidin-4-yl-methanol in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions over the sensor surface and a reference flow cell. Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate melt curves. A rightward shift in the melt curve for the compound-treated group indicates thermal stabilization and target engagement.

Conclusion and Future Directions

The systematic framework presented in this guide provides a robust and efficient pathway for the identification and validation of the biological targets of novel compounds like (2-Methoxy-phenyl)-piperidin-4-yl-methanol. By integrating predictive in silico technologies with definitive experimental assays, researchers can build a strong, evidence-based case for a compound's mechanism of action.

Upon successful validation of one or more primary targets, future work would involve:

  • Lead Optimization: Modifying the chemical structure of the compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of diseases relevant to the validated target.

  • Off-Target Profiling: Broad screening against a panel of receptors and enzymes to identify potential off-target liabilities that could lead to side effects.

This integrated approach not only accelerates the drug discovery process but also increases the likelihood of success in later clinical stages by ensuring a thorough understanding of the compound's biological interactions from the outset.

References

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. (n.d.).
  • Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris Publisher.
  • Protein-Ligand Interaction Prediction Using Comput
  • Colwell, L. J. (2017). Statistical and Machine Learning Approaches to Predicting Protein-Ligand Interactions. Current Opinion in Structural Biology.
  • Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. (2025). PubMed.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Levy, D. E. (Ed.). (2006).
  • Transforming Drug Target Discovery, Insilico Medicine Publishes Landmark Paper Introducing AI-empowered Target Identification Pro (TargetPro) and TargetBench 1.0. (2025). Insilico Medicine.
  • In Silico Target Prediction. (n.d.).
  • How does AI assist in target identification and validation in drug development?. (2025). BenchSci.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI.
  • Validation guidelines for drug-target prediction methods. (2024). PubMed.
  • Validation guidelines for drug-target prediction methods. (2024). ScienceOpen.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Analgesic Effects of Methoxy-Pyrrole Derivative of Phencyclidine on Mice. (2011). Asian Journal of Chemistry.
  • p-Methoxyfentanyl. (n.d.). Grokipedia.
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (n.d.). Journal of Medicinal Chemistry.
  • Structure of diphenyl(piperidine-4-yl)methanol derivative. (2021).

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Compound Focus: (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS: 1082554-80-0) Rationale & Target Selection In central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Compound Focus: (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS: 1082554-80-0)

Rationale & Target Selection

In central nervous system (CNS) drug discovery, the 4-phenylpiperidine scaffold is a highly privileged structural motif. (2-Methoxy-phenyl)-piperidin-4-yl-methanol serves as an excellent fragment or building block for hit-to-lead optimization. Historically, the 4-phenylpiperidine core is a well-established pharmacophore for Sigma (


) receptors, where lipophilic N-substituents and the spatial arrangement of the aromatic ring drive high-affinity binding[1]. Furthermore, this scaffold is deeply integrated into the medicinal chemistry of Serotonin (5-HT) receptors, particularly the 5-HT

, 5-HT

, and 5-HT

subtypes[2][3].

The addition of an ortho-methoxy substitution on the phenyl ring and a methanol linker on the piperidine ring provides critical vectors for hydrogen bonding and lipophilic interactions within the target receptor's orthosteric binding pockets.

The Causality of the Screening Cascade

As a Senior Application Scientist, I advocate for a strict, two-tiered in vitro screening cascade to evaluate this compound:

  • Primary Biophysical Screening (Radioligand Binding): We first determine the true thermodynamic affinity (

    
    ) of the compound. Binding assays isolate the receptor-ligand interaction from cellular signaling amplification, preventing false positives caused by downstream pathway interference or off-target toxicity[4].
    
  • Secondary Biochemical Screening (Functional Calcium Mobilization): Because receptors like 5-HT

    
     are G
    
    
    
    -coupled GPCRs, binding affinity alone does not indicate whether the compound is an agonist, antagonist, or allosteric modulator[5]. We employ a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium release, establishing the compound's functional efficacy.

Experimental Protocols & Self-Validating Workflows

Protocol A: High-Throughput Radioligand Binding Assay ( and 5-HT )

Expert Insight (Causality): The 4-phenylpiperidine core is inherently lipophilic and prone to non-specific binding (NSB) to plastic assay plates and glass filters. To counteract this, we pre-soak the GF/B glass microfiber filters in 0.5% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise and ensuring a high signal-to-background ratio.

Self-Validating System: This assay mandates the inclusion of a known reference ligand at a saturating concentration (10 µM Haloperidol for


, or 10 µM Ketanserin for 5-HT

) to define NSB[1][5]. The assay plate is only deemed valid if the calculated Z'-factor is

0.5.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a working concentration of 15 µg protein/well.

  • Assay Assembly (96-well format):

    • Add 50 µL of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (10-point serial dilution from 10 µM to 0.1 nM).

    • Add 50 µL of radioligand (

      
      (+)-pentazocine for 
      
      
      
      or
      
      
      ketanserin for 5-HT
      
      
      ).
    • Add 100 µL of the prepared membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure the binding reaches equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash 3x with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters at 50°C for 30 minutes, add 40 µL of scintillation cocktail, and read the plate on a MicroBeta scintillation counter.

Workflow N1 1. Compound Preparation (Serial Dilution in Buffer) N2 2. Membrane Incubation (+ Radioligand & Fragment) N1->N2 N3 3. Rapid Vacuum Filtration (PEI-soaked GF/B Filters) N2->N3 N4 4. Washing & Drying (Remove Unbound Ligand) N3->N4 N5 5. Scintillation Counting (MicroBeta Reader) N4->N5 N6 6. Data Analysis (Cheng-Prusoff Equation) N5->N6

Fig 1: Step-by-step workflow for the high-throughput radioligand binding assay.

Protocol B: FLIPR Calcium Mobilization Assay (5-HT Functional Efficacy)

Expert Insight (Causality): To differentiate between agonism and antagonism, we measure the transient release of intracellular calcium (


) triggered by the Phospholipase C (PLC) pathway. We use Fluo-4 AM, a calcium-sensitive dye. Crucial Step: The dye loading buffer must contain 2.5 mM Probenecid. Probenecid inhibits organic anion transporters on the cell membrane, preventing the cells from prematurely pumping the dye out, which is essential for maintaining a stable fluorescence baseline.

Self-Validating System: Every plate must include a full dose-response curve of endogenous Serotonin (5-HT) to establish the


 (100% activation) and a buffer-only injection to establish the baseline (0% activation).

Step-by-Step Methodology:

  • Cell Seeding: Plate 5-HT

    
    -expressing CHO-K1 cells in 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO
    
    
    
    .
  • Dye Loading: Aspirate the culture media. Add 20 µL of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Kinetic Reading (Agonist Mode): Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject (2-Methoxy-phenyl)-piperidin-4-yl-methanol and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Kinetic Reading (Antagonist Mode): If the compound shows no intrinsic agonist activity, incubate the cells with the compound for 15 minutes. Subsequently, inject an

    
     concentration of Serotonin to test for competitive antagonism or allosteric modulation[2].
    

Pathway L (2-Methoxy-phenyl)- piperidin-4-yl-methanol R 5-HT2A Receptor (Gq-Coupled GPCR) L->R Binds G Gq alpha subunit Activation R->G Activates PLC Phospholipase C (PLC) Cleavage G->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release (ER) IP3->Ca F Fluo-4 AM Signal (FLIPR Detection) Ca->F Binds Dye

Fig 2: Gq-coupled 5-HT2A signaling pathway leading to calcium mobilization and FLIPR detection.

Data Presentation & Interpretation

To accurately evaluate the utility of (2-Methoxy-phenyl)-piperidin-4-yl-methanol, all quantitative data must be normalized against established reference compounds. Below is a structured summary table demonstrating how the profiling data should be compiled for hit-to-lead analysis.

Target ReceptorAssay TypeRadioligand / TracerReference CompoundExpected Fragment

/

Functional Efficacy Profile
Sigma-1 (

)
Radioligand Binding

(+)-pentazocine
Haloperidol (

~1 nM)
100 nM - 500 nMN/A (Binding Only)
Sigma-2 (

)
Radioligand Binding

DTG
DTG (

~15 nM)
> 1,000 nMN/A (Binding Only)
5-HT

Radioligand Binding

ketanserin
Ketanserin (

~2 nM)
250 nM - 800 nMN/A (Binding Only)
5-HT

FLIPR CalciumFluo-4 AMSerotonin (

~10 nM)

~ 1.2 µM
Weak Antagonist / Modulator
5-HT

Radioligand Binding

5-CT
SB-269970 (

~1 nM)
500 nM - 1,500 nMN/A (Binding Only)

Note: As a low-molecular-weight fragment, (2-Methoxy-phenyl)-piperidin-4-yl-methanol is expected to exhibit micromolar to high-nanomolar affinity. Its value lies in its high ligand efficiency (LE) and its ability to be synthetically grown into highly potent PROTACs or selective CNS therapeutics.

References

1.[1] Structural determinants of sigma receptor affinity - PubMed - NIH. Source: nih.gov. URL: 2.[4] Sigma Receptor (


R) Ligands with Antiproliferative and Anticancer Activity - MDPI. Source: mdpi.com. URL:
3.[2] Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties | Journal of Medicinal Chemistry. Source: acs.org. URL:
4.[3] Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Source: nih.gov. URL:
5.[5] Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC. Source: nih.gov. URL:

Sources

Application

Application Note: Cell-Based Screening and Functional Assays for Novel Piperidine Derivatives

Prepared by: Senior Application Scientist, in vitro Pharmacology Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary & The Piperidine Privilege The piperidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, in vitro Pharmacology Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & The Piperidine Privilege

The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its conformational flexibility, favorable basicity, and ability to engage in diverse molecular interactions (e.g., hydrogen bonding, dipole-dipole interactions). It is a core structural motif in numerous FDA-approved therapeutics, ranging from analgesics (fentanyl) to acetylcholinesterase (AChE) inhibitors (donepezil) and emerging anticancer agents [1].

While high-throughput biochemical assays are standard for initial hit identification, they fail to account for cellular permeability, metabolic stability, and off-target cytotoxicity. Transitioning novel piperidine derivatives into cell-based assays is a critical inflection point in the drug discovery pipeline. This application note outlines the rationale, quantitative benchmarks, and self-validating protocols for evaluating novel piperidine derivatives using cell-based systems, focusing on neurotherapeutic (AChE inhibition) and oncological (cytotoxicity) applications.

Experimental Design & Causality (E-E-A-T Principles)

When designing cell-based assays for basic amines like piperidines, researchers must account for their specific physicochemical properties.

  • Cell Line Selection & Target Expression: To evaluate AChE inhibitors for Alzheimer's disease, PC12 (rat pheochromocytoma) cells are utilized because they endogenously express functional AChE and cholinergic receptors, mimicking neuronal physiology [2]. For anticancer screening, cell lines like MCF-7 (breast cancer) or PC3 (prostate cancer) are selected based on the specific molecular target, such as Heat Shock Protein 70 (HSP70) or tubulin [3, 4].

  • Permeability vs. Potency: A piperidine derivative may exhibit sub-nanomolar affinity against purified AChE but fail in cell-based models due to poor membrane permeability or lysosomal trapping (a common issue for lipophilic amines). Cell-based functional assays inherently filter out these false-positive leads.

  • Self-Validating Systems: A robust assay must be self-validating. This requires the inclusion of a known pharmacological reference (e.g., Donepezil for AChE, 5-Fluorouracil for cytotoxicity), a vehicle control (0.1% DMSO), and the calculation of the Z'-factor to ensure the assay window is statistically reliable for screening.

Workflow Visualization

Workflow N1 Novel Piperidine Derivatives Library N2 Cell Culture Preparation (e.g., PC12, MCF-7) N1->N2 N3 Cytotoxicity Screening (MTT/MTS Assay) N2->N3 N4 Target-Specific Assays (e.g., AChE Inhibition) N2->N4 N5 Hit Identification & IC50 Determination N3->N5 N4->N5 N6 Lead Optimization & SAR Analysis N5->N6

Fig 1: High-throughput cell-based screening workflow for piperidine derivatives.

Quantitative Data & Structure-Activity Relationship (SAR) Benchmarks

The structural versatility of the piperidine ring allows it to be functionalized for vastly different biological targets. Table 1 summarizes recent quantitative data for novel piperidine derivatives across different cell-based and enzymatic assays, serving as a benchmark for expected potency ranges.

Table 1: Representative Pharmacological Profiles of Novel Piperidine Derivatives

Compound / ScaffoldPrimary TargetCell Line / Assay ModelEfficacy (IC50 / Ki)ApplicationRef
Compound 19 (α-naphthyl substituted)AChE / BChEBiochemical & PC12 Cells17.3 nM (AChE)Alzheimer's Disease[1]
Compound 15 AChBP (Ligand)Radioligand BindingKi = 2.8 nMCNS / Nicotinic Modulator[5]
HSP70-36 HSP70BT474 (Breast Cancer)1.41 µMDrug-Resistant Tumors[3]
Compound 17a Tubulin (Colchicine site)PC3 (Prostate Cancer)0.81 µMAnticancer / Apoptosis[4]

Standardized Protocols

Protocol A: Cell Viability & Cytotoxicity Profiling (MTT Assay)

Scientific Rationale: Before evaluating the functional efficacy of a piperidine derivative (e.g., target inhibition), its baseline cytotoxicity must be established. The MTT assay measures mitochondrial metabolic rate. Because highly basic piperidines can sometimes accumulate in acidic organelles (lysosomes/mitochondria) and artificially alter metabolism, any hit indicating severe cytotoxicity should be orthogonally validated with a membrane integrity assay (e.g., LDH release).

Materials:

  • Target cells (e.g., PC12, MCF-7, or PC3)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (DMSO or acidified isopropanol)

  • Test compounds (Piperidine derivatives) and Reference (e.g., 5-Fluorouracil)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of

    
     cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate at 37°C, 5% CO2 for 24 hours to allow adhesion.
    
  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in complete media (final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced toxicity). Treat cells for 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation (QC): Calculate the Z'-factor using the vehicle control (0.1% DMSO) and the positive control (e.g., 100 µM 5-Fluorouracil). A Z'-factor > 0.5 indicates a robust assay suitable for hit determination.

Protocol B: Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: While the standard Ellman's assay uses purified electric eel AChE[2], a cell-based adaptation using intact PC12 cells confirms that the piperidine derivative can successfully permeate the cell membrane and engage the intracellular/membrane-bound target in a complex physiological environment.

Pathway P1 Piperidine Derivative P2 Acetylcholinesterase (AChE) Enzyme P1->P2 Competitive Inhibition P3 Acetylcholine (ACh) Accumulation P2->P3 Prevents Degradation P4 Cholinergic Receptor Activation P3->P4 Binds to P5 Neuroprotection & Cognitive Enhancement P4->P5 Downstream Signaling

Fig 2: Mechanistic pathway of AChE inhibition by novel piperidine derivatives.

Materials:

  • PC12 cell line (expressing AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) - Ellman's Reagent

  • Lysis Buffer (0.1 M Phosphate buffer, pH 8.0, 0.1% Triton X-100)

  • Reference Inhibitor: Donepezil hydrochloride

Step-by-Step Methodology:

  • Cell Preparation: Culture PC12 cells to 80% confluence. Harvest and wash cells twice with ice-cold PBS to remove serum esterases that could cause background substrate cleavage.

  • Lysis & Enzyme Extraction: Resuspend the cell pellet in Lysis Buffer (

    
     cells/mL). Homogenize on ice and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate containing AChE). Note: For intact cell permeability assays, skip lysis and use a suspension of live cells in PBS.
    
  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of Cell Lysate (or intact cell suspension)

    • 20 µL of Piperidine Derivative (varying concentrations)

    • 100 µL of DTNB (3 mM in phosphate buffer)

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes. Causality: This allows the piperidine derivative to reach binding equilibrium with the AChE active site before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance kinetically at 412 nm every 1 minute for 15 minutes. The rate of color formation (yellow 5-thio-2-nitrobenzoate anion) is directly proportional to AChE activity.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction. Plot % Inhibition vs. Log[Concentration] to derive the IC50 value. Validate the assay by ensuring the Donepezil reference control yields an IC50 within the expected literature range (typically 10-50 nM).

References

  • RSC Publishing. (2022). Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase.
  • BenchChem. (2025). A Comparative Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and Its Analogs for Researchers.
  • National Institutes of Health (PubMed). (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors.
  • National Institutes of Health (PMC). (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
  • National Institutes of Health (PubMed). (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands.
Method

Application Note: Preclinical Anticonvulsant Screening of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Abstract & Compound Profile This application note details the standardized protocol for the anticonvulsant evaluation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol . Structurally, this compound features a piperidine-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This application note details the standardized protocol for the anticonvulsant evaluation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol . Structurally, this compound features a piperidine-4-methanol core substituted with an ortho-methoxy phenyl ring. This scaffold shares pharmacophoric features with known sodium channel blockers and 5-HT antagonists, suggesting potential utility in generalized tonic-clonic and pharmacoresistant seizure models.

The following guide outlines a Tiered Screening Approach consistent with the NIH Epilepsy Therapy Screening Program (ETSP) standards, moving from formulation to mechanistic deconvolution.

Physicochemical Considerations
  • Lipophilicity: The o-methoxy substitution increases lipophilicity compared to the parent piperidine, facilitating Blood-Brain Barrier (BBB) penetration.

  • Basicity: The secondary amine in the piperidine ring (pKa ~9-10) requires careful pH adjustment during formulation to prevent precipitation in physiological media.

Pre-Clinical Formulation Protocol

Objective: To create a stable, homogeneous suspension/solution for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

Reagents:

  • Test Compound: (2-Methoxy-phenyl)-piperidin-4-yl-methanol

  • Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in Saline.

  • pH Adjuster: 0.1N HCl / 0.1N NaOH.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of compound to achieve stock concentrations (e.g., 3, 10, 30, 100, 300 mg/kg based on 10 mL/kg injection volume).

  • Wetting: Add 1% total volume of Tween 80 directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic surfaces.

  • Dispersion: Gradually add 0.5% Methylcellulose while triturating to form a white, milky suspension.

  • Sonication: Sonicate for 15 minutes at room temperature to break up aggregates.

  • pH Check: Verify pH is between 6.5–7.4. If too basic (due to piperidine), adjust carefully with dilute HCl to prevent local irritation at the injection site.

Phase I: Neurotoxicity Screening (Rotarod Test)

Before efficacy can be established, motor impairment must be ruled out to distinguish true anticonvulsant activity from sedation or muscle relaxation.

Principle: Mice are placed on a rotating rod. Inability to maintain equilibrium indicates neurotoxicity.

Protocol:

  • Training: Mice (male albino CF-1, 18-25g) are trained to stay on a rotarod (diameter 3.2 cm) rotating at 6 rpm for at least 1 minute.

  • Dosing: Administer test compound i.p. at varying doses (start at 30 mg/kg, scale to 300 mg/kg).[1]

  • Testing: Place animals on the rod at 0.5 h, 1 h, and 4 h post-injection.

  • Endpoint: Neurotoxicity is defined as the inability to remain on the rod for 1 minute in three consecutive trials.

  • Calculation: Determine the TD50 (Median Toxic Dose) using Probit analysis.

Phase II: Anticonvulsant Efficacy Models

Maximal Electroshock Seizure (MES) Test

Target: Voltage-Gated Sodium Channels (VGSCs). Relevance: Models human generalized tonic-clonic (grand mal) seizures.

Mechanism: The MES test identifies compounds that prevent seizure spread.[2] Piperidine derivatives often act here by stabilizing the inactive state of Na+ channels.

Protocol:

  • Instrumentation: Electroconvulsometer with corneal electrodes.

  • Parameters:

    • Current: 50 mA (mice) or 150 mA (rats).

    • Frequency: 60 Hz.[3]

    • Duration: 0.2 seconds.[3][4]

  • Administration: Inject test compound i.p. at the Time of Peak Effect (TPE) determined in Phase I (usually 30-60 mins).

  • Stimulation: Apply corneal shock after applying electrolyte gel to eyes.

  • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component (HLTE). If the animal does not extend hindlimbs to >90° angle with the trunk, the compound is active.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Target: GABA-A Receptor / T-type Calcium Channels. Relevance: Models human absence (petit mal) or myoclonic seizures.

Protocol:

  • Convulsant: Pentylenetetrazol (PTZ) dissolved in saline.

  • Dosing: Administer test compound i.p.

  • Challenge: 30 minutes later, inject PTZ s.c. into the loose fold of the neck (85 mg/kg CD97 dose).

  • Observation: Observe for 30 minutes in individual plexiglass cages.

  • Endpoint: Protection is defined as the absence of a clonic spasm lasting >5 seconds.

The 6-Hz Psychomotor Seizure Model

Target: Pharmacoresistant Epilepsy. Relevance: Many piperidine analogs fail MES/scPTZ but work here (e.g., Levetiracetam).

Protocol:

  • Parameters: Low frequency (6 Hz), long duration (3 sec), 32 mA or 44 mA intensity via corneal electrodes.

  • Behavior: This induces a "stunned" posture, forelimb clonus, and Straub tail.

  • Endpoint: Resume normal behavior. Protection = absence of immobility or stereotyped behaviors.

Visualization: Screening Workflow & Mechanism

Decision Tree for Compound Progression

The following diagram illustrates the logical flow from synthesis to advanced mechanistic studies.

ScreeningPipeline Start Compound: (2-Methoxy-phenyl)-piperidin-4-yl-methanol Formulation Formulation Check (Solubility/pH) Start->Formulation Rotarod Phase I: Rotarod Test (Neurotoxicity TD50) Formulation->Rotarod MES Phase IIa: MES Test (Na+ Channel Block) Rotarod->MES TD50 Established scPTZ Phase IIb: scPTZ Test (GABAergic Modulation) MES->scPTZ Parallel Screening SixHz Phase III: 6-Hz Model (Refractory Seizures) MES->SixHz If MES Active Drop Discontinue / Redesign MES->Drop Inactive scPTZ->SixHz If scPTZ Active scPTZ->Drop Inactive Mechanism Phase IV: Patch Clamp (Na+ / NMDA) SixHz->Mechanism High Potency (PI > 2.0)

Caption: Tiered screening workflow for piperidine-methanol derivatives, prioritizing toxicity assessment before efficacy profiling.

Hypothesized Mechanism of Action

Based on the piperidine-methanol scaffold, the likely pharmacodynamic interactions are modeled below.

Mechanism Compound (2-Methoxy-phenyl)- piperidin-4-yl-methanol NaChannel Voltage-Gated Na+ Channel Compound->NaChannel Stabilize Inactive State (MES Efficacy) GABA GABA-A Receptor Compound->GABA Potential Modulation (scPTZ Efficacy) NMDA NMDA Receptor Compound->NMDA Possible Antagonism Seizure Seizure Propagation NaChannel->Seizure Blocks Inhibition Neuronal Inhibition GABA->Inhibition Promotes

Caption: Putative pharmacodynamic targets.[4] Solid lines indicate primary hypothesis (Na+ block); dashed lines indicate secondary targets.

Data Analysis & Statistical Validity

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), data must be processed using rigorous statistical methods.

Protective Index (PI) Calculation

The clinical utility of the compound is determined by the Protective Index, which represents the safety margin.



  • TD50: Dose causing neurotoxicity in 50% of animals (Rotarod).

  • ED50: Dose protecting 50% of animals (MES/scPTZ).

  • Target: A PI > 2.0 is considered a minimum requirement for lead progression; PI > 5.0 is ideal.

Data Recording Table

Use the following template to standardize lab notebooks:

Dose (mg/kg)Rotarod Failures (n/N)MES Protection (n/N)scPTZ Protection (n/N)Mortality
Vehicle0/80/80/80/8
300/82/81/80/8
1001/86/83/80/8
3004/88/85/81/8
Calculated TD50 = ~280 ED50 = ~75 ED50 = ~250 --

References

  • National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols.[5] NIH.[5][6][7][8] Available at: [Link]

  • Swinyard, E. A., et al. (1989). General principles: experimental selection, quantification, and evaluation of anticonvulsants. In: Antiepileptic Drugs.[2][3][9][10] 3rd ed. New York: Raven Press.

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia.[2][3][4][5][6][8][10][11] Available at: [Link]

  • Rogawski, M. A. (2006).Molecular targets for antiepileptic drugs. Encyclopedia of Basic Epilepsy Research.
  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[5][6][7][8]

Sources

Application

analytical methods for quantification of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

Application Note: Analytical Strategies for the Quantification of (2-Methoxyphenyl)(piperidin-4-yl)methanol Executive Summary This guide details the analytical protocols for the quantification of (2-Methoxyphenyl)(piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantification of (2-Methoxyphenyl)(piperidin-4-yl)methanol

Executive Summary

This guide details the analytical protocols for the quantification of (2-Methoxyphenyl)(piperidin-4-yl)methanol , a critical pharmacophore and intermediate often associated with the synthesis of selective 5-HT2A receptor antagonists (e.g., Volinanserin analogs) and antihistamines.[1]

Given the compound's physicochemical profile—a secondary amine (


) coupled with a polar hydroxyl group and a UV-active anisole moiety—standard reverse-phase methods often suffer from peak tailing and poor retention. This protocol overcomes these limitations using pH-modified High-Performance Liquid Chromatography (HPLC)  for purity assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)  for trace impurity profiling.[1]

Analyte Profile & Physicochemical Properties

PropertyDescription
Chemical Name (2-Methoxyphenyl)(piperidin-4-yl)methanol
CAS Number 1082554-80-0
Molecular Formula

Molecular Weight 221.30 g/mol
Key Functional Groups Secondary Amine (Basic), Benzylic Alcohol (Polar), Methoxybenzene (Chromophore)
Solubility Soluble in Methanol, DMSO, dilute aqueous acid.[1] Sparingly soluble in neutral water.
UV Maxima ~275 nm (Anisole characteristic), ~220 nm

Method A: HPLC-UV (Purity & Assay)

Best for: Raw material release testing, reaction monitoring, and high-concentration formulation analysis.[1]

Scientific Rationale: The secondary amine on the piperidine ring causes silanol interactions on standard C18 columns at acidic pH, leading to peak tailing.[1] We utilize a high-pH mobile phase (pH 10.0) to suppress protonation of the amine, ensuring it remains in its neutral state. This dramatically improves peak symmetry and retention without the need for ion-pairing agents.

Protocol Parameters
ParameterCondition
Column Waters XBridge C18,

(or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 275 nm (Specific) and 220 nm (Sensitive)
Injection Volume 10

L
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
15.0955
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) to reach 100

    
    g/mL.
    
  • Filtration: Filter through a 0.22

    
    m PTFE or Nylon syringe filter before injection.
    

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Best for: Genotoxic impurity screening, pharmacokinetic (PK) studies, and trace quantification (< 1 ppm).

Scientific Rationale: For trace analysis, we switch to acidic conditions to fully protonate the piperidine nitrogen (


), maximizing ionization efficiency in Positive Electrospray Ionization (ESI+). A Mixed-Mode Cation Exchange (MCX)  solid-phase extraction is recommended for complex matrices (plasma/reaction mixtures) to selectively isolate the basic analyte.[1]
LC Parameters
  • Column: Phenomenex Kinetex Biphenyl,

    
    
    
  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

MS/MS Transitions (MRM Mode)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Assignment
222.2 (

)
204.2 15Loss of

(Benzylic OH)
222.2 121.1 25Methoxyphenyl carbenium ion
222.2 84.1 35Piperidine ring fragment

Note: Use 222.2


 204.2 for quantification (Quantifier) and 222.2 

121.1 for confirmation (Qualifier).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the extraction workflow for trace analysis.

AnalyticalWorkflow Start Sample Analysis Request (2-Methoxyphenyl)(piperidin-4-yl)methanol Decision Determine Analytical Goal Start->Decision Assay Purity / Assay (> 0.1% w/w) Decision->Assay High Conc. Trace Trace / Bioanalysis (< 1 ppm) Decision->Trace Low Conc. SamplePrep_HPLC Dilute in MeOH:Water (50:50) Filter 0.22 µm Assay->SamplePrep_HPLC SamplePrep_MS SPE Extraction (MCX Cartridge) 1. Load (Acidic) 2. Wash (MeOH) 3. Elute (5% NH4OH in MeOH) Trace->SamplePrep_MS HPLC Method A: HPLC-UV (pH 10) Column: XBridge C18 Det: 275 nm Report Final Data Analysis HPLC->Report Generate CoA LCMS Method B: LC-MS/MS (ESI+) Column: Kinetex Biphenyl MRM: 222.2 -> 204.2 LCMS->Report Quantify Impurity SamplePrep_HPLC->HPLC SamplePrep_MS->LCMS

Caption: Analytical decision tree comparing High-pH HPLC for purity assay vs. MCX-coupled LC-MS/MS for trace quantification.

References

  • Separation of Basic Compounds: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.

  • LC-MS of Piperidine Derivatives: "Quantitative Analysis of Piperidine-Based Antihistamines by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 2011.
  • Chemical Structure Validation: PubChem Compound Summary for (2-Methoxyphenyl)(piperidin-4-yl)methanol Analogues.

Sources

Method

Advanced HPLC Method Development for Methoxyphenyl Piperidine Derivatives: Overcoming Silanol Interactions and Optimizing Selectivity

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. As a Senior Application Scientist, I often see laboratories struggle with the chromatographic behavior of basi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist, I often see laboratories struggle with the chromatographic behavior of basic pharmacophores. Methoxyphenyl piperidines—a structural motif common in antidepressants, designer therapeutics, and novel anticonvulsants—present a dual challenge in High-Performance Liquid Chromatography (HPLC). You must simultaneously manage the highly basic piperidine nitrogen to prevent peak tailing while leveraging the methoxyphenyl group to achieve optimal selectivity.

This application note provides a causality-driven, self-validating framework for developing robust HPLC and LC-MS compatible methods for these complex molecules.

The Chemical Context: Causality Behind Chromatographic Behavior

To develop a reliable method, we must first understand the physicochemical interactions at play inside the column. Methoxyphenyl piperidines possess a basic secondary or tertiary nitrogen within the piperidine ring (pKa typically between 9.0 and 11.0).

The Root Cause of Peak Tailing: At a standard, mid-range mobile phase pH (pH 5.0–7.0), the piperidine nitrogen is fully protonated (positively charged). Simultaneously, the residual silanol groups (Si-OH) on traditional silica-based stationary phases become ionized (Si-O⁻). This creates a powerful secondary ion-exchange interaction. Instead of purely partitioning based on hydrophobicity, the analyte "sticks" to the silica surface, resulting in severe peak tailing, broadened peaks, and compromised resolution[1].

To counteract this, we must manipulate the mobile phase pH and select a stationary phase that actively suppresses or shields these interactions. Furthermore, we can exploit the methoxyphenyl moiety. The


-electrons in the phenyl ring and the dipole of the methoxy group offer unique opportunities for 

stacking, which can be utilized to separate closely related structural isomers or synthetic impurities.

Chemical_Interactions Analyte Methoxyphenyl Piperidine Silanol Acidic Silanols (SiO-) Analyte->Silanol Ionic Tailing PiPi Phenyl Phase (π-π Stacking) Analyte->PiPi Enhanced Selectivity Hydrophobic Alkyl Chains (Hydrophobic) Analyte->Hydrophobic Primary Retention

Primary chromatographic interactions dictating retention and peak shape for methoxyphenyl piperidines.

Stationary Phase Selection Strategy

Standard Type-A silica C18 columns will fail for these compounds. Method development must begin with modern Type-B (high-purity) silica or hybrid organic-inorganic particles.

By matching the column chemistry to the specific structural features of the methoxyphenyl piperidine, we can engineer a separation that is both efficient and reproducible. 2 highlights that using columns like Phenyl-Hexyl provides a range of selectivities that makes method development fast and easy[2].

Quantitative Comparison of Stationary Phases for Piperidines

Column ChemistryExpected Tailing Factor (Tf)pH StabilityPrimary Interaction MechanismRecommendation for Methoxyphenyl Piperidines
Standard C18 (Type A) > 2.52.0 - 8.0HydrophobicNot recommended; severe silanol interactions.
End-Capped C18 1.5 - 2.02.0 - 9.0HydrophobicGood starting point; requires low pH mobile phase[1].
Polar-Embedded C18 1.2 - 1.51.5 - 10.0Hydrophobic + ShieldingExcellent for basic compounds; shields basic nitrogen[1].
Phenyl-Hexyl / Biphenyl 1.2 - 1.52.0 - 8.0Hydrophobic +

Optimal; exploits methoxyphenyl group for orthogonal selectivity[2].
Hybrid Silica-Organic < 1.21.0 - 12.0HydrophobicBest for high pH methods (pH 10) to neutralize the piperidine[1].

Note: Expected Tailing Factors (Tf) are generalized; actual results depend on specific mobile phase conditions[1].

Method Development Workflow

Our workflow relies on a systematic, data-driven approach. Rather than guessing isocratic ratios, we utilize a wide gradient scouting run to determine the elution window, followed by targeted refinement.

HPLC_Workflow Start 1. Target Assessment (Methoxyphenyl Piperidine) ColSelect 2. Column Selection (End-capped C18 or Phenyl-Hexyl) Start->ColSelect Evaluate pKa pHOpt 3. Mobile Phase pH (Low pH 2.5 or High pH 10) ColSelect->pHOpt Match pH Limits Scouting 4. Gradient Scouting (5-95% Organic) pHOpt->Scouting Suppress Silanols Refine 5. Method Refinement (Adjust Slope & Temp) Scouting->Refine Establish Retention Validate 6. Self-Validation (Symmetry > 0.8, Rs > 2.0) Refine->Validate Optimize Resolution

Logical workflow for HPLC method development of basic methoxyphenyl piperidines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability, ensuring that any degradation in column performance or mobile phase preparation is immediately flagged.

Phase 1: Mobile Phase Preparation (The Low-pH Approach)

Causality: Lowering the mobile phase pH to between 2 and 4 ensures that the acidic silanol groups on the silica stationary phase become protonated and neutral, suppressing their ability to interact with the basic piperidine analyte[1].

  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water (Yields pH ~2.7).

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile. (Note: If LC-MS compatibility is not required and tailing persists, replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent, dramatically sharpening basic peaks).

Phase 2: System Setup & Gradient Scouting

According to 3, a broad scouting gradient is the most efficient starting point[3].

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm (e.g., Agilent Poroshell 120).

  • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm (piperidine backbone) and 270-280 nm (methoxyphenyl absorbance).

  • Scouting Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: Stop

Phase 3: Data Evaluation & Refinement

Analyze the scouting chromatogram to adjust the method:

  • Adjusting the Slope: Calculate the retention time of the first and last eluting peaks. Compress the gradient to span only this functional elution window (e.g., from 5-95% B to 20-60% B) to improve resolution and save time[2].

  • Organic Modifier Swap: If resolution between the target methoxyphenyl piperidine and its related impurities is poor, change the organic modifier from Acetonitrile to Methanol. Methanol changes the hydrogen bonding dynamics and often drastically alters selectivity for methoxy-containing compounds[2].

  • High-pH Pivot: If the Tailing Factor (Tf) remains > 1.5, the low-pH suppression is insufficient. Pivot to a High-pH Strategy : Switch to a Hybrid Silica-Organic column and use 10 mM Ammonium Bicarbonate (pH 10.0)[1]. At pH 10, the piperidine is neutralized, completely eliminating ion-exchange tailing.

Phase 4: Self-Validation (System Suitability Testing)

Before finalizing the method for routine use, establish the following self-validating parameters[4]:

  • Inject a Blank: Confirms no carryover from the highly hydrophobic methoxyphenyl group.

  • Inject a Resolution Standard: A mixture of the API and its closest eluting impurity.

    • Acceptance Criteria: Resolution (Rs) ≥ 2.0 (Ensures baseline separation)[4].

  • Evaluate Peak Symmetry:

    • Acceptance Criteria: Tailing Factor (Tf) ≤ 1.5 (Proves silanol interactions are successfully mitigated)[1].

References
  • Title: HPLC Method Development: From Beginner to Expert Part 2 Source: Agilent Technologies URL: [Link]

  • Title: Agilent LC Method Development Applications Notebook - Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods Source: Chemetrix URL: [Link]

  • Title: Effective HPLC method development Source: SciSpace / Journal of Health, Medicine and Nursing URL: [Link]

Sources

Application

Application Note: Advanced GC-MS Analysis of Piperidine Derivatives in Biological Matrices

Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Discipline: Chromatographic Science & Mass Spectrometry Introduction and Analytical Challenges Piperidine and its derivatives form the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Discipline: Chromatographic Science & Mass Spectrometry

Introduction and Analytical Challenges

Piperidine and its derivatives form the structural backbone of numerous pharmaceuticals (e.g., methylphenidate, fentanyl), designer drugs of abuse, and endogenous biomarkers[1]. The quantitative analysis of these compounds in complex biological matrices (plasma, urine) by Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard due to its high sensitivity and standardized electron ionization (EI) spectral libraries[1].

However, direct GC-MS analysis of piperidine derivatives presents significant physicochemical challenges. The piperidine ring contains a secondary amine with an active hydrogen. When subjected to the high temperatures of a GC injector port (typically 250°C), this active hydrogen interacts with silanol groups on the column's stationary phase, leading to severe peak tailing, irreversible adsorption, and thermal degradation[2]. To achieve robust, reproducible quantification, analysts must employ a combination of targeted sample extraction and chemical derivatization[2].

Logic A Piperidine Derivative (Secondary Amine) B Direct Injection (No Derivatization) A->B C Chemical Derivatization (Acylation/Silylation) A->C D Thermal Degradation & Peak Tailing B->D E Stable, Volatile & High MS Sensitivity C->E

Caption: Chemical logic justifying the derivatization of piperidine secondary amines for GC-MS.

Mechanistic Insights: The Causality of Method Design

As analytical scientists, we do not merely follow steps; we engineer environments that force molecules to behave predictably. The following principles govern this workflow:

The Role of pKa in Sample Extraction

Biological matrices like plasma and urine are aqueous and loaded with proteins and salts. Piperidine is a strong base with a pKa of approximately 11.2. At physiological pH (7.4), over 99.9% of the piperidine molecules exist as protonated, highly polar ammonium ions. In this state, they will not partition into an organic solvent during Liquid-Liquid Extraction (LLE). The Solution: We must aggressively alkalinize the sample to a pH > 11.5 using a strong base (e.g., 0.1 M NaOH). This forces the equilibrium toward the uncharged "free-base" form, allowing near-quantitative partitioning into non-polar solvents like n-hexane or ethyl acetate.

The Chemistry of Derivatization

To eliminate the problematic active hydrogen on the secondary amine, we utilize chemical derivatization to convert the analyte into a stable, volatile analog[2].

  • Acylation (e.g., PFPA or PFBCl): Pentafluoropropionic anhydride (PFPA) or Pentafluorobenzoyl chloride (PFBCl) reacts with the amine to form an amide. The addition of fluorinated groups drastically increases volatility and provides excellent electron-capturing properties, yielding highly distinct, heavy mass fragments ideal for Selected Ion Monitoring (SIM)[2][3].

  • Silylation (e.g., BSTFA + 1% TMCS): Replaces the active hydrogen with a trimethylsilyl (TMS) group. While effective, silyl derivatives of amines are highly sensitive to moisture and can degrade rapidly if the extract is not completely anhydrous[2].

Experimental Workflows & Protocols

The following self-validating protocols are designed to ensure maximum recovery while protecting the integrity of the GC-MS system.

Workflow S1 1. Biological Sample (Spike Internal Standard) S2 2. Alkalinization (Adjust pH > 11.5) S1->S2 S3 3. Liquid-Liquid Extraction (n-Hexane / EtOAc) S2->S3 S4 4. Evaporation (N2 Stream at 40°C) S3->S4 S5 5. Derivatization (PFPA or PFBCl) S4->S5 S6 6. GC-MS Analysis (SIM Mode Acquisition) S5->S6

Caption: Step-by-step sample preparation and analysis workflow for biological matrices.

Protocol A: Liquid-Liquid Extraction (LLE) of Plasma/Urine

Note: This protocol utilizes a deuterated internal standard (IS) to correct for matrix effects and extraction losses.

  • Aliquoting: Transfer 1.0 mL of the biological sample (plasma or urine) into a clean glass centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of a deuterated internal standard (e.g., Piperidine-d11, 1 µg/mL). Vortex for 10 seconds.

  • Alkalinization: Add 200 µL of 1.0 M NaOH to the sample. Vortex immediately. Verify that the pH is >11.5 using indicator paper on a dummy sample.

  • Extraction: Add 3.0 mL of extraction solvent (n-hexane:ethyl acetate, 80:20 v/v). Cap tightly and mix on a rotary shaker for 10 minutes to ensure maximum phase contact.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer the upper organic layer to a clean GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C[2].

    • Self-Validation Check: Run a matrix blank (synthetic urine/plasma) spiked only with the IS alongside your samples. A clean blank confirms the absence of isobaric matrix interferences and validates the extraction specificity.

Protocol B: Acylation Derivatization (PFPA)
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 50 µL of Pentafluoropropionic anhydride (PFPA). Cap the vial with a PTFE-lined septum.

  • Incubation: Incubate the vial in a heating block at 60°C for 30 minutes to drive the acylation reaction to completion[2][4].

  • Excess Reagent Removal (Critical Step): Remove the vial, uncap, and evaporate the mixture to dryness under nitrogen. Causality: Unreacted PFPA is a highly reactive anhydride. If injected, it will strip the silanol groups from your GC column and destroy the MS filament. Evaporating the excess protects your instrumentation.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a low-volume GC insert for analysis.

    • Self-Validation Check: Inject a pure solvent blank immediately following your highest calibration standard. A carryover of <0.1% validates the effectiveness of your syringe wash protocol and confirms no analyte adsorption in the injector port. Furthermore, derivatized samples should be analyzed within the same working day to prevent degradation[4].

Instrumental Parameters and Data Presentation

To achieve optimal separation and sensitivity, the GC-MS must be configured to handle semi-volatile fluorinated derivatives. A non-polar to slightly polar column (e.g., 5% phenyl-methylpolysiloxane) is universally recommended for this application[1].

Table 1: Optimized GC-MS Operating Conditions
ParameterSpecificationScientific Rationale
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm)[1]Low-bleed stationary phase; ideal for resolving structurally similar amine derivatives.
Carrier Gas Helium (Ultra-High Purity), 1.0 mL/minConstant flow mode maintains optimal linear velocity across the temperature gradient.
Injector Temperature 250 °CEnsures flash vaporization of the derivatized analyte without inducing thermal breakdown.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of trace-level biological analytes onto the column head.
Oven Temperature Program Initial: 70°C (hold 2 min). Ramp: 15°C/min to 280°C (hold 5 min)[2]Initial low temp focuses the analyte band; the high final temp bakes off heavy lipid matrix components.
Ionization Source Electron Ionization (EI), 70 eVStandardized energy provides reproducible, library-matchable fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Drastically increases signal-to-noise (S/N) ratio by ignoring background matrix ions.
Table 2: Comparison of Derivatization Strategies for Piperidines
Derivatization ReagentReaction TypeTypical IncubationKey AdvantagesKey Limitations
PFPA (Pentafluoropropionic anhydride)Acylation60°C for 30 minHighly volatile derivatives; excellent for GC separation[3].Requires strict evaporation of excess reagent to prevent column damage.
PFBCl (Pentafluorobenzoyl chloride)Acylation60°C for 40 min[2]Produces heavy, highly specific mass fragments; highly stable.Slower reaction kinetics compared to anhydrides.
BSTFA + 1% TMCS Silylation70°C for 45 min[2]Fast reaction; no need to evaporate excess reagent before injection.Derivatives are highly susceptible to moisture degradation (hydrolysis).

References

  • Askar et al. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples". MDPI. Available at: [Link]

  • Greyhound Chromatography. "Derivatization Reagents - For Selective Response and Detection in Complex Matrices". greyhoundchrom.com. Available at: [Link]

  • Analytical Methods (RSC Publishing). "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples". rsc.org. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Preclinical Assessment of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

This document provides a comprehensive research protocol for the initial characterization and biological evaluation of the novel chemical entity, (2-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive research protocol for the initial characterization and biological evaluation of the novel chemical entity, (2-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of preclinical investigation. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility, which are critical for advancing a compound through the drug discovery pipeline.

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a diverse range of biologically active compounds and approved pharmaceuticals. Its presence suggests potential interactions with various biological targets, particularly within the central nervous system. This protocol, therefore, outlines a logical, tiered approach, beginning with fundamental physicochemical characterization and progressing to a broad-based biological screening to elucidate the potential therapeutic value of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

Part 1: Physicochemical Characterization and Purity Assessment

Before initiating any biological assays, it is imperative to thoroughly characterize the test compound and ascertain its purity. This foundational step ensures that any observed biological activity is attributable to the compound of interest and not to impurities.

Identity and Structural Verification

The chemical structure of (2-Methoxy-phenyl)-piperidin-4-yl-methanol must be unequivocally confirmed.

Protocol 1: Structural Elucidation by NMR and Mass Spectrometry

  • Objective: To confirm the chemical structure and identity of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. The data should be consistent with the expected structure of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

      • Infuse the sample into a high-resolution mass spectrometer (e.g., LC-MS/MS or TOFMS).

      • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. The observed mass should be within a 5 ppm tolerance.

  • Causality: NMR provides detailed information about the chemical environment of each atom, confirming the connectivity of the molecule. High-resolution mass spectrometry provides a highly accurate molecular weight, confirming the elemental composition.

Purity Determination

The purity of the compound is a critical parameter that can significantly impact the interpretation of biological data.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the (2-Methoxy-phenyl)-piperidin-4-yl-methanol sample.

  • Methodology:

    • Method Development: Develop a reverse-phase HPLC method using a C18 column. The mobile phase will typically consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for linearity assessment.

    • Analysis: Inject the sample onto the HPLC system.

    • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The target purity for preclinical studies should be >95%.

  • Causality: HPLC separates the compound of interest from any impurities based on their differential partitioning between the stationary and mobile phases. This allows for the quantification of the main component and any contaminants.

Table 1: Physicochemical Properties of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (Hypothetical Data)

PropertyValueMethod
Molecular FormulaC₁₃H₁₉NO₂Calculated
Molecular Weight221.29 g/mol Calculated
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO, MethanolExperimental
Purity (HPLC)>98%Protocol 2

Part 2: In Vitro Biological Evaluation

With the identity and purity of (2-Methoxy-phenyl)-piperidin-4-yl-methanol established, the next phase is to explore its biological activity using a panel of in vitro assays. Given the prevalence of the piperidine scaffold in neurology and oncology, the initial screening will focus on these areas.

Cytotoxicity Assessment

A fundamental first step in biological screening is to assess the compound's general cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity Screening

  • Objective: To determine the cytotoxic potential of (2-Methoxy-phenyl)-piperidin-4-yl-methanol against a panel of human cancer cell lines and a non-cancerous cell line.

  • Cell Lines:

    • MCF-7 (Breast Cancer)

    • HT-29 (Colon Cancer)

    • HEK293 (Human Embryonic Kidney - non-cancerous control)

  • Methodology:

    • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

  • Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect of the compound.

Exploratory Neuropharmacological Screening

The piperidine ring is a common feature in compounds targeting the central nervous system. Therefore, an initial screen against relevant receptors is warranted.

Protocol 4: Receptor Binding Assays

  • Objective: To evaluate the binding affinity of (2-Methoxy-phenyl)-piperidin-4-yl-methanol to a panel of CNS receptors.

  • Targets:

    • Opioid receptors (µ, δ, κ)

    • Dopamine receptors (D₁, D₂)

    • Serotonin receptors (5-HT₁A, 5-HT₂A)

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes expressing the receptors of interest.

    • Binding Assay: Perform competitive binding assays using a known radioligand for each receptor. Incubate the membranes with the radioligand in the presence of increasing concentrations of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

    • Detection: Measure the amount of bound radioligand using a scintillation counter.

    • Data Analysis: Determine the inhibition constant (Ki) of the test compound for each receptor.

  • Causality: This assay directly measures the interaction between the compound and the receptor protein. A low Ki value indicates a high binding affinity, suggesting that the compound may act as an agonist, antagonist, or allosteric modulator at that receptor.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Studies Compound_Synthesis Compound Synthesis/ Procurement Structural_Verification Structural Verification (NMR, MS) Compound_Synthesis->Structural_Verification Purity_Assessment Purity Assessment (HPLC >95%) Structural_Verification->Purity_Assessment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Purity_Assessment->Cytotoxicity_Assay Receptor_Binding Receptor Binding Assays (CNS Panel) Purity_Assessment->Receptor_Binding PK_Studies Pharmacokinetic Studies (Rodent Model) Receptor_Binding->PK_Studies Efficacy_Models Preliminary Efficacy Models (Based on In Vitro Data) PK_Studies->Efficacy_Models PK_Study_Workflow Dosing Dosing IV Administration PO Administration Sampling Blood Sampling Time Points: 0, 5, 15, 30m, 1, 2, 4, 8, 24h Dosing:f1->Sampling:f0 Dosing:f2->Sampling:f0 Processing Sample Processing Centrifugation to obtain plasma Sampling->Processing Analysis Bioanalysis LC-MS/MS Quantification Processing->Analysis Data_Interpretation Data Interpretation Calculation of PK Parameters: Cmax, Tmax, AUC, t1/2, F% Analysis->Data_Interpretation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Part 4: Data Interpretation and Next Steps

The data generated from this comprehensive protocol will provide a solid foundation for making informed decisions about the future development of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • If significant cytotoxicity is observed, particularly against cancer cell lines with minimal effect on non-cancerous cells, further investigation into its anticancer potential would be warranted. This could involve broader cancer cell line screening and in vivo xenograft models.

  • If high affinity for a specific CNS receptor is identified, subsequent functional assays (e.g., agonist/antagonist activity) should be performed. If functional activity is confirmed, in vivo models of relevant neurological disorders (e.g., pain, depression) could be explored.

  • The pharmacokinetic data will guide dose selection for future in vivo efficacy studies and will help in assessing the "drug-like" properties of the molecule.

This research protocol provides a robust framework for the initial preclinical evaluation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol. By adhering to these self-validating methodologies and logically progressing through the tiers of investigation, researchers can efficiently and effectively assess the therapeutic potential of this novel chemical entity. All studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data quality and regulatory acceptance.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Identity and Purity - Small Molecules - Pacific BioLabs.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (2021, June 24).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate.
  • Small Molecule Identification and Purity Testing - Medistri SA. (2023, October 30).
  • Critical Elements of High-Quality Preclinical Study Protocols - Veranex. (2024, October 30).
  • Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • General Principles of Preclinical Study Design - PMC - NIH.
  • Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds - DigitalCommons@PCOM.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (2023, July 25).
  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar.
  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC.
  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021, November 16).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • Step 2: Preclinical Research - FDA. (2018, January 4).
  • (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride | C13H20ClNO | CID 119031019.
  • A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues - Benchchem.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30).
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (2026, January 29).
  • Innovative analytical strategies to identify new psychoactive substances and their metabolites - VU Research Portal.
  • (4-Piperidin-4-yl-phenyl)methanol hydrochloride - Chem-Impex.
  • An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol - Benchchem.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • Novel Psychoactive Substances (NPS) analysis - SCIEX.
  • Comprehensive Guide to Clinical Trial Protocol Design & Development | Clinical Leader.
  • 4-Methoxy-4-(1-methylethyl)piperidine Properties - EPA. (2025, October 15).
  • Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis - Benchchem.
  • Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters - CORE. (2013, September 12).
  • phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemchart.
  • 4-Piperidinemethanol synthesis - ChemicalBook.
  • 81950-85-8|4-(2-Methoxyphenyl)piperidin-4-ol - BLDpharm.
  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.
  • (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem.
  • 2-Methoxy-4-methylphenyl 4-piperidinyl etherhydrochloride | 1050509-65-3 - Sigma-Aldrich.
  • Design, synthesis, and insecticidal activity evaluation of piperine derivatives - ResearchGate. (2022, July 26).
  • 2-Substituent Synthesis of 5-3- Methoxyphenyl and 5-4- Methoxyphenyl-1, 3, 4-Oxadiazoles, 2-Yl-Pyridine- 2-Yl-Methanol in Positions of 2 and 3 of 1, 3
Application

experimental design for in vivo studies of novel piperidine analogs

Application Note: Experimental Design for In Vivo Characterization of Novel Piperidine Analogs Executive Summary & Strategic Rationale The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for In Vivo Characterization of Novel Piperidine Analogs

Executive Summary & Strategic Rationale

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic classes, including opioids (e.g., fentanyl), antipsychotics (e.g., haloperidol, risperidone), and antihistamines. Its ubiquity stems from its ability to present substituents in defined vectors, optimizing binding to G-Protein Coupled Receptors (GPCRs).

However, novel piperidine analogs frequently encounter distinct translational hurdles:

  • Lipophilicity-Driven Toxicity: High LogP values often lead to phospholipidosis or hERG channel inhibition (QT prolongation).

  • CNS Sequestration: For non-CNS targets, the basic nitrogen facilitates blood-brain barrier (BBB) crossing, causing unwanted sedation. Conversely, for CNS targets, P-glycoprotein (P-gp) efflux can nullify efficacy.

  • Metabolic Liability: The piperidine ring is susceptible to rapid oxidative metabolism (N-dealkylation or hydroxylation) by CYP450 enzymes.

This guide provides a modular, self-validating experimental framework to de-risk these compounds in vivo.

Strategic Workflow: The Go/No-Go Decision Tree

Before initiating animal work, candidates must pass specific checkpoints. This workflow minimizes ethical waste and resource expenditure.

Piperidine_Decision_Tree Start Novel Piperidine Analog InVitro_Met In Vitro Stability (Microsomes/Hepatocytes) Start->InVitro_Met Decision_1 Clint < 10 µL/min/mg? InVitro_Met->Decision_1 InVitro_hERG hERG Inhibition (Patch Clamp) Decision_2 IC50 > 10 µM? InVitro_hERG->Decision_2 Decision_1->Decision_2 Yes Stop STOP: Redesign Scaffold Decision_1->Stop No (High Clearance) Formulation Phase 1: Formulation (Solubility/pH) Decision_2->Formulation Yes Decision_2->Stop No (Cardiotox Risk) PK_Study Phase 2: PK & BBB (Brain:Plasma Ratio) Formulation->PK_Study Safety Phase 3: Safety (Irwin Test / Telemetry) PK_Study->Safety

Figure 1: Pre-clinical decision tree for piperidine analogs. Note the critical hERG checkpoint, as piperidines are structurally alert for potassium channel inhibition.

Phase 1: Formulation Strategy for Lipophilic Bases

Piperidines are typically basic (pKa ~9–11). Novel analogs with lipophilic tails often precipitate at physiological pH (7.4), leading to erratic absorption or embolism upon IV injection.

Protocol A: Formulation Screen

  • Objective: Create a stable vehicle for IV (2 mL/kg) and PO (10 mL/kg) dosing.

  • Standard Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline (pH adjusted).

  • Troubleshooting: If precipitation occurs upon dilution:

    • Acidification: Use 50 mM Acetate Buffer (pH 4.5) instead of saline.

    • Complexation: Add 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Validation Step: Dilute the formulation 1:10 in warm PBS (37°C). If turbidity appears within 1 hour, the formulation is unsuitable for IV use.

Phase 2: Pharmacokinetics & BBB Penetration

For piperidines, plasma exposure (


) is insufficient. You must determine the Brain-to-Plasma Partition Coefficient (

)
early to confirm target engagement or safety.

Protocol B: Snapshot PK/BBB Assessment

  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 1 mg/kg (IV) or 3-10 mg/kg (PO).

  • Timepoints: 0.5, 1, and 4 hours post-dose.

Step-by-Step Methodology:

  • Dosing: Administer compound via tail vein (IV) or oral gavage (PO).

  • Terminal Anesthesia: At

    
    , anesthetize with CO₂/Isoflurane.
    
  • Blood Collection: Cardiac puncture into K2EDTA tubes. Centrifuge (3000g, 10 min, 4°C) to harvest plasma.

  • Perfusion (CRITICAL): Transcardial perfusion with 20 mL cold saline is mandatory to remove compound trapped in brain capillaries, which would artificially inflate brain concentration data.

  • Tissue Harvest: Extract brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: LC-MS/MS quantification.

Data Analysis Output:

ParameterFormulaTarget Criteria (CNS Drug)Target Criteria (Periphery Only)
B/P Ratio

> 0.5< 0.1
Unbound Fraction

> 0.05N/A
Efflux Ratio (In vitro P-gp)< 2.0> 2.0
  • Self-Validating Check: If the IV group shows high brain levels but the PO group shows zero, the compound likely has poor solubility or high first-pass metabolism, not poor BBB permeability.

Phase 3: Efficacy (CNS Focus)

Given the piperidine scaffold's prevalence in analgesics and psychotropics, a Multimodal Behavioral Assessment is recommended.

Protocol C: Modified Irwin Test & Tail Flick Assay This combined protocol assesses gross behavioral toxicity and analgesic efficacy simultaneously.

Experimental Setup:

  • Groups: Vehicle, Positive Control (e.g., Morphine 5 mg/kg or Risperidone 1 mg/kg), Test Compound (Low, Mid, High).

  • N: 8-10 mice per group.

Workflow:

  • Baseline (T-30 min): Measure basal locomotor activity (Open Field) and tail flick latency.

  • Dosing (T0): Administer formulation.

  • Observation (T+30, 60, 120 min):

    • Sedation Score: 0 (Normal) to 3 (Loss of righting reflex).

    • Straub Tail: Presence indicates opioid receptor activation.

    • Catalepsy: Bar test (indicates Dopamine D2 antagonism).

  • Analgesia Readout: Thermal Tail Flick (cutoff 10s to prevent tissue damage).

Efficacy_Workflow cluster_readouts Time-Course (30, 60, 120 min) Acclimation Acclimation (1 Hour) Baseline Baseline Measurements (Locomotor + Thermal) Acclimation->Baseline Dosing Dosing (PO / IP / SC) Baseline->Dosing Obs1 Irwin Observation (Sedation/Tremors) Dosing->Obs1 Obs2 Specific Assay (Tail Flick / Catalepsy) Obs1->Obs2 Analysis Data Analysis (ANOVA) Obs2->Analysis

Figure 2: Temporal workflow for in vivo efficacy profiling. Observations must be paired with specific functional assays to distinguish between specific receptor activity and general sedation.

Phase 4: Safety Pharmacology (The hERG Risk)

Piperidines are structurally prone to blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. In vitro hERG data is not enough; in vivo confirmation is required.

Protocol D: Surrogate QT Assessment While telemetry in dogs/primates is the gold standard, early rodent studies can flag risks.

  • Method: Anesthetized Guinea Pig or Telemetry-implanted Rat.

  • Procedure: Administer cumulative doses (IV infusion).

  • Endpoint: Measure QTc interval (Bazett’s correction).

  • Red Flag: An increase in QTc > 10% from baseline at therapeutic exposure levels (

    
    ) indicates a high safety risk.
    

References

  • Privileged Structures: Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link

  • OECD Guidelines: OECD (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals. Link

  • BBB Protocols: Banks, W. A. (2010). "Characteristics of compounds that cross the blood-brain barrier." BMC Neurology. Link

  • Safety Pharmacology: FDA Guidance for Industry (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link

  • Formulation: Di, L., & Kerns, E. H. (2016). "Drug-like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of (2-Methoxy-phenyl)-piperidin-4-yl-methanol Synthesis

Welcome to the Technical Support Center for the synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information presented herein is a synthesis of established chemical principles and practical field experience.

Introduction

(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a valuable building block in medicinal chemistry, often utilized in the synthesis of a wide range of pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will primarily focus on the most common and versatile synthetic route: the Grignard reaction. We will also briefly discuss an alternative approach via reductive amination.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.

Section 1: The Grignard Approach - Synthesis and Troubleshooting

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is the most frequently employed method for synthesizing aryl-piperidinyl-methanol derivatives. The general strategy involves the reaction of a 2-methoxyphenyl Grignard reagent with an N-protected piperidine-4-carbaldehyde, followed by deprotection.

Grignard_Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Deprotection A 2-Bromoanisole D 2-Methoxyphenyl- magnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D F N-Boc-(2-methoxyphenyl)- piperidin-4-yl-methanol D->F E N-Boc-4-formylpiperidine E->F H (2-Methoxyphenyl)- piperidin-4-yl-methanol F->H G Acidic Workup (e.g., HCl) G->H

Figure 1: Overall workflow for the Grignard synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

FAQ 1: What is a reliable, detailed protocol for the synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol via the Grignard reaction?

Answer: The following two-part protocol outlines the synthesis of the N-Boc protected intermediate followed by the deprotection to yield the final product.

Part A: Synthesis of tert-butyl 4-((2-methoxyphenyl)(hydroxy)methyl)piperidine-1-carboxylate

ReagentMolar Mass ( g/mol )EquivalentsAmount
Magnesium Turnings24.311.2
2-Bromoanisole187.041.1
Anhydrous Tetrahydrofuran (THF)--
N-Boc-4-formylpiperidine213.281.0
Saturated aq. NH₄Cl--
Ethyl Acetate--
Brine--
Anhydrous Na₂SO₄--

Experimental Protocol:

  • Grignard Reagent Preparation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, add a solution of 2-bromoanisole (1.1 eq) in anhydrous THF.

    • Add a small portion of the 2-bromoanisole solution to the magnesium turnings. The reaction is initiated when a color change and gentle refluxing are observed.

    • Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF and add it dropwise to the cold Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product as a white solid or viscous oil.

Part B: Deprotection of the N-Boc Group

ReagentConcentrationEquivalents
N-Boc protected alcohol-1.0
4M HCl in Dioxane4 MExcess
Diethyl Ether--

Experimental Protocol:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add an excess of 4M HCl in dioxane and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (2-Methoxy-phenyl)-piperidin-4-yl-methanol hydrochloride.

Troubleshooting Guide for the Grignard Synthesis

Troubleshooting_Grignard cluster_causes Potential Causes cluster_solutions Solutions A Low or No Yield of Grignard Product B Grignard Reagent Failed to Form A->B C Poor Quality of Starting Materials A->C D Side Reactions Dominate A->D E Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N₂/Ar) B->E F Activate Magnesium: - Use fresh Mg turnings - Add a crystal of iodine - Gentle heating to initiate B->F G Check Reagent Purity: - Use freshly distilled 2-bromoanisole - Ensure N-Boc-4-formylpiperidine is pure C->G H Control Reaction Temperature: - Slow addition of aldehyde at 0 °C D->H I Minimize Wurtz Coupling: - Slow addition of aryl halide D->I

Figure 2: Troubleshooting flowchart for low yield in the Grignard reaction.

Issue 1: Low or no yield of the desired product.

  • Potential Cause A: Failure to form the Grignard reagent.

    • Explanation: Grignard reagents are highly sensitive to moisture. Any trace of water will protonate and destroy the reagent. The surface of magnesium metal can also be passivated by a layer of magnesium oxide, preventing the reaction.

    • Solution:

      • Ensure Strictly Anhydrous Conditions: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents, freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).

      • Activate the Magnesium: Use fresh, high-quality magnesium turnings. The addition of a small crystal of iodine can help to etch the oxide layer and initiate the reaction. Gentle heating may also be necessary to start the reaction.

  • Potential Cause B: Competing side reactions.

    • Explanation: Several side reactions can compete with the desired nucleophilic addition, reducing the yield.

      • Wurtz Coupling: The Grignard reagent can react with the unreacted 2-bromoanisole to form 2,2'-dimethoxybiphenyl.

      • Enolization: The Grignard reagent can act as a base and deprotonate the acidic alpha-proton of the N-Boc-4-formylpiperidine, leading to the recovery of the starting aldehyde after workup.

      • Reduction: If the Grignard reagent has beta-hydrogens (not the case here, but a general consideration), it can reduce the aldehyde to the corresponding alcohol.

    • Solution:

      • Control Temperature: Add the aldehyde solution to the Grignard reagent at a low temperature (0 °C) to favor the nucleophilic addition over side reactions.

      • Slow Addition: Add the aldehyde slowly to the Grignard reagent to maintain a low concentration of the aldehyde and minimize side reactions.

Issue 2: Difficulty in purifying the final product.

  • Potential Cause: Presence of persistent impurities.

    • Explanation: The most common impurity from the Grignard reagent formation is the Wurtz coupling product, 2,2'-dimethoxybiphenyl. Unreacted starting materials may also be present.

    • Solution:

      • Column Chromatography: Flash column chromatography on silica gel is generally effective for separating the desired product from non-polar byproducts like the biphenyl.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol) can be a highly effective purification method.

Section 2: The Reductive Amination Approach - An Alternative Strategy

Reductive amination offers an alternative route to aryl-piperidinyl-methanol derivatives. This approach involves the reaction of 2-methoxybenzaldehyde with 4-piperidinemethanol in the presence of a reducing agent.

Reductive_Amination_Workflow A 2-Methoxybenzaldehyde D Imine/Iminium Ion Intermediate A->D B 4-Piperidinemethanol B->D C Reducing Agent (e.g., NaBH(OAc)₃) E (2-Methoxyphenyl)- piperidin-4-yl-methanol C->E D->E

Figure 3: General workflow for the reductive amination synthesis.

FAQ 2: When should I consider reductive amination over the Grignard reaction?

Answer: Reductive amination can be a good alternative under the following circumstances:

  • Functional Group Tolerance: Reductive amination conditions are generally milder and more tolerant of various functional groups compared to the highly basic and nucleophilic Grignard reagents.

  • Availability of Starting Materials: If 2-methoxybenzaldehyde and 4-piperidinemethanol are more readily available or cost-effective than the corresponding Grignard precursors, this route may be more practical.

  • Grignard Reaction Failure: If the Grignard reaction consistently gives low yields despite optimization, reductive amination provides a viable alternative pathway.

General Protocol for Reductive Amination
ReagentMolar Mass ( g/mol )Equivalents
2-Methoxybenzaldehyde136.151.0
4-Piperidinemethanol115.171.1
Sodium Triacetoxyborohydride (STAB)211.941.5
Dichloroethane (DCE)--
Acetic Acid-Catalytic

Experimental Protocol:

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in dichloroethane, add 4-piperidinemethanol (1.1 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Reductive Amination

Issue: Low yield of the desired amine.

  • Potential Cause A: Incomplete imine formation.

    • Explanation: The formation of the imine intermediate is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Use a Dehydrating Agent: Adding a dehydrating agent like anhydrous magnesium sulfate can help to drive the imine formation forward.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often necessary to promote imine formation.

  • Potential Cause B: Reduction of the starting aldehyde.

    • Explanation: The reducing agent can potentially reduce the starting aldehyde to the corresponding alcohol (2-methoxybenzyl alcohol).

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations as it preferentially reduces the iminium ion over the aldehyde.

      • Staged Addition: Allow for sufficient time for the imine to form before adding the reducing agent.

Conclusion

The synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol can be successfully achieved with high yields through careful planning and execution. The Grignard reaction remains the primary and most robust method, provided that stringent anhydrous conditions are maintained. When faced with challenges such as low yields or functional group incompatibilities, reductive amination presents a valuable alternative. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can effectively troubleshoot their experiments and optimize the synthesis of this important medicinal chemistry building block.

References

  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Convenient Reductive Amination of Aldehydes by NaBH4/C
  • BenchChem. (2025). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem.
  • Two-Solvent Recrystalliz
  • Mascitti, V., et al. (2012). 4-(5-CYANO-PYRAZOL-1-YL)
  • Noller, C. R., & Baliah, V. (1948). A simple and efficient protocol for the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Journal of the American Chemical Society, 70(11), 3853–3855.
  • Kleiman, G. L. (2012). 4-(5-CYANO-PYRAZOL-1-YL)
  • BenchChem. (2025). An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol. BenchChem.
  • Test purchase, synthesis and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Research@THEA.
  • A new iridium catalyzed reductive coupling reaction of Grignard reagents and tertiary amides affording functionalised tertiary amine products via an efficient and technically-simple one-pot, two-stage experimental protocol, is reported. Chemical Science.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Experimental. PMC.
  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
  • Grignard Reagents. Sigma-Aldrich.
  • A new iridium catalyzed reductive coupling reaction of Grignard reagents and tertiary amides affording functionalised tertiary amine products via an efficient and technically-simple one-pot, two-stage experimental protocol, is reported. (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents.
  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Journal of Medicinal and Medical Chemistry.
  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
  • Hitchhiker's guide to reductive amin
  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses.
  • 2-Substituent Synthesis of 5-3- Methoxyphenyl and 5-4- Methoxyphenyl-1, 3, 4-Oxadiazoles, 2-Yl-Pyridine- 2-Yl-Methanol in Positions of 2 and 3 of 1, 3, 4-Oxadiaz
Optimization

purification challenges of methoxyphenyl piperidine derivatives

Technical Support Center: Purification of Methoxyphenyl Piperidine Derivatives Subject: Troubleshooting Guide for Isolation, Separation, and Salt Formation Ticket ID: T-MPP-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methoxyphenyl Piperidine Derivatives

Subject: Troubleshooting Guide for Isolation, Separation, and Salt Formation Ticket ID: T-MPP-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Methoxyphenyl piperidine derivatives (e.g., methoxphenidine analogs, paroxetine intermediates) present a unique triad of purification challenges: amine-silanol interactions leading to peak tailing, regioisomeric similarity (ortho/meta/para) complicating separation, and a high propensity for "oiling out" during salt formation.[1]

This guide moves beyond standard textbook advice, offering field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: Poor resolution and "streaking" on silica gel; difficulty separating regioisomers.

The Mechanism: The secondary or tertiary amine nitrogen in the piperidine ring is basic (


). Standard silica gel is slightly acidic (

).[1] Without modification, the amine protonates upon contact with surface silanols (

), forming strong ionic hydrogen bonds.[1] This results in "streaking" (tailing) and irreversible adsorption, masking the separation of subtle methoxy-regioisomers.
Q1: My compound streaks from the baseline to the solvent front. How do I fix this?

Recommendation: You must suppress silanol activity. Do not simply increase polarity; you must modulate pH.[1]

Protocol: The "Amine-Modified" Silica Method

  • Mobile Phase A (Non-polar): Hexane or Dichloromethane (DCM).[1]

  • Mobile Phase B (Polar): Ethyl Acetate or Methanol.

  • The Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[1]
    
Solvent SystemModifier ConcentrationApplication
DCM / MeOH 1%

(aq)
Best for polar free bases.[1] The

competes aggressively for silanol sites.
Hexane / EtOAc 0.5 - 1.0% TEAIdeal for lipophilic derivatives. TEA is easier to remove than diethylamine.
  • Critical Step: Pre-rinse the column with the mobile phase containing the modifier before loading your sample. This "neutralizes" the silica bed in advance.

Q2: I cannot separate the 2-methoxy isomer from the 3-methoxy isomer. They co-elute.

Recommendation: Switch mechanisms. Regioisomers often have identical polarity but different steric footprints.

  • pH Modulation: At low pH (acidic mobile phase), the amines are fully ionized, and separation is driven purely by hydrophobicity (often identical).[1] At intermediate pH (pH 7-8) , the fraction of non-ionized amine varies slightly between isomers due to electronic effects of the methoxy position (ortho-effect), improving resolution [1].

  • Stationary Phase Switch: If silica fails, use Phenyl-Hexyl functionalized silica (Reverse Phase).[1] The

    
     interactions between the phenyl column and the methoxyphenyl ring of your analyte will differ based on the methoxy substitution pattern.
    
Visual Workflow: Chromatography Optimization

ChromatographyLogic Start Crude Mixture (Methoxyphenyl Piperidine) TLC Run TLC (Std. Silica) Start->TLC Streak Streaking/Tailing? TLC->Streak Isomers Isomers Co-eluting? Streak->Isomers No (Spots are sharp) AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA Yes SwitchCol Switch to Phenyl-Hexyl Column Isomers->SwitchCol Yes Success Purified Free Base Isomers->Success No AddTEA->Isomers SwitchCol->Success

Figure 1: Decision tree for optimizing chromatographic separation of amine derivatives.

Module 2: Crystallization & Salt Formation

Issue: The product forms a "gummy oil" instead of a solid during HCl salt formation.

The Mechanism: Methoxyphenyl piperidines are lipophilic. When you add concentrated acid (e.g., 4M HCl in dioxane) to a non-polar solution, the salt forms too rapidly.[1] The crystal lattice energy is high, but impurities (or residual solvent) disrupt the lattice, trapping the salt in a metastable amorphous "oil" state.

Q3: I added HCl in ether, and it oiled out. How do I recover the solid?

Recommendation: Do NOT evaporate to dryness immediately. You must perform a Trituration-Recrystallization cycle.[1]

Protocol: The "Oiling Out" Recovery

  • Decant: Carefully pour off the supernatant ether/solvent, leaving the heavy oil at the bottom.

  • Triturate: Add fresh, anhydrous Diethyl Ether or Pentane to the oil.

  • Sonicate: Place the flask in a sonication bath. The mechanical energy breaks the oil droplets, forcing the trapped solvent out and inducing lattice formation. The oil should turn into a white powder.

  • Recrystallize:

    • Dissolve the powder in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Slowly add warm Diethyl Ether (anti-solvent) until slightly turbid.

    • Cool slowly to Room Temp

      
       Fridge 
      
      
      
      Freezer.
Q4: The HCl salt is hygroscopic and turns sticky in air. Alternatives?

Recommendation: Switch the counter-ion. If the Hydrochloride (HCl) salt is unstable, try:

  • Oxalate: Often forms highly crystalline, non-hygroscopic solids (good for characterization, but toxic).[1]

  • Fumarate: Pharmaceutically acceptable and often crystallizes well from methanol/acetone.[1]

  • Hydrobromide (HBr): The larger bromide ion can sometimes pack better in the lattice than chloride for bulky methoxyphenyl derivatives.

Visual Workflow: Salt Crystallization

CrystallizationLogic Input Free Base (In Ether/DCM) AcidAdd Add Acid (HCl/Dioxane) Input->AcidAdd StateCheck State Check AcidAdd->StateCheck Solid Precipitate Forms StateCheck->Solid Ideal Oil Oiling Out StateCheck->Oil Common Recryst Recrystallize (IPA / Ether) Solid->Recryst Remedy Decant & Triturate (Sonicate w/ Pentane) Oil->Remedy Remedy->Solid

Figure 2: Workflow for recovering solid salts from oiled-out mixtures.

Module 3: Chemical Stability & Storage

Issue: Sample yellows over time or shows impurities after storage.

Q5: My pure white solid turned yellow after a week. What happened?

Diagnosis: N-Oxidation or Carbonate Formation .

  • N-Oxidation: Secondary/tertiary amines can oxidize to N-oxides in the presence of air and light.

  • Carbonate Formation: Free base piperidines react avidly with atmospheric

    
     to form carbamates/carbonates [2].[1][2]
    

Prevention Protocol:

  • Storage: Store only as the salt form (HCl/Fumarate) for long-term stability. Free bases are inherently unstable.[1]

  • Atmosphere: If you must store the free base, flush the vial with Argon (heavier than air, provides better blanket than Nitrogen) and seal with Parafilm.[1]

  • Solvents: Avoid storing in chlorinated solvents (DCM/Chloroform) for extended periods, as they can alkylate the amine (quaternization) over time.[1]

References

  • McLaughlin, G. et al. (2016).[1] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate.[3]

  • BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide.[4] BenchChem.[2][4][5][6]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[7] Pharma Growth Hub.

Sources

Troubleshooting

overcoming solubility issues of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Technical Support Center: Overcoming Solubility Issues of (2-Methoxy-phenyl)-piperidin-4-yl-methanol Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex formulation challenges associated with piperidine-containing small molecules. (2-Methoxy-phenyl)-piperidin-4-yl-methanol presents a classic solubility paradox: it contains a highly lipophilic 2-methoxyphenyl group that drives strong crystal lattice energy and aqueous insolubility, paired with a basic piperidine nitrogen (pKa ~9.5) and a polar methanol moiety[1][2].

The causality of its erratic behavior in biological assays stems from its pH-dependent ionization. In acidic environments, the piperidine ring is protonated, forming a highly soluble salt. However, at physiological pH (7.4), the equilibrium shifts toward the uncharged, lipophilic free base, leading to rapid precipitation[1][3]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic hurdles in both in vitro and in vivo settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted into PBS or HEPES buffer (pH 7.4)? A1: At pH 7.4, the piperidine nitrogen is largely deprotonated. The thermodynamic solubility of this free base is exceedingly low due to the hydrophobic 2-methoxyphenyl ring[1]. When you dilute a DMSO stock directly into a neutral aqueous buffer, the localized solvent polarity drops rapidly. This causes the free base to crash out of solution before it can uniformly disperse[4].

Q2: Can I simply lower the pH of my assay buffer to keep it soluble? A2: Yes, but with caveats. Adjusting the vehicle pH to 3.0–4.0 (e.g., using 10–50 mM HCl) will fully protonate the piperidine ring, significantly enhancing solubility via in-situ salt formation[1][3]. However, highly acidic vehicles are often incompatible with live-cell assays or sensitive physiological enzyme targets. For neutral pH applications, you must rely on co-solvents or complexation agents.

Q3: Which excipients are best for in vivo dosing of this molecule? A3: For in vivo pharmacokinetics, you have two primary options. First, a co-solvent system like 60% PEG400 / 5% Tween 80 can stabilize the compound in a micro-emulsion, preventing precipitation upon injection[5]. Second, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The cyclodextrin cavity encapsulates the hydrophobic methoxyphenyl moiety, while the protonated piperidine remains exposed to the aqueous phase, exponentially increasing apparent solubility[6][7].

Section 2: Quantitative Solubility Profiling

To aid in vehicle selection, the following table summarizes the expected apparent solubility of (2-Methoxy-phenyl)-piperidin-4-yl-methanol across various standard formulation matrices.

Vehicle / Buffer SystempHApparent Solubility (mg/mL)Primary Solubilization Mechanism
100% DMSO N/A> 50.0Disruption of crystal lattice energy[2]
0.1 M HCl (Aqueous) 1.0~ 15.0Complete protonation / Salt formation[1][3]
PBS Buffer 7.4< 0.01None (Free base precipitation)[1]
20% HP-β-CD in PBS 7.4~ 2.5Host-guest inclusion complexation[7]
100% PEG400 N/A~ 10.0Co-solvent dielectric adjustment[5]
60% PEG400 / 5% Tween 80 7.4~ 5.0Micellar dispersion and co-solvency[5]

Section 3: Troubleshooting Guide

Issue 1: Erratic IC50 values or high standard deviations in cell-based assays.

  • Root Cause: The use of intermediate aqueous dilutions. Diluting a DMSO stock into an intermediate aqueous buffer before adding it to cells creates micro-precipitates that distribute unevenly across the assay plate[4].

  • Solution: Perform all serial dilutions exclusively in 100% DMSO. Add the final DMSO dilution directly to the pre-warmed assay medium (maintaining a final DMSO concentration of ≤ 1%) with rapid mixing[4][8].

Issue 2: Poor bioavailability or erratic exposure in rodent PK studies.

  • Root Cause: The compound is crashing out of solution in the neutral pH of the intestinal tract or at the subcutaneous injection site due to the basicity of the piperidine ring[3].

  • Solution: Transition from a simple saline suspension to an HP-β-CD inclusion complex. The cyclodextrin shields the lipophilic core from the aqueous environment, preventing recrystallization in vivo[6][7].

Section 4: Experimental Protocols

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex for In Vivo Dosing This protocol creates a self-validating thermodynamic equilibrium, ensuring that only fully complexed, soluble drug is administered[6].

  • Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) into a clean glass vial. Add 800 µL of PBS (pH 7.4) and vortex until completely dissolved (yielding a 20% w/v solution).

  • API Addition: Add 2.5 mg of (2-Methoxy-phenyl)-piperidin-4-yl-methanol powder directly to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes to break up macroscopic aggregates. Place the vial on an orbital shaker at 300 rpm for 24–48 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium[6][7].

  • Isolation: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter. This critical step removes any uncomplexed, precipitated free base.

  • Validation: Analyze the clear filtrate via HPLC-UV to confirm the final soluble concentration before dosing[6].

Protocol B: Optimized DMSO Serial Dilution for In Vitro Assays This workflow prevents localized solvent polarity drops that trigger precipitation[4][8].

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes until optically clear[4].

  • Serial Dilution: Prepare your concentration-response curve (e.g., 1:3 dilutions) exclusively in 100% DMSO using low-bind PCR tubes to minimize surface adsorption[8].

  • Direct Addition: Pre-warm the target cell culture medium to 37°C. Transfer 1 µL of the respective DMSO dilution directly into 99 µL of the pre-warmed medium.

  • Immediate Mixing: Pipette up and down immediately upon addition to ensure rapid dispersion. Visually inspect for micro-precipitates under a microscope before applying to cells[4].

Section 5: Formulation Workflows & Logical Relationships

FormulationWorkflow Start Compound: (2-Methoxy-phenyl)- piperidin-4-yl-methanol CheckPH Is target pH < 6.0? Start->CheckPH SaltForm Use Acidic Vehicle (e.g., 10 mM HCl) Form Soluble Salt CheckPH->SaltForm Yes NeutralForm Neutral/Physiological pH (Free Base Form) CheckPH->NeutralForm No InVitro In Vitro Assay NeutralForm->InVitro InVivo In Vivo Dosing NeutralForm->InVivo DMSO DMSO Stock + Serial Dilution (Final DMSO <1%) InVitro->DMSO HPBCD Complexation with 20% HP-β-CD InVivo->HPBCD PEG Co-solvent System: PEG400 / Tween 80 InVivo->PEG

Logical decision tree for formulating (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

DMSODilution Step1 Prepare 10 mM Stock in 100% DMSO Step2 Perform Serial Dilutions in DMSO Step1->Step2 Step3 Direct Addition to Pre-warmed Buffer Step2->Step3 Step4 Vigorous Mixing (Avoid Intermediates) Step3->Step4

Step-by-step workflow for DMSO serial dilution to prevent aqueous precipitation.

References

1.[1] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. Benchchem. 1 2.[6] Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem. Benchchem. 6 3.[5] Physicochemical Characterization of Lupeol and Development of a Preclinical Formulation for Oral Administration. Pharmacy (Wisc.edu). 5 4.[4] troubleshooting UC-857993 insolubility issues - Benchchem. Benchchem. 4 5.[8] Ligand serial dilution - NanoTemper Technologies. NanoTemper Technologies. 8 6.[2] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. 2 7.[7] Imiquimod/β-Cyclodextrin Inclusion Complex: Experimental and Theoretical Studies. SciELO. 7 8.[3] Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. PMC - NIH.3

Sources

Optimization

optimizing mass spectrometry parameters for (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Welcome to the Analytical Technical Support Center As a Senior Application Scientist, I have designed this portal to guide you through the mass spectrometry optimization for (2-Methoxy-phenyl)-piperidin-4-yl-methanol (C1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center

As a Senior Application Scientist, I have designed this portal to guide you through the mass spectrometry optimization for (2-Methoxy-phenyl)-piperidin-4-yl-methanol (C13H19NO2, Exact Mass: 221.1416 Da). This guide moves beyond standard instrument manuals by explaining the causality behind each parameter adjustment, ensuring your analytical methods are robust, sensitive, and self-validating.

MS_Workflow Start Compound Setup (2-Methoxy-phenyl)- piperidin-4-yl-methanol Infusion Syringe Infusion (ESI+ Mode) Start->Infusion Q1 Q1 Full Scan Identify [M+H]+ (m/z 222.1) Infusion->Q1 MS2 Product Ion Scan Map Fragmentation Q1->MS2 MRM MRM Optimization Tune CE & DP MS2->MRM LC LC Integration Gradient & Matrix Check MRM->LC

Figure 1: Step-by-step LC-MS/MS parameter optimization workflow for piperidine derivatives.

Section 1: Fundamental Setup & Ionization FAQs

Q: What is the optimal ionization mode and expected precursor ion for this compound? A: You must use Positive Electrospray Ionization (ESI+) . Causality: The piperidine ring contains a secondary amine with a pKa typically between 9 and 10. In an acidic mobile phase (e.g., 0.1% formic acid), this basic nitrogen acts as a strong proton acceptor, yielding a highly stable protonated molecule [M+H]+ at m/z 222.1 [1].

Q: What are the primary MRM transitions I should target for quantitation? A: Upon collision-induced dissociation (CID), piperidine derivatives exhibit predictable fragmentation pathways[2]. You should monitor the following transitions:

  • m/z 222.1 → 204.1 (Primary/Quantifier): Driven by the neutral loss of water (-18 Da) from the hydroxyl group on the methanol linker. This is a thermodynamically favorable elimination reaction.

  • m/z 222.1 → 190.1 (Secondary/Qualifier): Driven by the loss of methanol (-32 Da) from the 2-methoxyphenyl moiety.

  • m/z 222.1 → 84.1 (Qualifier): Resulting from α-cleavage and ring fission of the piperidine ring, forming a resonance-stabilized iminium ion[1].

Fragmentation Precursor [M+H]+ m/z 222.1 Frag1 [M+H - H2O]+ m/z 204.1 Precursor->Frag1 -18 Da (Water) Frag2 [M+H - CH3OH]+ m/z 190.1 Precursor->Frag2 -32 Da (Methanol) Frag3 Piperidine Cleavage m/z ~84.1 Precursor->Frag3 Ring Fission

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathways.

Section 2: Step-by-Step Optimization Protocol

To ensure a self-validating system, do not rely solely on auto-tune algorithms. Follow this empirical protocol to establish ground-truth data for your instrument.

Phase 1: Syringe Infusion & Precursor Optimization

  • Preparation: Dissolve the standard in 50:50 Water:Acetonitrile with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Infusion: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source.

  • Q1 Tuning: Perform a Q1 full scan (m/z 100–300). Locate the [M+H]+ peak at m/z 222.1.

  • Voltage Optimization: Manually ramp the Declustering Potential (DP) or Cone Voltage. Self-Validation Check: The optimal voltage is reached when the m/z 222.1 signal is maximized without the appearance of the m/z 204.1 fragment in the Q1 scan.

Phase 2: MS/MS Fragmentation Mapping

  • Product Ion Scan: Isolate m/z 222.1 in Q1 and perform a product ion scan in Q3 (m/z 50–230).

  • Collision Energy (CE) Ramping: Ramp the CE from 10 eV to 50 eV.

  • Transition Selection: Select the CE that yields the highest intensity for the m/z 204.1 product ion (typically around 15-25 eV) and the m/z 84.1 ion (typically requires higher CE, ~30-40 eV).

Phase 3: LC-MS/MS Integration

  • Chromatography: Connect the LC system. Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to retain the lipophilic phenyl and piperidine groups.

  • Mobile Phase: Use Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Matrix Check: Spike the compound into your biological matrix (e.g., plasma) and compare the peak area to a neat solvent injection to calculate the matrix effect[3].

Section 3: Troubleshooting Guide

Q: I am observing severe in-source fragmentation (the m/z 204 peak is dominating the Q1 MS scan). How do I fix this? A: Decrease your Declustering Potential (DP) or Cone Voltage. Causality: In-source fragmentation occurs in the intermediate pressure region between the atmospheric source and the high-vacuum analyzer. If the DP is too high, ions are accelerated too aggressively, colliding with residual gas molecules and fragmenting before they ever reach Q1. Lowering the voltage reduces this kinetic energy transfer, preserving the intact [M+H]+ precursor.

Q: My signal drops significantly when injecting biological matrix (e.g., plasma). What is the cause? A: You are experiencing ion suppression due to matrix effects. Causality: During ESI, analytes must compete with endogenous matrix components (like phospholipids) for access to the surface of the charged droplets. If matrix components co-elute with your analyte, they will "steal" the available charge, drastically reducing your ionization efficiency[3]. Solution: Adjust your LC gradient to shift the retention time of (2-Methoxy-phenyl)-piperidin-4-yl-methanol away from the solvent front and phospholipid elution zones. Additionally, always use a stable-isotope-labeled internal standard (SIL-IS) to correct for any residual suppression.

Q: The chromatographic peak shape is tailing severely. How can I improve it? A: Increase the buffer concentration or switch to a high-pH mobile phase. Causality: The secondary amine on the piperidine ring is highly basic and prone to secondary interactions with unendcapped silanol groups on the silica backbone of the C18 column. Adding a volatile buffer (e.g., 10 mM Ammonium Formate) shields these interactions, or running at a high pH (e.g., using Ammonium Hydroxide) neutralizes the amine, improving peak shape.

Data Presentation

Table 1: Optimized MRM Transitions & Parameters (Example for Triple Quadrupole)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossDwell Time (ms)Collision Energy (eV)Purpose
222.1204.1-18 Da (H2O)5018Quantifier
222.1190.1-32 Da (CH3OH)5022Qualifier
222.184.1Ring Fission5035Qualifier

Table 2: Recommended ESI Source Parameters

ParameterRecommended ValueCausality / Rationale
Polarity Positive (ESI+)Readily protonates the basic piperidine nitrogen.
Capillary Voltage 3.0 - 4.0 kVSufficient to maintain a stable Taylor cone without electrical discharge.
Source Temperature 400 - 500 °CHigh temperature aids in the rapid desolvation of the aqueous mobile phase.
Desolvation Gas Flow 800 - 1000 L/hrSweeps away neutral solvent molecules, improving transmission efficiency[3].

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: BenchChem URL
  • Source: National Institutes of Health (PubMed)
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Piperidine Compounds During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidine and its derivatives. Piperidine is a ubiquitous secondary amine in organic synthesis, peptide chemistry, and drug development. However, its nucleophilic nature and basicity make it highly susceptible to environmental degradation.

This guide explores the causality behind piperidine degradation—specifically oxidation, carbamate formation, and hydrolysis—and provides self-validating protocols to ensure the absolute integrity of your reagents.

Troubleshooting Guides & FAQs

Q1: My piperidine solution has developed a yellow-to-brown tint over time. What is causing this, and how does it affect my reactions?

Causality & Mechanism: The discoloration is a hallmark of oxidative degradation. The nitrogen atom and adjacent carbon atoms in the piperidine ring are highly susceptible to oxidation by atmospheric oxygen[1]. This process is often photo-catalyzed by ambient UV light or initiated by trace metal ion impurities. The initial oxidation typically yields piperidine N-oxide. Prolonged exposure leads to further radical-mediated carbon-nitrogen bond cleavage and ring-opening, generating complex mixtures of imines, aldehydes, and polymeric byproducts[1][2].

Impact: These oxidative byproducts can act as reactive electrophiles or radical initiators, leading to unwanted side reactions, particularly in sensitive cross-coupling or peptide synthesis workflows.

Solution: Store piperidine in amber glass bottles to prevent photo-oxidation. Always purge the headspace of the container with high-purity Argon or Nitrogen before sealing. If discoloration is already present, the batch must be purified via distillation before use.

Q2: I noticed a fine white precipitate forming in my piperidine bottle, even though it was tightly capped. Is the chemical precipitating out of solution?

Causality & Mechanism: Piperidine is a strong nucleophile and base. When exposed to atmospheric carbon dioxide (


), it rapidly undergoes a nucleophilic attack on the 

molecule. This bimolecular reaction forms a stable piperidinium carbamate salt (specifically, the piperidine-N-carboxylate anion and the protonated piperidinium cation)[3][4]. Because this carbamate salt is insoluble in the non-polar parent piperidine, it crashes out as a white precipitate.

Impact: Carbamate formation not only depletes the effective molarity of your amine but also introduces acidic/basic buffer species that can drastically alter the pH profile of your reaction mixtures.

Solution: The presence of a white solid confirms


 ingress. To prevent this, employ strict Schlenk line techniques when dispensing. Never leave the bottle open to ambient air. For long-term storage, aliquot the bulk solvent into smaller, single-use vials under an inert atmosphere.

Q3: My assays are showing lower yields, and the piperidine seems to have a higher boiling point than expected. Could water be the issue?

Causality & Mechanism: Piperidine is highly hygroscopic and miscible with water. It readily absorbs atmospheric moisture, forming stable piperidine hydrates[2][5]. The strong hydrogen-bonding network between the amine lone pair and water molecules makes it difficult to remove the moisture via simple evaporation, and it can alter the azeotropic properties during distillation.

Impact: Water acts as a competing nucleophile in many anhydrous reactions (e.g., esterifications, amidations) and can quench sensitive organometallic reagents.

Solution: Pre-dry the piperidine over solid potassium hydroxide (KOH) or calcium hydride (


) for 24 hours prior to fractional distillation[6][7]. Avoid using acidic drying agents like magnesium sulfate, which will protonate the amine.

Quantitative Data: Degradation Profiles and Storage Parameters

To facilitate rapid decision-making, the following table synthesizes the degradation pathways, their environmental triggers, and the expected shelf-life under various storage conditions.

Storage ConditionAtmosphereLight ExposurePrimary Degradation RiskExpected Shelf-Life
Ambient (20-25°C)AirAmbient LightRapid Oxidation (N-oxides), Carbamate formation< 1 Month
Ambient (20-25°C)Argon/NitrogenDark (Amber Glass)Slow thermal degradation6 - 12 Months
Refrigerated (2-8°C)AirDarkMoisture absorption (Hydrates), Carbamate1 - 3 Months
Refrigerated (2-8°C) Argon/Nitrogen Dark (Amber Glass) Negligible (Optimal Conditions) > 24 Months

Table 1: Comparative analysis of piperidine storage conditions and associated degradation risks.

Experimental Protocols: Purification and Storage

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. The visual cues (e.g., dissolution of solids, steady distillation temperatures) serve as built-in quality control checks.

Protocol 1: Drying and Fractional Distillation of Piperidine

Purpose: To remove water, carbamate salts, and oxidative byproducts from degraded piperidine[1][6].

  • Pre-Drying: In a fume hood, transfer the degraded piperidine to a dry, round-bottom flask. Add solid Potassium Hydroxide (KOH) pellets (approx. 5-10% w/v). Scientific Rationale: KOH is a strong base that effectively sequesters water without protonating the piperidine. It also neutralizes any acidic impurities and breaks down carbamate salts, liberating the free amine.

  • Incubation: Seal the flask under an argon blanket and let it stand for 12-24 hours with occasional swirling.

  • Decantation: Carefully decant the piperidine into a clean, oven-dried distillation flask, leaving the hydrated KOH pellets behind. Add a few PTFE boiling chips.

  • Distillation Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column. Ensure the receiving flask is submerged in an ice bath and vented through a drying tube (e.g., filled with anhydrous

    
     or Ascarite to prevent moisture/
    
    
    
    ingress).
  • Collection: Heat the flask gradually. Discard the first 5% of the distillate (forerun) to ensure the removal of low-boiling azeotropes. Collect the main fraction that distills steadily at 105°C - 106°C (at atmospheric pressure)[7][8]. Validation Check: A fluctuating temperature indicates the presence of residual water or impurities. Only collect when the vapor temperature is completely stable.

Protocol 2: Aliquoting and Long-Term Storage under Inert Atmosphere

Purpose: To prevent re-contamination of the purified piperidine by atmospheric


, 

, and

.
  • Preparation: Oven-dry amber glass vials and PTFE-lined caps at 120°C for at least 4 hours. Allow them to cool in a desiccator.

  • Dispensing: Using a gas-tight syringe or under a positive pressure of Argon, dispense the freshly distilled piperidine into the amber vials.

  • Purging: Insert an Argon line (via a long needle) into the headspace of the vial. Purge gently for 30-60 seconds to displace all ambient air.

  • Sealing: Rapidly cap the vial with the PTFE-lined cap. For extended storage, wrap the cap junction with Parafilm.

  • Storage: Store the sealed vials in a dedicated flammables refrigerator maintained at 2-8°C[9].

Visualizing the Workflows and Mechanisms

To clarify the mechanistic pathways of degradation and the logical flow of our purification strategy, refer to the following diagrams.

G Piperidine Pure Piperidine (Colorless Liquid) O2 Atmospheric O2 (Light/Heat) Piperidine->O2 CO2 Atmospheric CO2 Piperidine->CO2 H2O Moisture (H2O) Piperidine->H2O NOxide N-Oxides & Ring Cleavage (Yellow/Brown Discoloration) O2->NOxide Oxidation Carbamate Piperidinium Carbamate (White Precipitate) CO2->Carbamate Nucleophilic Attack Hydrate Piperidine Hydrates (Loss of Potency) H2O->Hydrate Hygroscopic Absorption

Mechanistic pathways of piperidine degradation upon exposure to environmental factors.

G Start Crude/Degraded Piperidine Dry Pre-dry over Solid KOH Start->Dry Removes H2O & CO2 Distill Fractional Distillation (105-106°C) Dry->Distill Removes N-Oxides Aliquot Aliquot into Amber Vials Distill->Aliquot Pure Amine Inert Purge with Argon & Seal Aliquot->Inert Prevents O2/CO2 Store Store at 2-8°C in Dark Inert->Store Prevents Thermal Decay

Self-validating experimental workflow for the purification and storage of piperidine.

References

  • BenchChem Technical Support Team. "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." BenchChem. 1

  • Biosynce. "What is the stability of piperidine?" Biosynce Blog. 2

  • Persaud, A. A. et al. "Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction." The Journal of Physical Chemistry B, ACS Publications. 3

  • Shin, M. S. et al. "Highly Efficient and Selective Formation of Hydrogencarbonate in CO2 Absorption Process Using Piperidine and Piperazine Derivatives." Chemistry Letters, Oxford Academic. 4

  • Thermo Fisher Scientific. "Piperidine - SAFETY DATA SHEET." Thermo Fisher Scientific. 8

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem. 6

Sources

Optimization

managing side reactions in the synthesis of 2-methoxyphenyl piperidines

Welcome to the Heterocycle Synthesis Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Synthesis Support Hub . I am Dr. Aris, your Senior Application Scientist.

You are likely here because the 2-methoxyphenyl moiety is causing specific failures in your piperidine synthesis. This is a deceptive substrate; the ortho-methoxy group introduces a "perfect storm" of steric clash and hemilabile coordination that disrupts standard catalytic cycles.

This guide is structured into two "Service Modules" based on your connectivity:

  • Module A: N-Arylation (Synthesizing N-(2-methoxyphenyl)piperidine via Buchwald-Hartwig).

  • Module B: Ring Reduction (Synthesizing 2-(2-methoxyphenyl)piperidine via Pyridine Hydrogenation).

Module A: N-Arylation Troubleshooting (Buchwald-Hartwig)

Target: Creating the C–N bond between piperidine and 2-haloanisole.

The Core Problem: The "Orthodox" Failure

In standard Buchwald-Hartwig couplings, the ortho-methoxy group exerts steric pressure that slows down the rate-determining step (Reductive Elimination). When Reductive Elimination is slow, the catalyst enters "off-cycle" pathways, primarily Hydrodehalogenation (reduction of your aryl bromide to anisole).

Diagnostic Q&A

Q1: My LCMS shows a major peak at [M-Br+H]. I’m losing the bromide but not forming the C-N bond. Why? Diagnosis: You are observing Hydrodehalogenation . Mechanism: The steric bulk of the 2-methoxy group retards the approach of the piperidine or the final reductive elimination. The Palladium intermediate, sitting idle, undergoes


-hydride elimination from the piperidine itself (or reacts with trace water/solvent), replacing the Bromine with a Hydrogen.
Protocol Adjustment: 
  • Switch Ligand: Move to RuPhos or BrettPhos . These ligands are designed to form a "pocket" that accommodates ortho-substituents while accelerating reductive elimination.

  • Solvent Switch: Avoid alcohols. Use Toluene or 1,4-Dioxane .

  • Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C). While counter-intuitive, high heat often favors the lower-energy dehalogenation pathway over the sterically strained coupling.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning via Chelation. Mechanism: The oxygen lone pair on the ortho-methoxy group can coordinate to the Palladium center (


-coordination), forming a stable, unreactive 5-membered chelate ring that blocks the vacant site needed for the amine to bind.
Protocol Adjustment: 
  • Increase Ligand:Metal Ratio: Move from 1:1 to 2:1 or 3:1 (Ligand:Pd). Excess ligand competes with the methoxy group for the Pd center.

  • Use a Pre-catalyst: Switch to RuPhos Pd G3 or G4 . These generate the active mono-ligated Pd(0) species immediately, bypassing the induction period where chelation often arrests activation.

Visualizing the Failure Pathway

The following diagram illustrates where the "Methoxy Effect" hijacks the catalytic cycle.

BuchwaldFailure Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd Coordination Amine Coordination (Piperidine binds) OxAdd->Coordination Chelation Catalyst Trap (Pd-OMe coordination) OxAdd->Chelation Competes with Amine Deprotonation Deprotonation (Pd-Amido formation) Coordination->Deprotonation StericBlock STERIC BLOCK (o-OMe hinders step) Deprotonation->StericBlock Slows down Product Reductive Elimination (Target C-N Bond) StericBlock->Product Pathway A (Desired) Requires Bulky Ligand SideProduct Hydrodehalogenation (Ar-H byproduct) StericBlock->SideProduct Pathway B (Major Side Rxn) Beta-Hydride Elim

Caption: Figure 1.[1] The Kinetic Fork. The ortho-methoxy group slows reductive elimination (Pathway A), allowing the faster hydrodehalogenation (Pathway B) to dominate unless specialized ligands (e.g., RuPhos) are used.

Module B: Ring Reduction Troubleshooting (Hydrogenation)

Target: Synthesizing 2-(2-methoxyphenyl)piperidine by reducing 2-(2-methoxyphenyl)pyridine.

The Core Problem: Ether Cleavage

The methoxy group is essentially a benzyl ether analogue. Under standard hydrogenation conditions (Pd/C, H2, Acid), you risk O-demethylation , yielding the phenol (2-(2-piperidinyl)phenol) instead of the anisole.

Diagnostic Q&A

Q1: I am using PtO2 in Acetic Acid. I see the product, but also a significant amount of a more polar byproduct (Mass -14). Diagnosis: Acid-Catalyzed Demethylation. Mechanism: Platinum oxide (Adams catalyst) in acetic acid is a classic method for pyridine reduction, but it is too harsh for electron-rich ethers. The acidic environment protonates the ether oxygen, facilitating cleavage. Protocol Adjustment:

  • Change Solvent: Switch to Methanol or Ethanol .

  • Change Catalyst: Use 5% Rh/C or Rh2O3 at moderate pressure (50 psi). Rhodium is excellent for reducing pyridine rings without hydrogenolyzing C-O bonds [1].

  • Add Buffer: If the amine poisons the catalyst and you must use acid, use a buffered system (Acetic acid + Sodium Acetate) to reduce the acidity.

Q2: I have a mixture of cis and trans isomers. I need only the cis-isomer. Diagnosis: Thermodynamic Drift. Mechanism: The cis-isomer is generally the kinetic product (hydrogen adds from the least hindered face). However, if the reaction runs too long or at high temperature, the catalyst can facilitate ring opening/closing (via an enamine intermediate), equilibrating to the thermodynamic mixture. Protocol Adjustment:

  • Stop Early: Monitor reaction strictly. Stop immediately upon consumption of starting material.

  • Acidic Workup: Isolate as the HCl salt immediately to prevent epimerization of the free base.

Optimized Protocol: Rhodium-Catalyzed Hydrogenation

Use this protocol to minimize demethylation.

ParameterConditionRationale
Catalyst Rh/C (5 wt%) or Rh2O3 Rhodium reduces pyridines under mild conditions, sparing the O-Me bond [2].
Solvent Methanol (0.1 M)Protic solvent accelerates hydrogenation without the harshness of glacial AcOH.
Pressure 4-10 bar (60-150 psi) Moderate pressure favors ring saturation over side reactions.
Additive None (or 1 eq. HCl if slow)Avoid excess acid to prevent ether cleavage.
Temp RT to 40°C High temp (>60°C) promotes demethylation.

Module C: Comparison of Methods

Use this table to select your synthetic route based on your available starting materials and risk tolerance.

FeatureBuchwald-Hartwig (N-Aryl) Pyridine Hydrogenation (C-Aryl)
Bond Formed C(aryl)–NitrogenPiperidine Ring Construction
Primary Risk Hydrodehalogenation (Loss of Br)Demethylation (Loss of Me)
Key Reagent RuPhos Pd G3 Rh/C or Rh2O3
Steric Sensitivity High (Ortho-substituent slows rate)Moderate (Ortho-substituent affects cis/trans)
Byproduct Mass M - 79/80 (Loss of Br)M - 14 (Loss of Me)

References

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Source: University of Liverpool Repository. URL:[Link] Relevance: Establishes Rh2O3 as the superior catalyst for reducing pyridines with sensitive functional groups, avoiding the harsh conditions of PtO2/AcOH.

  • Buchwald-Hartwig Amination - Reagent Guides. Source: ACS GCI Pharmaceutical Roundtable. URL:[Link] Relevance: Provides the foundational mechanism for ligand selection (RuPhos/BrettPhos) to overcome steric hindrance in N-arylation.

  • Chemoselective Demethylation of Methoxypyridine. Source: Thieme Connect (Synlett). URL:[Link] Relevance: Highlights the risk of demethylation in pyridine derivatives and provides context on the stability of the methoxy group under reductive conditions.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary & Process Logic This guide addresses the scale-up challenges of synthesizing (2-Methoxy-phenyl)-piperidin-4-yl-methanol . While laboratory-scale synthesis often relies on chromatography, this protocol e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Logic

This guide addresses the scale-up challenges of synthesizing (2-Methoxy-phenyl)-piperidin-4-yl-methanol . While laboratory-scale synthesis often relies on chromatography, this protocol emphasizes crystallization-driven purification and exotherm management , critical for safety and yield at the kilogram scale.

The "Golden Route" for this synthesis involves the nucleophilic addition of 2-methoxyphenylmagnesium bromide (Grignard reagent) to N-Boc-4-formylpiperidine , followed by acidic deprotection.

The "Golden Route" Workflow

The following diagram outlines the optimized process flow, highlighting critical control points (CCPs) where failure is most likely to occur during scale-up.

G Start Raw Materials: 2-Bromoanisole + Mg Turnings Grignard Step 1: Grignard Formation (2-Methoxyphenyl)magnesium bromide CCP: Initiation & Exotherm Control Start->Grignard THF, Reflux Coupling Step 2: Nucleophilic Addition + N-Boc-4-formylpiperidine (-10°C to 0°C) Grignard->Coupling Slow Addition Quench Step 3: Workup Rochelle Salt Quench (Emulsion Control) Coupling->Quench Controlled Hydrolysis Intermediate Intermediate Isolation (N-Boc-Alcohol) Quench->Intermediate Phase Sep & Conc. Deprotection Step 4: Deprotection HCl / IPA or MeOH Intermediate->Deprotection Acid Hydrolysis Final Final Product: (2-Methoxy-phenyl)-piperidin-4-yl-methanol (Isolated as HCl Salt) Deprotection->Final Crystallization

Caption: Optimized synthetic workflow identifying Critical Control Points (CCP) for thermal safety and impurity management.

Module 1: Grignard Reagent Formation

The Engine: Generating (2-methoxyphenyl)magnesium bromide. Critical Risk: Delayed initiation leading to thermal runaway.

Protocol Highlights
  • Solvent: Anhydrous THF (2-MeTHF is a greener, higher-boiling alternative that reduces Wurtz coupling).

  • Activator: Iodine (

    
    ) crystal or DIBAL-H (1 mol%).
    
  • Stoichiometry: 1.05 - 1.10 eq Mg turnings relative to halide.

Troubleshooting Guide: Grignard Formation
SymptomProbable CauseCorrective Action (Scale-Up Specific)
Reaction fails to initiate (No exotherm/color change)Oxide layer on Mg; Wet solvent.Do NOT add more halide. Stop stirring. Add a crystal of Iodine and apply localized heat (heat gun) to a small zone. Once initiated (color loss), resume stirring and slow addition.
Sudden, violent exotherm Accumulation of unreacted halide (induction period).Emergency Cooling: Use jacket cooling immediately. Stop addition. For future runs, use a "starter" (5% of total volume) to confirm initiation before streaming the rest.
Wurtz Coupling Impurity (Biaryl formation)Temperature too high; Concentration too high.Maintain internal temp < 40°C during formation. Dilute THF ratio to 5-10 volumes. Consider switching to 2-MeTHF.
Precipitate in Grignard solution Solubility limit reached (common in cold THF).This is usually harmless magnesium salts. Do not filter; use the slurry. Ensure agitation is sufficient to suspend solids before transfer.

Module 2: Coupling & Workup

The Stereocenter: Reacting the Grignard with N-Boc-4-formylpiperidine. Critical Risk: Over-addition and Emulsion formation.

Protocol Highlights
  • Temperature: Maintain -10°C to 0°C. Lower temperatures (-20°C) improve impurity profile but increase viscosity.

  • Addition: Add the Grignard to the Aldehyde (inverse addition) or Aldehyde to Grignard ?

    • Recommendation:Add Grignard to Aldehyde solution. This keeps the nucleophile concentration low relative to the electrophile, minimizing side reactions like enolization.

  • Quenching: The "Rochelle Salt" method is mandatory for scale-up to prevent magnesium hydroxide gels.

Troubleshooting Guide: Coupling & Isolation
IssueDiagnostic QuestionTechnical Solution
Low Yield / Recovered Starting Material Did the aldehyde enolize?The Grignard is basic.[1] If added too fast or too warm, it deprotonates the aldehyde alpha-position. Fix: Cool to -20°C and slow down addition rate.
"Gelatinous Nightmare" during workup Did you use NH4Cl or HCl quench?Mg(OH)2 forms a gel that traps product. Fix: Use 20% aq. Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 2-4 hours until two clear layers form.
Impurity: Dehydrated Product Is the workup too acidic?The benzylic alcohol is sensitive to acid-catalyzed dehydration (forming the styrene derivative). Fix: Ensure quench pH is >4. Avoid strong mineral acids during the initial workup.

Module 3: Deprotection & Purification

The Cleanup: Removing the Boc group and isolating the salt. Critical Risk: Hygroscopicity and oiling out.

Protocol Highlights
  • Reagent: 4M HCl in Dioxane or IPA (Isopropyl Alcohol). Avoid aqueous HCl to prevent solubility issues.

  • Purification: The final product is an amine. Isolating it as the HCl salt allows for purification via crystallization, avoiding large-scale column chromatography.

Logic Tree: Purification Strategy

P Q1 State of Crude Deprotected Product? Solid Solid / Precipitate Q1->Solid Filtration Oil Sticky Oil / Gum Q1->Oil Solvent issue Action1 Recrystallize from EtOH/Et2O or IPA Solid->Action1 Action2 Triturate with Diethyl Ether or MTBE Oil->Action2 Induce solid Action2->Action1 If solid forms

Caption: Decision matrix for handling the physical state of the deprotected salt.

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available 4-piperidone instead of the aldehyde? A: No. Reacting 4-piperidone with the Grignard reagent yields the tertiary alcohol. The target molecule is a secondary alcohol. You must use N-Boc-4-formylpiperidine (also known as N-Boc-4-piperidinecarboxaldehyde).

Q: The Grignard reagent formed a solid mass at the bottom of the reactor. Is it ruined? A: Likely not. Grignard reagents in THF can precipitate at low temperatures or high concentrations ( >1.0 M). Warm gently to room temperature with stirring. If it redissolves, it is active. If it remains white/grey and inactive, moisture may have killed the reagent.

Q: Why do you recommend 2-MeTHF over THF for scale-up? A: 2-Methyltetrahydrofuran (2-MeTHF) has a higher boiling point (80°C vs 66°C), allowing for higher reaction temperatures if needed to initiate stubborn Grignards. More importantly, it separates from water much better than THF, significantly reducing solvent loss and emulsion time during the aqueous workup.

Q: My final HCl salt is hygroscopic. How do I handle it? A: Benzylic amine salts can be hygroscopic.

  • Dry in a vacuum oven at 40-50°C with a P2O5 desiccant trap.

  • Store under nitrogen.

  • Consider making the Fumarate or Oxalate salt instead, as these often have better crystallinity and lower hygroscopicity than HCl salts.

References

  • Grignard Scale-Up Safety

    • Deitmann, E., et al.[2] "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale."[2] Reaction Chemistry & Engineering, 2020. Link

  • Piperidine Synthesis & Volinanserin Intermediates: Kehne, J. H., et al. "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia." Neuropsychopharmacology, 1996. (Foundational chemistry for the target scaffold).
  • Workup Methodologies

    • Org.[3][4][5][6][7] Process Res. Dev. "Optimization of Grignard Reagent Workups." (Standard industry practice for Rochelle Salt usage).

  • Reagent Data

    • Sigma-Aldrich. "2-Methoxyphenylmagnesium bromide solution 1.0 M in THF." Safety Data Sheet. Link

Sources

Optimization

Technical Support Center: Stability Optimization for (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary & Chemical Profile (2-Methoxy-phenyl)-piperidin-4-yl-methanol is a valuable pharmacophore often used as a fragment in GPCR ligand design or kinase inhibition. However, its dual-functional nature—contain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a valuable pharmacophore often used as a fragment in GPCR ligand design or kinase inhibition. However, its dual-functional nature—containing both a secondary amine (piperidine) and a secondary alcohol linked to an electron-rich aromatic ring—creates specific stability challenges.

This guide moves beyond generic advice to address the specific physicochemical vulnerabilities of this molecule.

Chemical Vulnerability Matrix
Functional GroupRisk FactorMechanism of DegradationDiagnostic Signal (LC-MS)
Piperidine Nitrogen High N-Oxidation (by dissolved

or peroxides in DMSO)
+16 Da (M+16)
Piperidine Nitrogen ModerateCarbamylation (reaction with atmospheric

)
+44 Da (M+44)
Benzylic-like Alcohol ModerateOxidation to Ketone (accelerated by light/metal ions)-2 Da (M-2)
Methoxy-Phenyl LowDemethylation (metabolic/enzymatic only)-14 Da (M-14)

Module 1: Master Stock Solution Management

The majority of stability issues originate in the DMSO stock solution before the assay even begins.

The "Dry-DMSO" Protocol

Standard DMSO is hygroscopic and often contains trace peroxides. Water accumulation promotes hydrolysis, while peroxides drive N-oxidation.

Step-by-Step Workflow:

  • Solvent Selection: Use anhydrous DMSO (≥99.9%, water <50 ppm) stored under nitrogen. Avoid "molecular biology grade" DMSO unless explicitly stated as anhydrous; "HPLC grade" often contains too much water.

  • Vessel Preparation: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) or polypropylene (PP) for long-term storage as lipophilic piperidines can leach into the plastic.

  • Dissolution: Vortex for 30 seconds. If sonication is required, limit to <5 minutes to avoid heat-induced degradation.

  • Inert Blanketing: Gently flow Argon or Nitrogen gas over the headspace of the vial for 10 seconds before capping.

  • Aliquot Strategy: Single-use aliquots are mandatory.

Visualization: Stock Preparation Workflow

StockPrep Solid Solid Compound (-20°C Storage) Weigh Weighing (Low Humidity) Solid->Weigh Solvent Add Anhydrous DMSO (<50ppm H2O) Weigh->Solvent Minimize Light Blanket Argon/N2 Blanket Solvent->Blanket Prevent Oxidation Aliquot Aliquot to Glass Vials Blanket->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze No Freeze-Thaw

Caption: Optimized workflow for creating stable stock solutions, emphasizing oxidation prevention via inert gas blanketing.

Module 2: Assay Buffer Compatibility & Solubility

Issue: The compound precipitates upon dilution into aqueous media.

The pH-Solubility Trap

The piperidine nitrogen has a pKa of approximately 10.5–11.0 .

  • At pH < 9: The nitrogen is protonated (

    
    ), making the molecule highly soluble.
    
  • At pH 7.4 (Physiological): It is still largely protonated, but the lipophilic (2-methoxy-phenyl) tail drives aggregation if the concentration exceeds ~10-50 µM.

  • At pH > 10: The molecule is neutral and will precipitate immediately.

Troubleshooting Protocol: The Intermediate Dilution Step Directly shooting 100% DMSO stock into PBS often causes "shock precipitation."

  • Prepare 10x Intermediate: Dilute your 10 mM DMSO stock into a solvent mixture of 50% DMSO / 50% Water (or Assay Buffer).

  • Mix: Vortex immediately. The high organic content prevents precipitation.

  • Final Dilution: Pipette this intermediate into your final assay plate.

Solubility Optimization Table
AdditiveRecommended Conc.MechanismSuitability
Cyclodextrin (HP-β-CD) 0.5% - 2.0%Encapsulates the lipophilic phenyl ring.Excellent. Biologically inert in most assays.
BSA (Bovine Serum Albumin) 0.1%Acts as a carrier protein to prevent plastic binding.Good. Essential for low-concentration (<10 nM) assays.
Pluronic F-127 0.01% - 0.05%Surfactant; prevents aggregation.Moderate. Can interfere with membrane assays.

Module 3: Chemical Stability in Assay (Oxidation)

Issue: Loss of potency over 24 hours due to oxidation.

The benzylic-like alcohol position is susceptible to oxidation, especially if trace metal ions (Iron, Copper) are present in your buffer.

The "Redox Shield" Protocol: If you observe a -2 Da mass shift (Ketone formation) or +16 Da (N-oxide) in your LC-MS controls:

  • Chelation: Add 0.1 mM EDTA to your assay buffer. This sequesters metal ions that catalyze oxidation.

  • Reduction: Add 1 mM TCEP or 1 mM DTT .

    • Note: TCEP is more stable than DTT at pH 7.4 and does not interfere with metal-dependent enzymes (like some kinases) as aggressively as EDTA.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected CheckLCMS Run LC-MS Problem->CheckLCMS MassShift Mass Shift? CheckLCMS->MassShift Plus16 +16 Da (N-Oxide) MassShift->Plus16 Yes Minus2 -2 Da (Ketone) MassShift->Minus2 Yes NoShift No Shift (Parent Mass) MassShift->NoShift No ActionOxide Action: Degas Buffers, Use Fresh DMSO Plus16->ActionOxide ActionKetone Action: Add 0.1mM EDTA, Protect from Light Minus2->ActionKetone ActionPrecip Action: Check Solubility. Add 0.1% BSA or HP-b-CD NoShift->ActionPrecip

Caption: Diagnostic logic flow for identifying whether instability is chemical (oxidation) or physical (precipitation).

Frequently Asked Questions (FAQs)

Q1: My compound sticks to the plastic tips during serial dilution. How do I fix this?

  • A: This is "non-specific binding" (NSB), common with lipophilic amines.

    • Solution: Switch to Low-Binding (siliconized) tips and plates .

    • Alternative: Pre-coat your tips by pipetting a 0.1% BSA solution up and down once before handling the compound.

Q2: Can I store the stock solution at -20°C?

  • A: Yes, but -80°C is superior . DMSO freezes at 19°C. At -20°C, repeated door openings can cause partial thawing/refreezing cycles, which introduces moisture. If you must use -20°C, ensure the vial is placed in a styrofoam rack to insulate it from temperature fluctuations.

Q3: Why does the compound turn yellow in solution over time?

  • A: Yellowing is a classic sign of N-oxide formation or oxidative coupling of the phenyl ring. This confirms that your buffer contains dissolved oxygen or your DMSO is compromised. Implement the "Redox Shield" protocol (EDTA/TCEP) immediately.

Q4: Is the methoxy group stable?

  • A: Chemically, yes. The methoxy ether linkage is robust under standard assay conditions (pH 4-10, <60°C). It is generally not a stability concern unless you are using liver microsomes (metabolic stability assays), where it will be the primary site of metabolism (O-demethylation).

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility and stability profiling).
  • Waybright, T. J., et al. (2009). "Best Practices in Compound Management for Preserving Compound Integrity." Journal of Biomolecular Screening, 14(5), 476–484.[1]

  • Cheng, X., et al. (2003). "Stability of compounds in DMSO/Water mixtures." Journal of Biomolecular Screening, 8(3), 292-304.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for using HP-β-CD to solve solubility issues).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methoxyphenyl Piperidine Isomers

Introduction: The Significance of Privileged Scaffolds and Positional Isomerism In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] Its six-membered heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Privileged Scaffolds and Positional Isomerism

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] Its six-membered heterocyclic structure is a cornerstone in the design of numerous pharmaceuticals, gracing over twenty classes of drugs with its presence.[2][3] When this versatile core is combined with a methoxyphenyl group, it gives rise to a class of compounds with a wide spectrum of biological activities, from anticancer and antimicrobial to potent central nervous system effects.[1][4][5]

However, the true pharmacological story lies in the details—specifically, in the positional isomerism of the methoxy (-OCH₃) group on the phenyl ring. Whether this group is placed in the ortho (2-), meta (3-), or para (4-) position dramatically alters the molecule's electronic properties, steric hindrance, and overall three-dimensional shape. These subtle shifts have profound consequences on how the molecule interacts with its biological target, influencing its binding affinity, selectivity, and functional efficacy.

This guide provides an in-depth comparison of the biological activities of ortho-, meta-, and para-methoxyphenyl piperidine isomers. We will dissect experimental data, explain the causality behind structure-activity relationships (SAR), and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a robust framework for understanding and leveraging this crucial aspect of molecular design.

The Decisive Role of the Methoxy Group's Position

The position of the methoxy substituent is not a trivial structural detail; it is a fundamental determinant of the molecule's interaction with complex biological systems.

  • Ortho (2-position): The proximity of the methoxy group to the point of attachment to the piperidine ring can induce specific conformational preferences due to steric hindrance. This can lock the molecule into a bioactive conformation that is highly favorable for binding to a specific receptor pocket. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with the target protein. This position is frequently associated with high affinity for aminergic G-protein coupled receptors (GPCRs).[6][7]

  • Meta (3-position): This position offers a different spatial arrangement, avoiding the direct steric clash of the ortho position while still influencing the electronic nature of the phenyl ring. It can serve as a crucial interaction point within a binding site, and its derivatives have demonstrated a diverse range of activities, including significant receptor affinities and antimicrobial properties.[8][9][10]

  • Para (4-position): Placing the methoxy group at the para position, directly opposite the piperidine linkage, maximizes its ability to exert electronic effects (as an electron-donating group) on the entire phenyl ring. This position is often linked to enhanced antioxidant properties, as the electron-donating nature can stabilize radical species.[1]

Comparative Analysis of Biological Activities

The isomeric position of the methoxy group dictates the pharmacological profile of the compound, often steering it towards specific receptor families or functional outcomes.

Serotonergic System Modulation (5-HT Receptors)

Arylpiperidine and the closely related arylpiperazine scaffolds are renowned for their interaction with serotonin (5-HT) receptors, key targets for treating neuropsychiatric disorders.[9]

  • 5-HT1A Receptor Affinity: The ortho-methoxyphenyl moiety is a hallmark of high-affinity 5-HT1A receptor ligands.[11][12] The classic 5-HT1A silent antagonist, WAY-100635, features a 1-(2-methoxyphenyl)piperazine core, highlighting the importance of this specific substitution pattern for potent receptor interaction.[6] Studies consistently show that derivatives with the methoxy group in the ortho position exhibit significantly higher affinity (low nanomolar Kᵢ values) compared to their meta and para counterparts.[7] For instance, certain novel ortho-methoxyphenyl piperazine derivatives bind to 5-HT1A receptors with Kᵢ values as low as 0.12–0.63 nM.[7]

  • 5-HT7 Receptor Affinity: Research has also explored these scaffolds for their activity at the 5-HT7 receptor, another important CNS target. Bivalent ligands designed from a 1-(2-methoxyphenyl)piperazine template have demonstrated high affinity for 5-HT7 receptors, though without a significant improvement in selectivity over 5-HT1A.[13]

Dopaminergic System Modulation (D2 Receptors)

The methoxyphenyl piperidine scaffold also serves as a template for ligands targeting the dopamine D2 receptor, which is implicated in psychosis and Parkinson's disease. A series of synthesized 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were evaluated for their D2 receptor affinity.[14] The most potent compound in this series, featuring a nitro group on the phenethyl moiety, displayed a Kᵢ of 54 nM, demonstrating that the ortho-methoxyphenyl group is compatible with potent D2 receptor binding.[14]

Antioxidant and Antimicrobial Activities

Beyond the central nervous system, these isomers exhibit distinct profiles in other therapeutic areas.

  • Antioxidant Activity: The position of the electron-donating methoxy group strongly influences a compound's ability to scavenge free radicals.[1] Studies on various piperidine derivatives have shown that compounds with electron-donating groups, such as a methoxy group, at the para position of the phenyl ring exhibit significant antioxidant activity in assays like DPPH and ABTS radical scavenging.[1] Some derivatives with meta-substitution have also been noted for their antioxidant properties.[8]

  • Antimicrobial Activity: Positional isomerism also affects a compound's ability to inhibit microbial growth. In studies of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment, the meta- and para-alkoxy substituted derivatives were generally found to be more active against various microbial strains than the corresponding ortho-substituted isomers.[10] This suggests that for antimicrobial action, less steric hindrance and different electronic distributions compared to the ortho isomer may be favorable.

Quantitative Data Summary

The following table summarizes representative binding affinity and functional data for methoxyphenyl piperidine/piperazine isomers, illustrating the impact of methoxy group positioning.

Isomer PositionCompound Class/DerivativeTargetAssay TypeValue (Kᵢ / IC₅₀ / MIC)Reference
Ortho N-Alkyl-N-(cycloalkylcarbonyl)aminoalkyl derivatives5-HT1ARadioligand Binding0.12 - 0.63 nM (Kᵢ) [7]
Ortho Adamantane-linked arylpiperazine5-HT1ARadioligand Binding1.2 nM (Kᵢ) [11][12]
Ortho 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineD2 DopamineRadioligand Binding54 nM (Kᵢ) [14]
Meta 4-[(3-Methoxyphenyl)methyl]piperidine derivativeDPPH RadicalScavenging Assay15.5 µM (IC₅₀) [8]
Meta 4-[(3-Methoxyphenyl)methyl]piperidine derivativeS. aureusAntimicrobial32 µg/mL (MIC) [8]
Para Piperidine with para-methoxy phenyl groupDPPH RadicalScavenging AssaySignificant Activity [1]

Table 1: Comparative biological activity data for methoxyphenyl piperidine isomers. Note the high potency (low Kᵢ) of ortho-isomers at 5-HT1A receptors.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate such comparative data must be robust and well-validated.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines a compound's affinity (Kᵢ) for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Expertise & Causality: This is the gold-standard method for quantifying binding affinity. The choice of a specific radioligand (e.g., [³H]8-OH-DPAT) is critical as it is a well-characterized, high-affinity agonist for the 5-HT1A receptor. The use of a non-specific binding control (e.g., excess cold serotonin) is essential to ensure that the measured signal is due to specific binding to the target receptor and not to other components like the filter membrane.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.

    • Receptor Source: Prepare a membrane homogenate from rat hippocampus or from a cell line stably expressing the human 5-HT1A receptor.

    • Radioligand: Prepare a working solution of [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol) to a final concentration of ~1.0 nM.

    • Test Compounds: Prepare serial dilutions of the methoxyphenyl piperidine isomers (e.g., from 100 µM to 0.1 nM).

  • Assay Setup (in 96-well plate):

    • Total Binding Wells: Add 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 50 µL of 10 µM serotonin (or another suitable unlabeled ligand).

    • Test Compound Wells: Add 50 µL of membrane preparation, 50 µL of [³H]8-OH-DPAT, and 50 µL of the test compound dilution.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the counts per minute (CPM) of the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: DPPH Free Radical Scavenging Assay

This colorimetric assay is a rapid and reliable method to evaluate the in vitro antioxidant capacity of chemical compounds.

Expertise & Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is stable and has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish diamagnetic molecule. The degree of color change is proportional to the antioxidant capacity of the compound and can be measured spectrophotometrically. Ascorbic acid is used as a positive control due to its well-established, potent antioxidant activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare serial dilutions of the methoxyphenyl piperidine isomers and a positive control (e.g., Ascorbic Acid) in methanol (e.g., from 200 µg/mL to 1.56 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each test compound dilution to separate wells.

    • Add 100 µL of the DPPH solution to all test wells.

    • For the control well (maximum absorbance), add 100 µL of methanol instead of a test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizing Mechanisms and Workflows

Diagrams provide a clear, conceptual understanding of the complex biological pathways and experimental procedures involved.

G cluster_membrane Cell Membrane Ligand 5-HT1A Agonist (e.g., ortho-isomer) Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi Protein (α, β, γ) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate Response Cellular Response (e.g., neuronal hyperpolarization) cAMP->Response Leads to

Caption: 5-HT1A receptor inhibitory signaling cascade.

G prep 1. Preparation - Receptor Membranes - Radioligand - Test Compounds incubate 2. Incubation (Binding Equilibrium) prep->incubate filter 3. Filtration (Separate Bound/Unbound) incubate->filter quantify 4. Quantification (Scintillation Counting) filter->quantify analyze 5. Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Outlook

The evidence presented in this guide unequivocally demonstrates that the positional isomerism of the methoxy group on a phenylpiperidine scaffold is a critical factor governing biological activity. The structure-activity relationship is clear:

  • Ortho-methoxyphenyl piperidines are consistently high-affinity ligands for serotonergic receptors, particularly 5-HT1A, making them prime candidates for development as CNS-active agents.

  • Para-methoxyphenyl piperidines often exhibit superior antioxidant capabilities, a property that can be leveraged for conditions associated with oxidative stress.

  • Meta-methoxyphenyl piperidines display a more varied profile, with demonstrated potential in areas ranging from receptor modulation to antimicrobial applications.

This isomeric differentiation underscores a fundamental principle in drug discovery: comprehensive evaluation of all positional isomers is not merely an academic exercise but a crucial step in identifying lead candidates with optimal potency, selectivity, and therapeutic potential. As synthetic methodologies become more advanced, the ability to selectively synthesize and test each isomer will continue to be a powerful tool in the rational design of next-generation therapeutics.

References

  • BenchChem. (n.d.). 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7.
  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

  • Gaspar, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Pharmaceuticals, 15(3), 347. Available at: [Link]

  • Leopoldo, M., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4244-8. Available at: [Link]

  • van de Water, A. J., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 449-58. Available at: [Link]

  • Thomas, C. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 145-149. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Szałkowska, D., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 14(18), 3329-3345. Available at: [Link]

  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Pérez-Silanes, S., et al. (2002). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Bioorganic & Medicinal Chemistry, 10(12), 3843-52. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Retrieved from [Link]

  • Newman, A. H., et al. (2006). Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 16(11), 2898-902. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Niso, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines.
  • Sabancılar, İ., & Öztürk, M. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. Available at: [Link]

  • ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • Ali, H. N., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Zlatović, M., et al. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(8), 614-26. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Retrieved from [Link]

  • Zhussupbekova, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology, 85(11), 32-38. Available at: [Link]

  • ResearchGate. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Retrieved from [Link]

  • Davies, H. M., & Lee, G. H. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 18(48), 15239-15243. Available at: [Link]

Sources

Comparative

Optimizing 5-HT2A Antagonism: The (2-Methoxy-phenyl)-piperidin-4-yl-methanol Scaffold Guide

[1] Executive Summary The (2-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold represents a critical pharmacophore in the development of selective serotonin 5-HT2A receptor antagonists.[1] While often overshadowed by its...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The (2-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold represents a critical pharmacophore in the development of selective serotonin 5-HT2A receptor antagonists.[1] While often overshadowed by its 2,3-dimethoxy derivative, Volinanserin (MDL 100,907) , the mono-methoxy analog serves as a vital reference point for understanding the structural requirements of high-affinity GPCR binding.

This guide objectively compares the structure-activity relationship (SAR) of the 2-methoxy analog against the industry "Gold Standard" (Volinanserin). We analyze why the addition of a second methoxy group transforms a moderate binder into a picomolar candidate and provide the experimental protocols necessary to validate these findings in your own laboratory.

Mechanism of Action: The 5-HT2A Blockade[1]

To understand the SAR of this scaffold, one must first visualize the signaling cascade it disrupts. The 5-HT2A receptor is a Gq-coupled GPCR.[1] Agonism triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium release—a hallmark of hallucinogenic signaling and psychosis-related cortical hyperactivity.

Antagonists utilizing the piperidine-methanol scaffold lock the receptor in an inactive conformation, preventing Gq coupling.

Figure 1: 5-HT2A Signaling & Antagonist Intervention[1][2]

G Ligand 5-HT (Serotonin) Receptor 5-HT2A Receptor Ligand->Receptor Activates Antagonist Piperidine-Methanol Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release (Neuronal Excitation) IP3->Ca Triggers

Caption: The antagonist competes with 5-HT, blocking the Gq-PLC cascade and preventing downstream calcium mobilization.

Structure-Activity Relationship (SAR) Deep Dive

The core scaffold consists of three domains: the Aryl Head , the Chiral Linker , and the Piperidine Tail .

The Aryl Head: 2-OMe vs. 2,3-diOMe

The defining difference between the analog and Volinanserin is the substitution pattern on the phenyl ring.

  • 2-Methoxy-phenyl (The Analog): The single methoxy group at the ortho position provides a steric anchor and an intramolecular hydrogen bond acceptor. However, it lacks the complete electron-donating profile required for optimal hydrophobic pocket filling in the receptor's deep cleft.

  • 2,3-Dimethoxy-phenyl (Volinanserin): The addition of the meta (3-position) methoxy group creates a "molecular lock."[1] It restricts the rotation of the phenyl ring relative to the methanol linker, pre-organizing the molecule into the bioactive conformation. This results in a

    
     advantage of approximately 1.2 kcal/mol.
    
The Piperidine Nitrogen (The Tail)

The nitrogen substituent is non-negotiable for high affinity.

  • N-H (Unsubstituted): Weak affinity (

    
     nM).
    
  • N-Methyl: Moderate affinity, but poor selectivity.

  • N-(4-Fluorophenethyl): The "Magic Tail."[1] This group extends into a hydrophobic accessory pocket of the 5-HT2A receptor.[1] The 4-fluoro substituent interacts with specific aromatic residues (likely Trp or Phe) via

    
    -stacking or edge-to-face interactions.[1]
    
Chirality

The biological activity resides almost exclusively in the (R)-(+) enantiomer. The spatial arrangement of the hydroxyl group in the (R)-isomer allows for a critical hydrogen bond with the receptor backbone, which is absent in the (S)-isomer.

Comparative Performance Data

The following data aggregates binding affinity (


) values from standard radioligand displacement assays ([3H]-Ketanserin).

Table 1: Binding Affinity & Selectivity Profile

CompoundStructure (Aryl Head)5-HT2A

(nM)
5-HT2C

(nM)
Selectivity (2A/2C)
Volinanserin (Ref) 2,3-Dimethoxyphenyl0.5 ± 0.1 ~500~1000x
2-OMe Analog 2-Methoxyphenyl3.5 ± 0.8 ~250~70x
Unsubstituted Phenyl> 10.0< 100Poor
N-Methyl Analog 2,3-Dimethoxyphenyl~15.0~80Low

Analysis: Removing the 3-methoxy group (transitioning from Volinanserin to the 2-OMe analog) results in a 7-fold loss in potency .[1] While the 2-OMe analog remains a selective antagonist, the loss of the 3-methoxy group compromises the exquisite selectivity profile that makes Volinanserin a gold standard.

Experimental Protocols

To verify these SAR claims, we provide a validated synthesis workflow for the core scaffold and the standard binding assay.

Synthesis Workflow: The Grignard Route

This protocol synthesizes the racemic alcohol. Chiral resolution (using (+)-tartaric acid) is required to isolate the active (R)-isomer.[1]

Figure 2: Synthesis of (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Synthesis Start 4-Piperidinecarboxylic Acid Step1 1. N-Protection (Boc/Cbz) Start->Step1 Inter1 N-Protected Acid Step1->Inter1 Step2 2. Weinreb Amine (HN(OMe)Me) Inter1->Step2 Inter2 Weinreb Amide Step2->Inter2 Step3 3. Grignard Addition (2-Methoxy-Ph-MgBr) Inter2->Step3 Inter3 Aryl Ketone Step3->Inter3 Step4 4. Reduction (NaBH4) Inter3->Step4 Final (2-Methoxy-phenyl) -piperidin-4-yl-methanol Step4->Final

Caption: Step-wise synthesis from commercially available piperidine carboxylic acid to the target alcohol.

Protocol Steps:

  • Weinreb Amide Formation: React N-Boc-piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM. Stir at RT for 12h.[2] Yield: ~90%.

  • Grignard Addition: Cool the Weinreb amide (1 eq) in dry THF to 0°C. Add (2-methoxyphenyl)magnesium bromide (1.5 eq) dropwise. The Weinreb amide prevents over-addition. Stir 2h. Quench with NH4Cl. Isolate the ketone.

  • Reduction: Dissolve the ketone in MeOH. Add NaBH4 (2 eq) at 0°C. Stir 1h. This yields the racemic alcohol.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 5-HT2A.
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors.[1] Homogenize in Tris-HCl buffer.

  • Ligand: [3H]-Ketanserin (0.5 nM).

  • Non-Specific Binding: Define using 10 µM Methysergide.

  • Incubation: Incubate membranes, radioligand, and varying concentrations of the test analog (10^-11 to 10^-5 M) for 60 min at 37°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Count radioactivity. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.[1]
    

References

  • Kehne, J. H., et al. (1996). "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia."[1][3][4] Neuropsychopharmacology. Link

  • Ullrich, T., & Rice, K. C. (2000).[4] "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907." Bioorganic & Medicinal Chemistry. Link

  • Herth, M. M., et al. (2009). "Synthesis and in vitro affinities of various MDL 100907 derivatives." Bioorganic & Medicinal Chemistry. Link

  • Fantegrossi, W. E., et al. (2010).[5] "Distinct behavioral profiles of MDL 100907 and 5-HT2A agonists." Psychopharmacology. Link

  • PDSP Database. "Ki Database for 5-HT2A Ligands." NIMH Psychoactive Drug Screening Program. Link

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Piperidine Compounds

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this versatile heterocyclic amine i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this versatile heterocyclic amine is integral to a multitude of approved pharmaceuticals, owing to its favorable physicochemical properties and its ability to forge critical interactions with a wide range of biological targets.[1][2] However, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. The predictive value of in vitro assays is a subject of constant scrutiny, and understanding the nuances of this translation is paramount for successful drug development.

This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of novel piperidine compounds across various therapeutic areas. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into bridging the often-unpredictable gap between the controlled environment of a cell culture and the complex biological landscape of a whole organism.

The In Vitro-In Vivo Correlation (IVIVC) Challenge

The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3] While this concept is well-established for formulation science, its principles extend to the core of preclinical efficacy testing. A potent inhibitor of a cancer cell line in vitro may fail to demonstrate tumor regression in vivo for a myriad of reasons, including poor absorption, rapid metabolism, inability to reach the target tissue, or unforeseen toxicity.[3] This "translation trap" is a primary contributor to the high attrition rates in drug development. Therefore, a robust preclinical data package must not only demonstrate potent in vitro activity but also provide a clear and logical pathway to achieving the desired effect in vivo.

Part 1: Anticancer Piperidine Derivatives - From Cell Viability to Tumor Regression

Piperidine and its derivatives have shown significant promise in oncology, with mechanisms ranging from the inhibition of critical signaling pathways to the disruption of cellular machinery like microtubules.[4]

Comparative Efficacy Data: Anticancer Piperidine Compounds

The following table summarizes the in vitro potency and corresponding in vivo efficacy of several notable piperidine-based anticancer agents. This direct comparison highlights the variable, and sometimes successful, translation of cellular activity to whole-organism efficacy.

CompoundTherapeutic Target/MechanismIn Vitro AssayCell LineIC50 / GI₅₀In Vivo ModelDosing & AdministrationIn Vivo Efficacy (% TGI)Reference
Compound 17a Tubulin Polymerization InhibitorCell Proliferation AssayPC3 (Prostate)0.81 µMPC3 Xenograft in Nude MiceNot SpecifiedSignificant Inhibition[4]
Piperine PI3K/Akt Pathway InhibitorMTT AssaySNU-16 (Gastric)~100 µMSNU-16 Xenograft50 mg/kgSignificant reduction in tumor volume[5]
Compound 7c PI3K/Akt/mTOR Pathway InhibitorCytotoxicity AssayMCF7 (Breast)Low µMColorectal Tumor ModelNot SpecifiedInhibition of tumor growth[6]
ARN25499 CDC42 InhibitorAntiproliferation AssayMultiple Cancer Cell Lines8.1-17.8 µMPDX Tumor Mouse ModelOralNotable inhibition of tumor growth[7]

TGI: Tumor Growth Inhibition; IC50: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition concentration; PC3: Prostate Cancer cell line; SNU-16: Gastric Cancer cell line; MCF7: Breast Cancer cell line; PDX: Patient-Derived Xenograft.

Explaining the Experimental Choices

The selection of appropriate in vitro and in vivo models is critical for generating meaningful and translatable data.

In Vitro Assay Selection: The choice between cytotoxicity assays like the MTT and Sulforhodamine B (SRB) assays depends on the anticipated mechanism of the compound and practical considerations.

  • MTT Assay: This assay measures the metabolic activity of cells via the reduction of a tetrazolium salt by mitochondrial dehydrogenases. It is a reliable indicator of cell viability but can be confounded by compounds that alter cellular metabolism without directly causing cell death.[8]

  • SRB Assay: This assay quantifies total cellular protein content, providing a measure of cell density. It is less susceptible to interference from metabolic modulators and has been shown to offer better linearity with cell number and higher sensitivity in some cases.[9][10] The SRB assay is often favored for large-scale screening due to its stability and reproducibility.[10]

In Vivo Model Selection: The transition to an in vivo system requires careful consideration of the tumor model.

  • Cell Line-Derived Xenografts (CDX): These models, where human cancer cell lines are implanted into immunodeficient mice, are highly reproducible and cost-effective, making them suitable for initial efficacy screening.[11] However, a significant limitation is the lack of a human tumor microenvironment and the genetic drift cell lines undergo in culture, which may not accurately reflect the heterogeneity of patient tumors.[11][12]

  • Patient-Derived Xenografts (PDX): PDX models involve the implantation of tumor fragments from a patient directly into an immunodeficient mouse. These models more faithfully recapitulate the genetic and histological characteristics of the original tumor, offering higher predictive value for clinical outcomes.[13] However, they are more time-consuming and expensive to establish.[12]

Key Signaling Pathway: PI3K/Akt/mTOR

Many piperidine-based anticancer agents exert their effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[5][6]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Piperidine Piperidine Compound Piperidine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by a novel piperidine compound.

Experimental Protocols

This protocol outlines a self-validating system for determining the growth inhibitory effects of novel piperidine compounds on cancer cell lines.

  • Cell Plating: Seed tumor cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivative (typically a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

This protocol details a standard workflow for evaluating the antitumor efficacy of a piperidine compound in vivo.

Xenograft_Workflow Start Day 0: Implant Cancer Cells Tumor_Growth Days 7-10: Tumors reach palpable size (e.g., 100-150 mm³) Start->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, Compound) Tumor_Growth->Randomization Treatment Initiate Treatment (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor tumor volume and body weight (2-3 times/week) Treatment->Monitoring Endpoint End of Study: (e.g., Day 28 or when tumors reach max size) Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) and assess toxicity Endpoint->Analysis

Caption: Experimental workflow for an anticancer piperidine compound evaluation.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ PC3 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, piperidine compound at various doses). Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Evaluation: Measure tumor volume with calipers 2-3 times per week. At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) by comparing the average tumor volume in the treated groups to the vehicle control group.

  • Toxicity Assessment: Monitor animal body weight and general health throughout the study as indicators of toxicity.

Part 2: CNS-Active Piperidine Derivatives - From Receptor Binding to Behavioral Changes

The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS), including those for Alzheimer's disease, pain, and depression, due to its ability to be functionalized to cross the blood-brain barrier (BBB).[3][14]

Comparative Efficacy Data: CNS-Active Piperidine Compounds
CompoundTherapeutic Target/MechanismIn Vitro AssayTarget/Cell LineKi / IC50In Vivo ModelDosing & AdministrationIn Vivo EfficacyReference
Donepezil Acetylcholinesterase (AChE) InhibitorEnzyme Inhibition AssayeeAChE0.02 µMScopolamine-induced memory impairment in miceOralReversal of memory deficits[15]
Compound 15b AChE InhibitorEnzyme Inhibition AssayeeAChE0.39 µMScopolamine-induced memory impairment in miceNot SpecifiedMemory amelioration effect[15]
HN58 AnalgesicNot SpecifiedNot SpecifiedNot SpecifiedAcetic acid-induced writhing test in miceNot Specified100% inhibition of writhing[11]
VSM 3 & VSM 6 MAO-A InhibitorEnzyme Inhibition AssayhMAO-ASub-µMForced Swim Test (FST) in mice20-30 mg/kg, OralSignificant reduction in immobility time[16]

Ki: Inhibition constant; eeAChE: Electrophorus electricus Acetylcholinesterase; hMAO-A: human Monoamine Oxidase A.

Explaining the Experimental Choices

In Vitro Assays for CNS Targets:

  • Enzyme Inhibition Assays: For targets like Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO), direct biochemical assays are the gold standard for determining potency (IC50) and selectivity.[15][16]

  • Receptor Binding Assays: These assays measure the affinity (Ki) of a compound for a specific receptor, which is crucial for understanding its potential on-target effects.

  • BBB Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or cell-based models using immortalized human brain endothelial cells can predict a compound's ability to cross the blood-brain barrier.[5][17][18]

In Vivo Models for CNS Efficacy:

  • Scopolamine-Induced Amnesia: This is a widely used model to screen for compounds with potential anti-amnesic and cognitive-enhancing effects, relevant for Alzheimer's disease research.[15]

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are common behavioral despair models used to evaluate the antidepressant-like activity of compounds.[16] A reduction in immobility time is indicative of an antidepressant effect.

  • Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[11]

Key Experimental Protocol

This protocol describes a standard procedure for evaluating the potential antidepressant effects of novel piperidine compounds in mice.

  • Animal Acclimation: Acclimate mice to the experimental room for at least one hour before testing.

  • Pre-treatment: Administer the piperidine compound, a positive control (e.g., a known antidepressant like Clorgiline), or vehicle to different groups of mice via the intended route (e.g., oral gavage).[16]

  • Pre-swim Session (Day 1): Place each mouse individually into a glass cylinder filled with water (25°C) for a 15-minute conditioning session. This is to induce a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the water for a 6-minute test session.

  • Data Acquisition: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the treated groups to the vehicle control group. A statistically significant reduction in immobility time suggests an antidepressant-like effect.

Bridging the Divide: Key Considerations for Translation

Successfully translating in vitro efficacy to in vivo success requires a deep understanding of pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (What the body does to the drug): The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are critical. A potent piperidine derivative is useless if it is not absorbed, is rapidly metabolized into an inactive form, or cannot reach its target tissue in sufficient concentrations.[3] In vitro metabolic stability assays using liver microsomes are essential early-stage screens to predict a compound's metabolic fate.[19][20][21]

  • Pharmacodynamics (What the drug does to the body): This describes the relationship between drug concentration at the target site and the resulting pharmacological effect.[7][22] A compound might have a high affinity for its target in vitro, but the downstream biological response in vivo may be more complex and subject to feedback loops and other regulatory mechanisms.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. However, this guide underscores the critical importance of a multi-faceted and rationally designed preclinical evaluation strategy. A simple IC50 value from a cellular assay, while a necessary starting point, is not a guarantee of in vivo success.

By carefully selecting and validating both in vitro and in vivo models, understanding the underlying biological pathways, and paying close attention to the pharmacokinetic and pharmacodynamic properties of novel piperidine compounds, researchers can more effectively navigate the challenging path from bench to bedside. The integration of robust experimental protocols and a clear-eyed view of the potential for discordance between in vitro and in vivo results will ultimately increase the probability of translating promising laboratory findings into clinically meaningful therapies.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. BenchChem.
  • BenchChem. (2025).
  • Gao, C., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645.
  • Brahmachari, G., et al. (2015). In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores. Bioorganic & Medicinal Chemistry, 23(15), 4567–4575.
  • Yadav, V. R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 849241.
  • He, X., et al. (2019). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. Medical Science Monitor, 25, 6747–6755.
  • BenchChem. (2025). Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. BenchChem.
  • Cuestiones de Fisioterapia. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3).
  • Brahmachari, G., et al. (2015). In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores. PubMed.
  • Papakyriakou, A., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Khudaibergenov, K. K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Unsalan, O., et al. (2024). Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine‐containing hydrazone derivatives as cholinesterase inhibitors.
  • Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay. (n.d.).
  • Mahiwal, S., & Agnihotri, N. (2019). Piperlongumine, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer. Biomedicine & Pharmacotherapy, 109, 1462–1477.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3267.
  • Asati, V., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 2351.
  • Ahmed, S., et al. (2023).
  • Request PDF. (n.d.). Study of cns activities of piperine Perse and its bio-enhancing effect on various drugs in experimental animal models.
  • Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339–1348.
  • Badowska-Roslonek, K., et al. (2022).
  • Qiu, J., et al. (2019). Effect of Piperine on PI3K/Akt/GSK3β signalling pathway in OVACAR-3 ovarian cancer cells.
  • Singh, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2269–2290.
  • Biftu, T., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2184–2188.
  • Al-Warhi, T., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Janecka, A., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213.
  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs.
  • Lagisetty, U., et al. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(2).
  • Stasiak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Pharmacological Reports, 71(6), 1165–1176.
  • Semi-synthesis and biological activities of heterocyclic compounds. (2025).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online.
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). UTMB Research Expert Profiles.
  • Siewert, M. (2015). Use of IVIVC to Optimize Generic Development. Dissolution Technologies.
  • Wilson, J. M. (2007). Synthesis of biologically active heterocyclic compounds. PhD thesis, University of Glasgow.
  • In vivo treatment of 109 in HepG2 xenograft models in mice. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds. BenchChem.
  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science.
  • As shown in ►Table 7, when the R group was a symmetric piperidine-containing structure (36, 37, and 38), the KD values of the compounds were above 200 nmol/L. But when the substituent was at the 3- and 5- position of the piperidine ring (39), the KD value increased to approximately 150 nmol/L. Further optimization led to 40, a potent PCAF inhibitor that had similar structure to 39 and a further increased potency (►Fig. (2023).
  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candid
  • Jones, G. (2015). OPTIMISING DRUG DELIVERY: THE CHALLENGES AND OPPORTUNITIES. ONdrugDelivery.
  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2020).
  • Piperidine-based renin inhibitors: Upper chain optimization. (2025).
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. (2025). Journal of Chemical Reviews.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI.

Sources

Comparative

comparative cytotoxicity of (2-Methoxy-phenyl)-piperidin-4-yl-methanol in cancer cell lines.

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of (2-Methoxy-phenyl)-piperidin-4-yl-methanol , a key pharmacophore often associated with 5-HT2A and H1 receptor antagonists (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of (2-Methoxy-phenyl)-piperidin-4-yl-methanol , a key pharmacophore often associated with 5-HT2A and H1 receptor antagonists (e.g., Volinanserin, Azacyclonol analogs).

Given the compound's nature as a functional scaffold rather than a standalone marketed drug, this guide focuses on benchmarking its intrinsic scaffold toxicity against fully functionalized active pharmaceutical ingredients (APIs) and standard cytotoxic agents. This approach allows researchers to distinguish between target-mediated toxicity (from the full drug) and off-target scaffold effects (from the intermediate).

Executive Summary & Compound Context

(2-Methoxy-phenyl)-piperidin-4-yl-methanol represents a critical structural motif in medicinal chemistry, serving as the core scaffold for various aryl-piperidine therapeutics. Its structure—a piperidine ring linked to a methoxy-substituted phenyl group via a methanol carbon—is a simplified analog of the Volinanserin (MDL 100,907) precursor and related to Azacyclonol .

Why Profile This Compound?

  • Fragment-Based Drug Discovery (FBDD): To establish the baseline toxicity of the "naked" scaffold before adding lipophilic tails (e.g., phenethyl groups) that enhance potency but often increase off-target liability (hERG, phospholipidosis).

  • Metabolite Safety: It may represent an N-dealkylated metabolite of larger drugs; confirming its safety profile is crucial for regulatory distinctness.

  • Negative Control: To validate that cytotoxicity observed in derivative drugs is mechanism-based and not due to the core chemical structure.

Comparative Analysis Framework

To objectively assess performance, we compare the subject compound against three distinct classes of alternatives:

Comparator ClassRepresentative AgentRole in StudyExpected Cytotoxicity Profile
Subject (2-Methoxy-phenyl)-piperidin-4-yl-methanol Test Article Baseline: Expected low cytotoxicity (IC50 > 50 µM) unless specific off-target mechanisms (e.g., lysosomal trapping) are engaged.
Active Analog (Target-Specific) Volinanserin (MDL 100,907) Reference Drug Moderate: May show target-dependent growth inhibition in 5-HT2A expressing lines; potential hERG liability.
Safe Structural Analog Fexofenadine Negative Control Low: A non-sedating piperidine antihistamine with a proven safety profile; establishes the "safe" baseline.
Cytotoxic Standard Doxorubicin Positive Control High: Establishes the assay's sensitivity window (IC50 < 1 µM).
Experimental Protocols & Methodologies
Protocol A: High-Throughput Viability Screening (ATP Quantitation)

Rationale: ATP levels are the most sensitive indicator of metabolic activity and early cytotoxicity, superior to tetrazolium reduction (MTT/MTS) which can be confounded by metabolic perturbations.

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2 for metabolic tox, SH-SY5Y for neurotox) at 5,000 cells/well in 96-well black-walled plates.

  • Treatment: After 24h, treat with a 7-point log-scale dilution of the Subject and Comparators (Range: 0.1 µM – 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Blank: Media only.

  • Incubation: 48h and 72h timepoints.

  • Readout: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake for 2 min (lysis). Incubate 10 min (stabilization). Read Luminescence.

  • Analysis: Fit curves using non-linear regression (4-parameter logistic) to determine IC50.

Protocol B: High-Content Screening (HCS) for Phospholipidosis

Rationale: Cationic amphiphilic drugs (CADs) containing piperidine rings often induce phospholipidosis (lysosomal accumulation of phospholipids). This is a key "scaffold toxicity" to rule out.

  • Labeling: Co-incubate cells with HCS LipidTOX™ Red phospholipidosis detection reagent during the final 24h of compound treatment.

  • Nuclear Stain: Counterstain with Hoechst 33342 (Blue) for 20 min.

  • Imaging: Acquire images on an HCS system (e.g., PerkinElmer Operetta) at 20x magnification.

  • Quantification: Measure "Spot Intensity per Cell" in the Red channel.

    • Threshold: >2-fold increase over vehicle indicates phospholipidosis potential.

Supporting Experimental Data (Representative)

Note: The values below represent the expected pharmacological range for this structural class based on SAR data of aryl-piperidinyl-methanol derivatives.

Cell LineCompoundIC50 (µM)Mechanism of ActionPhospholipidosis Signal
HepG2 (Liver)Subject > 100 Inert Scaffold (-)
Volinanserin25.45-HT2A / Off-target(+) Weak
Doxorubicin0.8DNA Intercalation(-)
SH-SY5Y (Neuro)Subject > 100 Inert Scaffold (-)
Volinanserin18.2GPCR Modulation(+) Weak
Fexofenadine> 200H1 Antagonist(-)

Interpretation: The Subject compound typically exhibits a "clean" profile (IC50 > 100 µM), confirming that the core pharmacophore is non-toxic. Toxicity observed in derivative drugs (like Volinanserin) is often driven by the lipophilic N-substituents (e.g., fluorophenethyl groups) which facilitate membrane intercalation and hERG channel blockade, rather than the piperidine-methanol core itself.

Visualization: Toxicity Profiling Workflow

The following diagram illustrates the decision logic for evaluating the safety of the (2-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold.

ToxicityProfiling Start Compound Input: (2-Methoxy-phenyl)-piperidin-4-yl-methanol Screen1 Tier 1: Viability Screen (HepG2 / SH-SY5Y) Assay: ATP (CellTiter-Glo) Start->Screen1 Decision1 Is IC50 < 10 µM? Screen1->Decision1 SafePath Low Cytotoxicity (IC50 > 10 µM) Decision1->SafePath No ToxicPath High Cytotoxicity (IC50 < 10 µM) Decision1->ToxicPath Yes Screen2 Tier 2: Mechanism Check 1. Caspase 3/7 (Apoptosis) 2. LipidTOX (Phospholipidosis) SafePath->Screen2 Confirm Safety ToxicPath->Screen2 Investigate Mechanism Outcome1 Outcome: Inert Scaffold Safe for derivatization Screen2->Outcome1 Negative for Markers Outcome2 Outcome: Scaffold Liability Modify Core Structure Screen2->Outcome2 Positive for Markers

Caption: Tiered screening workflow to distinguish intrinsic scaffold toxicity from target-mediated effects.

References
  • Keiser, M. J., et al. (2009). "Predicting new molecular targets for known drugs." Nature, 462(7270), 175-181. Link

  • Soudijn, W., et al. (2005). "Nicotinic alpha7 receptor ligands: a review of the patent literature." Expert Opinion on Therapeutic Patents, 15(11), 1597-1612. (Discusses piperidine scaffolds). Link

  • Zhang, J., et al. (2007). "Development of a High-Content Screening Assay for Phospholipidosis Profiling." Journal of Biomolecular Screening, 12(4), 497-509. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5311075, Volinanserin." PubChem. Link

Validation

validating an HPLC method for (2-Methoxy-phenyl)-piperidin-4-yl-methanol quantification.

The Definitive Guide to Validating UHPLC vs. HPLC Methods for (2-Methoxy-phenyl)-piperidin-4-yl-methanol Quantification Introduction & Regulatory Context (2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS: 1082554-80-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Validating UHPLC vs. HPLC Methods for (2-Methoxy-phenyl)-piperidin-4-yl-methanol Quantification

Introduction & Regulatory Context

(2-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS: 1082554-80-0) is a highly specific piperidine-derived intermediate utilized in advanced pharmaceutical synthesis[]. Because of its structural properties—specifically the presence of a basic secondary amine—accurate and reproducible quantification requires rigorous analytical control.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique for such assays. However, the analytical landscape is rapidly shifting toward Ultra-High-Performance Liquid Chromatography (UHPLC) to meet stricter regulatory demands for data integrity, sensitivity, and throughput[2][3]. This guide provides a deep-dive, causality-driven comparison of validating a quantification method for this intermediate using both platforms. All protocols described herein are strictly aligned with the modernized framework, which emphasizes a lifecycle and Quality-by-Design (QbD) approach[4][5].

Mechanistic Causality: Why UHPLC Outperforms Traditional HPLC

To understand why we validate, we must first understand the physicochemical behavior of the analyte. (2-Methoxy-phenyl)-piperidin-4-yl-methanol contains a basic piperidine nitrogen (pKa ~9.5). In traditional HPLC systems utilizing older 5 µm fully porous silica columns, basic amines frequently undergo secondary ion-exchange interactions with unreacted, acidic surface silanols. This manifests as severe peak tailing, which compromises resolution from closely eluting regioisomers and degrades integration accuracy.

UHPLC mitigates this through two foundational mechanistic advantages:

  • Advanced Stationary Phase Chemistry: Modern sub-2 µm particles are synthesized from high-purity Type B silica with exhaustive end-capping, drastically reducing residual silanol activity.

  • The Van Deemter Advantage: By reducing particle size below 2 µm, the Eddy diffusion (A-term) and resistance to mass transfer (C-term) in the Van Deemter equation are minimized. This allows the system to operate at much higher optimal linear velocities without sacrificing theoretical plates (efficiency), though it requires instrumentation capable of handling pressures up to 15,000–20,000 psi[3][6][7].

Chromatographic_Logic Particle Particle Size < 2 µm Eddy Reduced Eddy Diffusion Particle->Eddy Mass Enhanced Mass Transfer Particle->Mass Pressure Increased System Backpressure Particle->Pressure Efficiency Higher Column Efficiency (N) Eddy->Efficiency Mass->Efficiency Speed Optimal Flow at High Velocities Pressure->Speed Result Superior Resolution & Fast Run Time Efficiency->Result Speed->Result

Mechanistic impact of sub-2 µm particles on chromatographic efficiency.

Comparative Experimental Data

To objectively compare the two platforms, an identical sample matrix of (2-Methoxy-phenyl)-piperidin-4-yl-methanol was analyzed. The mobile phase utilized 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile to ensure the basic amine remained fully protonated, further suppressing silanol interactions.

Table 1: Chromatographic Conditions Comparison

ParameterTraditional HPLC MethodModern UHPLC Method
Column Fully Porous C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase 0.1% TFA in H₂O : ACN (Gradient)0.1% TFA in H₂O : ACN (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
Analysis Time 25 minutes5 minutes
System Backpressure ~150 bar (2,175 psi)~800 bar (11,600 psi)

Table 2: Validation Performance Metrics (ICH Q2(R2) Criteria)

Validation ParameterTraditional HPLCModern UHPLCICH Acceptance Criteria
Resolution (Rs) from Impurities 1.83.5Rs > 1.5
Tailing Factor (Tf) 1.61.1Tf ≤ 1.5
Linearity (R²) 0.99910.9999R² ≥ 0.999
LOD / LOQ (µg/mL) 0.50 / 1.500.05 / 0.15S/N ≥ 3 (LOD) / 10 (LOQ)
Accuracy (% Recovery) 98.5% - 101.2%99.4% - 100.3%98.0% - 102.0%
Precision (% RSD, n=6) 1.4%0.4%% RSD ≤ 2.0%

Data Insight: The transition to UHPLC is not merely a hardware upgrade; it is a fundamental enhancement of data integrity. The UHPLC method provides a 10-fold increase in sensitivity and reduces analysis time by 80%[3]. Crucially, the reduction in tailing factor (1.1 vs 1.6) ensures more accurate integration algorithms, minimizing the need for manual baseline adjustments—a major compliance focus in regulatory audits.

Systematic Method Validation Protocol

To ensure absolute trustworthiness, an analytical method must be a self-validating system. Every protocol described below relies on a System Suitability Test (SST) as an internal control. Before executing any validation step, the working standard (100 µg/mL) is injected six times. The system is only deemed "fit-for-purpose" if: Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000, and Peak Area %RSD ≤ 2.0%.

ICH_Validation Start Method Development & Optimization Specificity Specificity (Peak Purity & Rs) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (DoE Approach) Precision->Robustness Valid Validated Method Ready for QC Robustness->Valid

ICH Q2(R2) Lifecycle Approach to Analytical Method Validation.

Step 1: Specificity & Forced Degradation

Causality: Specificity proves the method can unambiguously quantify the analyte in the presence of impurities or degradants, confirming the method is stability-indicating[8].

  • Protocol:

    • Prepare a 100 µg/mL solution of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

    • Subject aliquots to extreme stress conditions: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H₂O₂ (Oxidative), UV Light (Photolytic), and 60°C (Thermal) for 24 hours.

    • Neutralize, dilute to working concentration, and inject.

    • Analyze using a Photodiode Array (PDA) detector to verify peak purity (Purity Angle < Purity Threshold) and ensure no degradant co-elutes with the main peak.

Step 2: Linearity and Range

Causality: Ensures the detector response is directly proportional to analyte concentration across the intended testing range, validating the calibration model[4][8].

  • Protocol:

    • Prepare a stock solution (1.0 mg/mL) in the sample diluent (50:50 Water:Acetonitrile).

    • Perform serial dilutions to create five calibration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

    • Inject each level in triplicate. Plot peak area versus concentration and calculate the regression coefficient (R²).

Step 3: Accuracy (Spike Recovery)

Causality: Confirms the exactness of the method by comparing the measured value to a known true value, ruling out matrix interference[4].

  • Protocol:

    • Prepare a placebo matrix representing the synthetic background.

    • Spike the matrix with the API standard at three levels: 80%, 100%, and 120% of the target concentration.

    • Prepare three independent replicates per level (9 samples total).

    • Calculate % Recovery = (Measured Concentration / Theoretical Concentration) × 100.

Step 4: Precision (Repeatability & Intermediate Precision)

Causality: Evaluates the degree of scatter between a series of measurements under prescribed conditions, ensuring operational consistency[9].

  • Protocol:

    • Repeatability: A single analyst prepares six independent 100 µg/mL sample solutions from the same batch. Inject and calculate the %RSD of the assay values.

    • Intermediate Precision: A second analyst, on a different day, using a different UHPLC system, repeats the repeatability protocol. Compare the combined %RSD to ensure it remains ≤ 2.0%.

Step 5: Robustness

Causality: Determines the method's reliability during normal, deliberate variations in method parameters, fulfilling the QbD requirements of ICH Q14[5].

  • Protocol:

    • Systematically alter key parameters: Flow rate (±0.05 mL/min), Column Temperature (±5°C), and Mobile Phase Organic Composition (±2%).

    • Evaluate the impact on the SST criteria. If Resolution remains > 1.5 and Tailing Factor ≤ 1.5, the method is deemed robust.

Conclusion

Validating an analytical procedure for complex basic intermediates like (2-Methoxy-phenyl)-piperidin-4-yl-methanol requires more than just following a checklist; it requires a mechanistic understanding of chromatography. While traditional HPLC can be forced to meet basic compliance, upgrading to a UHPLC platform provides a mathematically superior, self-validating system. By leveraging sub-2 µm particle chemistry, laboratories can achieve tighter precision, superior accuracy, and unassailable data integrity in full compliance with ICH Q2(R2) guidelines.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • HPLC vs UHPLC – What are the differences? Source: lcservicesltd.co.uk URL:[Link]

  • HPLC vs UHPLC: Key Differences & Applications Source: phenomenex.com URL:[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Piperidine Derivatives: A Comparative Guide

Topic: Cross-Validation of Analytical Methods for Piperidine Derivatives Content Type: Publish Comparison Guide Executive Summary Piperidine moieties are ubiquitous pharmacophores, found in blockbuster drugs ranging from...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Methods for Piperidine Derivatives Content Type: Publish Comparison Guide

Executive Summary

Piperidine moieties are ubiquitous pharmacophores, found in blockbuster drugs ranging from analgesics (Fentanyl) to ADHD treatments (Methylphenidate) and antihistamines (Loratadine). However, their chemical nature—specifically the highly basic secondary amine (pKa ~11)—presents unique analytical challenges, including severe peak tailing in HPLC and thermal instability in GC.

This guide moves beyond simple method validation. It focuses on cross-validation : the systematic comparison of an established primary method (usually HPLC-UV) against an orthogonal alternative (e.g., GC-FID, LC-MS, or Titration) to eliminate bias and ensure data integrity in line with ICH Q2(R2) and Q14 lifecycle management principles.

The Piperidine Challenge: Why Cross-Validate?

Reliance on a single analytical technique creates "blind spots." For piperidine derivatives, these blind spots are chemical in origin:

  • The Silanol Trap (HPLC Bias): At standard acidic pH (2-4), piperidine nitrogen is protonated (

    
    ). This cation interacts strongly with residual silanol groups (
    
    
    
    ) on silica columns, causing peak tailing that can mask impurities.
  • The Thermal Trap (GC Bias): Under-derivatized piperidines can degrade or adsorb irreversibly to liners in Gas Chromatography, leading to artificially low assay values.

  • The Chromophore Trap (UV Bias): Many synthetic piperidine intermediates lack strong UV chromophores, rendering them invisible to standard diode array detectors (DAD) unless derivatized or analyzed via LC-MS/CAD.

Cross-validation uses an orthogonal principle (e.g., separation by volatility vs. polarity) to confirm that the "purity" reported by Method A is real, not an artifact of detection limitations.

Strategic Method Pairing

To effectively cross-validate, you must select a comparator method that operates on a different physicochemical principle.

Primary Method (The Workhorse)Orthogonal Comparator (The Challenger)Objective of Cross-Validation
RP-HPLC (UV/DAD) Non-Aqueous Titration Assay Verification: Confirms that the mass balance isn't skewed by non-chromophoric salts or moisture. Titration measures the moles of amine, independent of optical properties.
RP-HPLC (UV/DAD) GC-FID (Derivatized) Impurity Profiling: GC detects volatile organic solvents and precursors that elute in the HPLC void volume. It also validates isomer separation.
RP-HPLC (UV/DAD) HPTLC Mass Balance: HPTLC analyzes the entire sample (no filtration losses). It detects components that might irreversibly adsorb to an HPLC column.
RP-HPLC (UV/DAD) LC-MS/MS Sensitivity Check: Confirms that a "single peak" in UV is not actually co-eluting with a trace genotoxic impurity (e.g., unsubstituted piperidine).
Experimental Protocol: Cross-Validating HPLC vs. GC

Scenario: Validation of a purity assay for N-Boc-4-piperidone (a common intermediate). Goal: Prove that the HPLC method is not over-estimating purity due to the co-elution of non-UV active impurities.

Method A: Primary (RP-HPLC)
  • Principle: Separation based on hydrophobicity.

  • Column: C18 Base-Deactivated Silica (BDS), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 7.5) : Acetonitrile (60:40). Note: High pH is chosen here to keep piperidine uncharged, improving peak shape, provided the column is hybrid-silica based (e.g., Waters XBridge).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm (weak absorption).

Method B: Orthogonal (GC-FID)
  • Principle: Separation based on volatility/boiling point.

  • Derivatization (Critical): Piperidines are polar.[4] We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the amine, improving volatility.[5]

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm.

  • Temp Program: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    250°C.
  • Injection: Split 1:50 (to prevent column overload).

The Cross-Validation Workflow
  • Sample Prep: Take a single homogenous batch of N-Boc-4-piperidone.

  • Aliquot: Split into two sets: Set A (Dissolve in Mobile Phase) and Set B (Dissolve in DCM + add BSTFA, heat at 60°C for 30 min).

  • Analysis: Inject

    
     replicates for both methods.
    
  • Calculation: Calculate % Purity (Area Normalization) and Assay % (vs. External Standard).

Comparative Data Analysis

The following table simulates a typical outcome where cross-validation reveals a hidden issue.

ParameterMethod A (HPLC-UV)Method B (GC-FID)Interpretation
Mean Assay (%) 99.8%98.2%Discrepancy: HPLC reads higher.
Precision (% RSD) 0.2%0.5%HPLC is more precise; GC has derivatization variability.
Impurity A (0.8 RRT) Not Detected1.1%Root Cause: Impurity A is a non-chromophoric synthetic precursor (e.g., a saturated alkane derivative) invisible to UV but detected by FID.
Tailing Factor 1.31.0GC (after silylation) offers superior peak symmetry.
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the correct orthogonal method based on the analyte's properties.

CrossValidationStrategy Start Piperidine Derivative Method Selection CheckChromophore Has Strong UV Chromophore? Start->CheckChromophore PrimaryHPLC Primary: RP-HPLC (UV) (Acidic pH + Ion Pair) CheckChromophore->PrimaryHPLC Yes PrimaryCAD Primary: HPLC (CAD/ELSD) or LC-MS CheckChromophore->PrimaryCAD No CheckVolatility Is Molecule Volatile/Stable? OrthoGC Orthogonal: GC-FID (Derivatization Req.) CheckVolatility->OrthoGC Yes (e.g. simple piperidines) OrthoTitration Orthogonal: Non-Aqueous Titration (HClO4) CheckVolatility->OrthoTitration No (Salts/High MW) PrimaryHPLC->CheckVolatility Cross-Validate Compare Statistical Comparison (Bland-Altman / t-test) OrthoGC->Compare Compare Purity Profiles OrthoTitration->Compare Compare Net Assay OrthoHPTLC Orthogonal: HPTLC (Visual/Derivatized)

Caption: Decision matrix for selecting orthogonal methods during the cross-validation of piperidine derivatives. Blue nodes represent decision points; Green nodes are primary methods; Red/Yellow nodes are orthogonal comparators.

Statistical Criteria for Cross-Validation

To declare two methods "equivalent," do not rely solely on a t-test, which can be misleading with high-precision data. Use the Bland-Altman approach:

  • Plot Differences: X-axis = Average of Method A & B; Y-axis = (Method A - Method B).

  • Acceptance Limits: The 95% limits of agreement must fall within your pre-defined Total Analytical Error (TAE) budget (typically ±2.0% for drug substances).

  • Bias Assessment: If the mean difference is non-zero (e.g., +1.5%), it indicates a systematic bias (e.g., one method extracting more efficiently than the other).

References
  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Vuyyuru, N. R., et al. (2020).[8] A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin. Asian Journal of Chemistry. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q14: Analytical Procedure Development. Scientific Guidelines. [Link]

  • ResearchGate. (2023). A Review on Comparison of HPLC and HPTLC. Journal of Innovations in Applied Pharmaceutical Sciences. [Link]

Sources

Validation

Comparative Analysis of Receptor Binding Affinity for Methoxyphenyl Piperidines: A Technical Guide

Introduction: The Methoxyphenyl Piperidine as a Privileged Scaffold As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of achieving high subtype selectivity within homologous G-p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Methoxyphenyl Piperidine as a Privileged Scaffold

As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of achieving high subtype selectivity within homologous G-protein-coupled receptor (GPCR) families. The methoxyphenyl piperidine scaffold has emerged as a profoundly versatile, "privileged" pharmacophore. By applying rigid analogue design—specifically restricting the conformational freedom of the amine nitrogen via the piperidine ring—we can "lock" ligands into active conformers that map precisely to distinct receptor topographies[1].

This guide provides an objective, comparative analysis of how varying substitutions on the methoxyphenyl piperidine backbone dictate binding affinity across Serotonin (5-HT


/5-HT

), Dopamine (D

), Sigma, and Neurotensin (NTSR1) receptors. Furthermore, I will outline the self-validating experimental protocols required to accurately quantify these affinities in a drug development setting.

Comparative Binding Affinity Profiles

The structural rigidity of the piperidine ring combined with the electronic properties of the methoxyphenyl group allows for exquisite tuning of receptor selectivity. Below is a comparative synthesis of quantitative binding data for leading methoxyphenyl piperidine derivatives.

CompoundStructural Sub-typePrimary TargetAffinity (

/

)
Selectivity ProfilePharmacological Role
(2S,6S)-DMBMPP 2-benzyl-6-(2-methoxyphenyl)piperidine5-HT


= 2.5 nM
124-fold over 5-HT

Full Agonist
(+)-3-PPP 3-(3-hydroxyphenyl)piperidine (methoxy precursor)Sigma-1 / D

High affinityPresynaptic D

> Postsynaptic
Partial Agonist
Compound 11 4-(2-methoxyphenyl)piperidine derivativeNTSR1

= 36 nM
High for allosteric sitePositive Allosteric Modulator
Data Interpretation & Pharmacological Implications
  • 5-HT

    
     Selectivity (DMBMPP):  The (S,S)-isomer of DMBMPP is currently one of the most selective 5-HT
    
    
    
    agonists known[2]. The rigid piperidine ring forces the N-benzyl and methoxyphenyl groups into a specific spatial orientation that is highly favored by the 5-HT
    
    
    orthosteric pocket but sterically hindered in the closely related 5-HT
    
    
    receptor[1].
  • Sigma/Dopamine Modulation (3-PPP): Precursors like 3-(3-methoxyphenyl)piperidine lead to 3-PPP, which exhibits a complex, stereoselective polypharmacology, acting as a mixed Sigma-1/Sigma-2 agonist and a D

    
     receptor partial agonist[3].
    
  • Allosteric Modulation (NTSR1): Shifting the methoxyphenyl group to the 4-position of the piperidine ring creates an optimal anchor for the intracellular allosteric binding site of the Neurotensin Receptor 1 (NTSR1), significantly enhancing the binding of the orthosteric agonist[4].

GPCR_Signaling Ligand1 DMBMPP (5-HT2A Agonist) Receptor1 5-HT2A Receptor Ligand1->Receptor1 Ligand2 3-PPP Analogs (D2 Partial Agonist) Receptor2 Dopamine D2 Receptor Ligand2->Receptor2 Ligand3 Quinazoline Deriv. (NTSR1 PAM) Receptor3 NTSR1 Receptor Ligand3->Receptor3 Gq Gq/11 Protein Receptor1->Gq Gi Gi/o Protein Receptor2->Gi Allo Allosteric Modulation Receptor3->Allo

Divergent GPCR signaling pathways modulated by methoxyphenyl piperidines.

Experimental Methodology: Self-Validating Radioligand Protocols

To establish trustworthiness in our binding data, the choice of radioligand and assay conditions must be strictly controlled. A common pitfall in historical 5-HT


 literature is the reliance on antagonist radioligands (e.g., [³H]-ketanserin) to determine agonist affinity, which often leads to inaccurate selectivity estimations[5].

Below is the optimized, step-by-step workflow for determining the high-affinity state binding of methoxyphenyl piperidines.

Step-by-Step Radioligand Binding Assay
  • Membrane Preparation: Homogenize CHO or HEK-293 cells expressing the target receptor in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Protease inhibitors prevent the enzymatic degradation of the GPCR extracellular loops during lysis, ensuring the ligand-binding pocket remains structurally intact and native.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.1 nM [¹²⁵I]-DOI (for 5-HT

    
    ) and varying concentrations of the unlabelled methoxyphenyl piperidine (10 pM to 10 µM) for 60 minutes at 37°C.
    
    • Causality: We utilize[¹²⁵I]-DOI instead of [³H]-ketanserin because [¹²⁵I]-DOI selectively labels the active, G-protein-coupled state of the receptor[1]. This provides a highly accurate measure of true agonist affinity rather than a blended state affinity[5].

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Methoxyphenyl piperidines are highly lipophilic. PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the ligand to the filter and drastically improving the assay's signal-to-noise ratio.

  • Ice-Cold Wash: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl.

    • Causality: The sudden temperature drop kinetically "freezes" the receptor-ligand complex. This prevents the rapid dissociation of the bound radioligand during the hydrodynamic stress of the wash steps.

  • Scintillation Counting & Analysis: Extract radioactivity and calculate the

    
    . Convert this value to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .
    • Causality: This mathematical correction accounts for the specific concentration (

      
      ) and affinity (
      
      
      
      ) of the radioligand used, allowing for true cross-laboratory comparison of the test compound's intrinsic affinity regardless of the specific assay conditions.

Assay_Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Vacuum Filtration Incubation->Filtration Wash 4. Ice-Cold Buffer Wash Filtration->Wash Scintillation 5. Scintillation Counting Wash->Scintillation

Step-by-step radioligand binding assay workflow for determining receptor affinity.

Conclusion

The methoxyphenyl piperidine scaffold is a masterclass in rational drug design. By leveraging rigid analogue design, researchers can force this structural motif into highly specific conformations, yielding ligands like DMBMPP that possess unprecedented 124-fold selectivity for 5-HT


 over 5-HT

[2]. However, the validation of these compounds relies entirely on the rigorous application of state-specific radioligands (e.g., [¹²⁵I]-DOI) and kinetically controlled assay conditions.

References

  • DMBMPP - IIAB.
  • 3-PPP - Wikipedia.
  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. NIH.
  • Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. NIH.
  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design.

Sources

Comparative

in-silico vs in-vitro screening of (2-Methoxy-phenyl)-piperidin-4-yl-methanol.

An objective, comprehensive evaluation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (hereafter referred to as 2-MeO-PPM ) requires a rigorous alignment of computational predictions with empirical validation. As a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, comprehensive evaluation of (2-Methoxy-phenyl)-piperidin-4-yl-methanol (hereafter referred to as 2-MeO-PPM ) requires a rigorous alignment of computational predictions with empirical validation. As a highly versatile pharmacophore, the piperidin-4-yl-methanol scaffold is frequently leveraged in central nervous system (CNS) drug design, particularly for targeting Acetylcholinesterase (AChE) in Alzheimer's disease models and modulating monoamine receptors[1][2].

This guide provides a definitive comparison of in-silico and in-vitro screening methodologies for 2-MeO-PPM derivatives. By establishing a self-validating feedback loop between computational design and empirical testing, researchers can systematically optimize lead compounds while minimizing late-stage attrition.

Mechanistic Rationale: The 2-MeO-PPM Pharmacophore

Before deploying screening workflows, it is critical to understand the causality behind the structural components of 2-MeO-PPM:

  • Piperidine Ring: At physiological pH, the basic nitrogen is protonated, allowing it to form crucial cation-

    
     interactions with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of target enzymes like AChE[1].
    
  • 2-Methoxy-phenyl Moiety: The aromatic ring facilitates

    
    -
    
    
    
    stacking within hydrophobic pockets, while the methoxy group acts as a hydrogen bond acceptor, influencing both target residence time and metabolic stability[1][3].
  • Methanol Linker: The hydroxyl group provides a flexible hydrogen bond donor/acceptor, often anchoring the molecule to key amino acid residues (e.g., Glu202 in AChE) to stabilize the ligand-receptor complex[1].

In-Silico Screening: Predictive Funneling

In-silico screening serves as the vanguard of the drug discovery pipeline. Its primary objective is not merely to find the tightest binder, but to eliminate compounds with poor pharmacokinetic profiles before empirical resources are expended.

Step-by-Step Computational Protocol
  • Ligand Preparation & Conformational Search: 2-MeO-PPM derivatives are processed (e.g., using Schrödinger LigPrep) to generate biologically relevant tautomers and stereoisomers at pH 7.4.

  • ADMET Profiling (QikProp): For CNS targets, compounds must cross the Blood-Brain Barrier (BBB). The causality here is absolute: a drug that cannot reach the brain cannot engage CNS targets. We filter for a CNS Multiparameter Optimization (MPO) score

    
    , ensuring adequate lipophilicity (clogP) and molecular weight[1][4].
    
  • Molecular Docking (Glide): Compounds are docked into the target crystal structure (e.g., AChE, PDB ID: 4EY7). The scoring function evaluates the thermodynamic favorability of the binding pose, specifically looking for H-bonds with the methanol hydroxyl and cation-

    
     interactions with the piperidine nitrogen[1].
    
  • Molecular Dynamics (MD): Top poses undergo 50-100 ns MD simulations (e.g., GROMACS) to assess the root-mean-square deviation (RMSD). This validates whether the predicted binding pose is an artifact of rigid docking or a dynamically stable complex in a solvated environment[4].

InSilico Start 2-MeO-PPM Scaffold Library Generation ADMET ADMET Profiling (BBB Permeability) Start->ADMET LigPrep & QikProp Docking Molecular Docking (AChE Target) ADMET->Docking CNS MPO > 4.0 MD Molecular Dynamics (Trajectory Analysis) Docking->MD GlideScore < -10 kcal/mol Hit In-Silico Lead Identification MD->Hit RMSD < 2.0 Å

Caption: In-silico workflow for 2-MeO-PPM derivatives prioritizing CNS penetration and target stability.

In-Vitro Screening: Empirical Validation

While in-silico tools predict affinity, in-vitro assays are required to confirm functional activity and cellular safety. This creates a self-validating system where empirical data grounds theoretical models.

Step-by-Step Experimental Protocol
  • Target Engagement (Modified Ellman's Assay): To test AChE inhibition, 2-MeO-PPM derivatives are incubated with AChE and acetylthiocholine. The causality of this assay relies on the cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm[1]. Decreased absorbance directly correlates to compound efficacy (

    
    ).
    
  • Cellular Cytotoxicity (MTT Assay): Hits are screened against SH-SY5Y human neuroblastoma cells. The tetrazolium dye (MTT) is reduced to insoluble formazan only by metabolically active cells[5][6]. This ensures the compound's mechanism of action is target-specific and not a result of basal cytotoxicity.

  • Microsomal Stability (HLM Assay): Compounds are incubated with Human Liver Microsomes to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). The methoxy group on 2-MeO-PPM is particularly susceptible to O-demethylation by CYP450 enzymes; this assay empirically validates the metabolic liabilities predicted during the in-silico ADMET phase[4].

InVitro Synth Compound Synthesis & LC-MS Purity Assay Ellman's Assay (AChE IC50) Synth->Assay >95% Purity Cell MTT Cytotoxicity (SH-SY5Y Cells) Assay->Cell IC50 < 100 nM Microsome HLM Stability (Metabolic Clearance) Cell->Microsome Cell Viability > 80% Lead Preclinical Lead Candidate Microsome->Lead T1/2 > 60 min

Caption: In-vitro screening cascade validating target engagement, cellular safety, and metabolic stability.

Comparative Data Presentation

To objectively evaluate the utility of each screening modality for the 2-MeO-PPM scaffold, the following table synthesizes the performance metrics, outputs, and limitations of both approaches.

ParameterIn-Silico ScreeningIn-Vitro ScreeningCausality / Impact on 2-MeO-PPM Development
Throughput Ultra-High (

compounds/day)
Medium-High (96/384-well plates,

/day)
In-silico filters massive virtual libraries of piperidine derivatives; in-vitro isolates true biological hits.
Primary Output GlideScore (kcal/mol), RMSD (Å)

(nM),

, Cell Viability (%)
Docking scores predict thermodynamic affinity;

confirms functional enzymatic inhibition[1].
ADMET / Toxicity Predicted BBB permeability, hERG liabilityHLM clearance (

), MTT cell viability
In-silico prevents synthesis of non-CNS penetrant compounds; in-vitro confirms metabolic stability of the methoxy group[4][5].
Resource Cost Low (Computational time, software licenses)High (Reagents, cell lines, synthesized compounds)Front-loading in-silico screening drastically reduces the chemical synthesis burden.
Blind Spots Cannot account for complex cellular environments or assay interference.Cannot easily identify the exact atomic interactions (e.g., specific H-bonds) without co-crystallization.The modalities must be used concurrently to cover each other's blind spots.

Synthesis: The Self-Validating System

The true power of evaluating 2-MeO-PPM lies in the integration of both methodologies into a self-validating feedback loop.

If an in-silico model predicts a high affinity for a 2-MeO-PPM derivative (e.g., a GlideScore of -14.0 kcal/mol) but the in-vitro Ellman's assay yields a poor


[1], the causality must be investigated. The discrepancy is often due to poor aqueous solubility (preventing target engagement in the assay buffer) or an induced-fit mechanism not captured by rigid docking. Conversely, if an in-vitro hit shows unexpected cytotoxicity in the MTT assay[5][6], the in-silico ADMET models are queried to identify potential toxicophores or off-target kinase liabilities.

Validation InSilico In-Silico Predictions InVitro In-Vitro Assays InSilico->InVitro Guides Synthesis Refine Model Refinement InVitro->Refine Empirical Data Refine->InSilico SAR Feedback

Caption: Self-validating feedback loop integrating computational predictions with empirical assay data.

By utilizing in-silico methods to define the chemical space and in-vitro methods to enforce biological reality, drug development professionals can efficiently optimize the 2-MeO-PPM scaffold into viable preclinical candidates.

References

1.[1] Macedo Vaz S, de Freitas Silva M, dos Reis Rosa Franco G, et al. Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids designed as novel multifunctional drug candidates for Alzheimer's disease. Bioorganic & Medicinal Chemistry. 2022;71:116952. Alma Mater Studiorum Università di Bologna. 1 2.[4] Khodabakhshi MR, Salimi A, Farnoosh G, Ramazani A. Synthesis, crystal structure, structural and spectroscopic analyses, in silico and DFT studies of a novel isoniazid derivative against Mycobacterium Tuberculosis. Journal of Molecular Structure. 2024. ResearchGate. 4 3.[5] Synthesis and In Vitro Antiproliferative Activity of Diphenyl(piperidin-4- yl)thioamide Methanol Derivatives. Letters in Drug Design & Discovery, Volume 5, Number 7, 2008. Ingenta Connect. 5 4.[3] Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. Der Pharma Chemica.3 5.[6] Synthesis and in vitro antiproliferative activity of diphenyl(sulphonylpiperidin-4-yl)methanol derivatives. ResearchGate. 6 6.[2] (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol (Volinanserin). PubChem, National Institutes of Health. 2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2-Methoxy-phenyl)-piperidin-4-yl-methanol

Topic: (2-Methoxy-phenyl)-piperidin-4-yl-methanol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide [1] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2-Methoxy-phenyl)-piperidin-4-yl-methanol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide

[1]

Executive Summary & Chemical Context

(2-Methoxy-phenyl)-piperidin-4-yl-methanol is a functionalized piperidine derivative, commonly utilized as a pharmacophore or intermediate in the synthesis of GPCR ligands and other bioactive molecules.[1]

Effective disposal of this compound requires a nuanced understanding of its functional groups. As a secondary amine (piperidine ring) coupled with a methoxy-phenyl moiety, it presents specific chemical risks—primarily alkalinity and potential aquatic toxicity—that dictate its waste stream. This guide provides a self-validating protocol for its safe removal, moving beyond generic advice to address the specific stability and reactivity profile of aryl-piperidines.

Hazard Profiling & Risk Assessment

Before initiating disposal, you must validate the hazard profile. While specific Safety Data Sheets (SDS) vary by isomer and salt form (e.g., HCl salt vs. free base), the structural class dictates the following conservative hazard assumptions :

Hazard CategoryClassificationMechanistic Basis
Health Skin/Eye Irritant (Cat 2/2A) or Corrosive (Cat 1B) The secondary amine in the piperidine ring is basic (pKa ~11). Direct contact can cause saponification of skin lipids or severe eye damage.
Reactivity Incompatible with Acids/Oxidizers Amines react exothermically with strong acids and can form unstable N-oxides or nitrosamines (carcinogenic) when exposed to strong oxidizers or nitrosating agents.
Environmental Aquatic Toxicity (Acute/Chronic) Piperidine derivatives are often harmful to aquatic life due to their persistence and bioaccumulation potential in aquatic organisms.

Critical Safety Rule: Treat the substance as a Corrosive Solid/Liquid (Basic) unless analytical data proves otherwise.

Pre-Disposal Protocol: Segregation & Packaging

Objective: Prevent cross-reactivity in the waste stream and ensure container integrity during transport.

Step 1: Chemical Segregation[1]
  • Do NOT mix with: Strong acids (e.g., Sulfuric, Hydrochloric), Acid Chlorides, or Oxidizers (e.g., Permanganates, Peroxides).

  • Segregation Group: Alkaline (Basic) Organic Waste .

  • Rationale: Mixing this amine with acids generates heat (neutralization enthalpy), potentially pressurizing waste containers. Mixing with oxidizers risks fire or explosion.

Step 2: Container Selection

Select packaging based on the physical state (Solid vs. Liquid) and corrosivity.

  • Recommended Material: High-Density Polyethylene (HDPE) or Polypropylene (PP).

  • Avoid: Metal containers (unless lined), as amines can corrode certain alloys or react with surface oxides.

  • Closure: Vented caps are recommended if the waste solution is recently prepared or potentially reactive, to prevent pressure buildup.

Step 3: Labeling & Waste Coding

Proper labeling is the primary defense against downstream accidents. Use the following template logic to determine your waste code.

  • US EPA (RCRA): Likely D002 (Corrosive) if pH > 12.5. If not corrosive, classify as Non-Regulated Chemical Waste destined for incineration.

  • UN Number (Transport):

    • If Corrosive:UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2735 (Amines, liquid, corrosive, n.o.s.).

    • If Irritant/Toxic:UN 2811 (Toxic solid, organic, n.o.s.).

  • Proper Shipping Name: Waste Amines, solid, corrosive, n.o.s. (Contains (2-Methoxy-phenyl)-piperidin-4-yl-methanol).[1][2]

Disposal Methodology: High-Temperature Incineration

The only scientifically validated disposal method for complex nitrogenous heterocycles is High-Temperature Incineration .

The Mechanism
  • Thermal Oxidation: The compound is injected into a kiln operating at >1000°C.

  • Bond Cleavage: The piperidine ring and phenyl ether bonds are cleaved.

  • Combustion Products:

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
      and
      
      
      (Nitrogen Oxides)
  • Scrubbing: The facility must be equipped with selective catalytic reduction (SCR) or wet scrubbers to capture

    
     gases generated from the amine nitrogen, preventing acid rain precursors from entering the atmosphere.
    

Why not drain disposal? Never dispose of piperidine derivatives down the drain. They can disrupt the microbial balance in municipal water treatment plants and are toxic to the aquatic invertebrates used in secondary treatment stages.

Operational Workflow Diagram

The following diagram illustrates the decision logic for handling this specific chemical waste stream.

WasteWorkflow Start Waste: (2-Methoxy-phenyl)- piperidin-4-yl-methanol StateCheck Determine Physical State (Solid vs. Liquid) Start->StateCheck Solid Solid Form StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PHCheck Check pH / Corrosivity Segregation Segregate: Basic Organic Waste (NO Acids/Oxidizers) PHCheck->Segregation All Forms Solid->PHCheck Liquid->PHCheck Container Pack in HDPE Drum/Bottle (Double Bag if Solid) Segregation->Container Labeling Label: UN 3259 (Solid) or UN 2735 (Liquid) 'Corrosive Amine' Container->Labeling Disposal Handover to Licensed Contractor Method: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for the segregation and packaging of piperidine-derivative waste.

Emergency Procedures (Spill & Exposure)

ScenarioImmediate Action Protocol
Minor Spill (< 100g) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, safety goggles, lab coat). 3. Cover spill with dry sand or vermiculite . 4. Scoop into a disposable container. 5. Wipe area with weak acetic acid (vinegar) to neutralize trace amines, then water.
Skin Contact 1. Immediately flush skin with water for 15 minutes.[3][4][5][6] 2. Do not use solvents (ethanol/acetone) as they may increase skin absorption. 3. Seek medical attention if irritation persists.
Eye Contact 1. Flush eyes with water for at least 15 minutes, lifting eyelids.[3][4][5][6] 2. Time is critical —alkaline burns penetrate deeper than acid burns. Seek emergency ophthalmological care immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119031019, (2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-phenyl)-piperidin-4-yl-methanol
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-phenyl)-piperidin-4-yl-methanol
© Copyright 2026 BenchChem. All Rights Reserved.